molecular formula C9H17NO2 B1585339 ethyl (3R)-1-methylpiperidine-3-carboxylate CAS No. 205194-12-3

ethyl (3R)-1-methylpiperidine-3-carboxylate

Cat. No.: B1585339
CAS No.: 205194-12-3
M. Wt: 171.24 g/mol
InChI Key: VFJJNMLPRDRTCO-MRVPVSSYSA-N
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Description

Ethyl (3R)-1-methylpiperidine-3-carboxylate is a chiral piperidine derivative presented as a building block for medicinal chemistry and organic synthesis. With a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol, this compound integrates a defined (R) stereocenter and a reactive ethyl ester group on the piperidine ring, which is substituted with a methyl group on the nitrogen atom . Piperidine rings are fundamental scaffolds in the development of numerous pharmaceutical compounds, and their functionalized derivatives are commonly investigated as potential vasodilators, antipsychotics, neuroleptics, and opioids . The reactive ester group makes this compound a versatile intermediate that can undergo various transformations, such as hydrolysis to the corresponding acid or reduction to the alcohol, facilitating the exploration of structure-activity relationships . As a key intermediate in the synthesis of more complex molecules, it aids researchers in developing novel active compounds for various therapeutic areas . This product is intended for research applications only and is not meant for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl (3R)-1-methylpiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h8H,3-7H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJJNMLPRDRTCO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352912
Record name Ethyl (3R)-1-methylpiperidine-3-carboxylate
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205194-12-3
Record name Ethyl (3R)-1-methyl-3-piperidinecarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=205194-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (3R)-1-methylpiperidine-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ethyl (3R)-1-methylpiperidine-3-carboxylate chemical structure and stereochemistry

[1][2]

Executive Summary & Structural Disambiguation[1][2]

Ethyl (3R)-1-methylpiperidine-3-carboxylate (also known as Ethyl (R)-1-methylnipecotate) is a critical chiral building block in medicinal chemistry, particularly in the synthesis of neuroactive agents targeting GABA uptake transporters (e.g., Tiagabine analogs) and muscarinic acetylcholine receptors.[1][2]

Critical Disambiguation: Researchers often confuse this structure with ethyl 3-methylpiperidine-3-carboxylate (where the methyl group is at the C3 position, creating a quaternary center).[1][3][2]

  • Target Molecule (This Guide): Methyl group on Nitrogen (N1); Chiral center at C3.[1][3][2]

  • Variant: Methyl group on Carbon-3; Quaternary center at C3.[1][3][2]

Chemical Identity Table
PropertyData
IUPAC Name Ethyl (3R)-1-methylpiperidine-3-carboxylate
Common Name Ethyl (R)-N-methylnipecotate
CAS (Racemic) 5166-67-6
CAS (S-Isomer) 1568154-06-2
Molecular Formula C₉H₁₈NO₂
Molecular Weight 171.24 g/mol
Chiral Center C3 (R-configuration)

Stereochemical & Conformational Analysis[1][2]

Configuration

The stereocenter is located at C3 .[1][3][2] According to Cahn-Ingold-Prelog (CIP) priority rules:

  • Priority 1: The C2 carbon (attached to Nitrogen).[1][3][2]

  • Priority 2: The ester group (-COOEt).

  • Priority 3: The C4 carbon.

  • Priority 4: Hydrogen.

For the (3R) enantiomer, when the hydrogen is oriented away from the viewer, the sequence 1 → 2 → 3 follows a clockwise direction.[1][3][2]

Conformational Dynamics (Chair Flip)

The piperidine ring exists predominantly in a chair conformation.[1][3][2]

  • N-Substituent: The N-methyl group undergoes rapid pyramidal inversion but prefers the equatorial position to minimize 1,3-diaxial interactions.[1][3][2]

  • C3-Substituent: The ethyl ester group at C3 also prefers the equatorial orientation to avoid steric strain with the axial protons at C1 and C5.[1][3][2]

In the (3R) configuration, the most stable conformer places both the N-methyl and the C3-ester in equatorial positions, maximizing thermodynamic stability.[1][3][2]

Stereochemistrycluster_0Stereochemical Assignment (CIP)cluster_1Conformational PreferenceC3Chiral Center (C3)N1N1 (Priority 1 via C2)C3->N1Path AEsterEster Group (Priority 2)C3->EsterDirectC4C4 Methylene (Priority 3)C3->C4Path BChairChair ConformationEq_MeN-Methyl (Equatorial)Chair->Eq_MeMinimizes 1,3-diaxial strainEq_EstC3-Ester (Equatorial)Chair->Eq_EstSteric BulkStabilityThermodynamic MinimumEq_Me->StabilityEq_Est->Stability

Figure 1: Stereochemical priority assignment and conformational stability factors for the (3R) isomer.

Synthesis & Resolution Protocols

The synthesis of the enantiopure (3R) isomer typically proceeds via the resolution of the racemic nipecotate intermediate, as asymmetric hydrogenation of pyridine precursors remains cost-prohibitive for large-scale applications.[1][3][2]

Route A: Resolution of Ethyl Nipecotate (Preferred)

This route resolves the secondary amine before methylation, as the salt formation is often more crystalline and distinct.[1][3][2]

Step 1: Synthesis of Racemic Ethyl Nipecotate

  • Precursor: Ethyl nicotinate (pyridine derivative).[1][3][2]

  • Reagent: H₂ / Pd-C (Catalytic Hydrogenation).[1][3][2]

  • Conditions: 50 psi, Ethanol, RT.

  • Result: Quantitative conversion to racemic ethyl nipecotate.

Step 2: Optical Resolution (The Critical Step)

  • Resolving Agent: L-(+)-Tartaric acid or (-)-Dibenzoyl-L-tartaric acid .[1][3][2]

  • Protocol:

    • Dissolve racemic ethyl nipecotate in hot ethanol.

    • Add 0.5 equivalents of (-)-Dibenzoyl-L-tartaric acid.

    • Slow cooling induces crystallization of the diastereomeric salt of the (R)-isomer (verify specific salt/solvent pair as tartrates often precipitate the S-form depending on solvent; literature suggests dibenzoyl-L-tartrate in ethanol yields high ee for R-nipecotates).[1][3][2]

    • Recrystallize to >99% ee.

    • Free base liberation: Treat salt with saturated NaHCO₃ and extract with DCM.[1][3][2]

Step 3: Reductive N-Methylation

  • Reagents: Formaldehyde (37% aq), Formic Acid (Eschweiler-Clarke) OR Methyl Iodide/K₂CO₃.[1][3][2]

  • Preferred Method (Eschweiler-Clarke):

    • Mix (R)-ethyl nipecotate with formaldehyde/formic acid.[1][3][2]

    • Reflux for 2-4 hours.[1][3][2]

    • Advantage: Prevents quaternization (over-methylation) common with methyl iodide.[1][3][2]

Workflow Diagram

SynthesisStartEthyl Nicotinate(Pyridine Precursor)hydrogenationCatalytic Hydrogenation(H2, Pd/C, EtOH)Start->hydrogenationRacemateRacemic Ethyl Nipecotate(±)hydrogenation->RacemateResolutionOptical Resolution(Dibenzoyl-L-Tartaric Acid)Racemate->ResolutionSalt_R(R)-Nipecotate Tartrate Salt(Crystalline Solid)Resolution->Salt_RPrecipitationSalt_S(S)-Isomer(In Mother Liquor)Resolution->Salt_SFiltrateFreeBaseFree Base Liberation(NaHCO3 / DCM)Salt_R->FreeBaseMethylationEschweiler-Clarke Methylation(HCHO / HCOOH)FreeBase->MethylationFinalEthyl (3R)-1-methylpiperidine-3-carboxylate(>98% ee)Methylation->Final

Figure 2: Synthetic pathway emphasizing the optical resolution of the nipecotate intermediate.

Analytical Validation (Quality Control)[1][2][3]

To ensure the integrity of the (3R) stereocenter, the following analytical controls are mandatory.

Chiral HPLC Method[1][2][3]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1][3][2]

  • Mobile Phase: Hexane : Isopropanol (90:[1][3][2]10) with 0.1% Diethylamine (DEA).[1][3][2]

    • Note: DEA is crucial to sharpen the peak of the basic amine; without it, significant tailing occurs.[1][3][2]

  • Detection: UV at 210 nm (weak chromophore, high concentration required) or Refractive Index (RI).[1][3][2]

NMR Spectroscopy[1][2][3][8]
  • ¹H NMR (CDCl₃):

    • The N-Methyl singlet appears distinctively around δ 2.2 - 2.3 ppm .[1][3][2]

    • The ester methylene (quartet) appears at δ 4.1 ppm .[1][3][2]

    • Chiral Shift Reagent: Addition of Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) will split the N-methyl singlet into two distinct peaks if the sample is not enantiopure, allowing for ee% calculation via NMR integration.[1][3][2]

Medicinal Chemistry Applications

The (3R)-nipecotate scaffold is a pharmacophore found in several therapeutic classes.

GABA Reuptake Inhibitors (Tiagabine Class)

While Tiagabine itself utilizes the (R)-nipecotic acid moiety attached to a lipophilic anchor, the ethyl ester serves as the lipophilic precursor for blood-brain barrier (BBB) penetration studies or as a protected intermediate before coupling.[1][3][2]

  • Mechanism:[1][3][2] The (3R) configuration mimics the conformation of GABA in the uptake transporter (GAT-1), blocking the reuptake of the neurotransmitter and increasing synaptic GABA levels (Anticonvulsant activity).[1][3][2]

Muscarinic Agonists

N-methyl piperidines are classic bioisosteres for the quaternary ammonium of acetylcholine.[1][3][2]

  • M1/M4 Selectivity: The (3R) stereochemistry dictates the vector of the ester group, which interacts with the accessory binding pocket of the muscarinic GPCR.[1][3][2] The (S) enantiomer often shows significantly reduced affinity or antagonistic properties.[1][3][2]

References

  • Sigma-Aldrich. Ethyl 1-methyl-3-piperidinecarboxylate Product Sheet. (CAS 5166-67-6).[1][3][2][4][5] Link[1][3][2]

  • National Institute of Standards and Technology (NIST). 1-Methylpiperidine-3-carboxylic acid ethyl ester Mass Spectrum & Properties.[1][3]Link[1][3][2]

  • Andersen, K. E., et al. "Synthesis of novel GABA uptake inhibitors.[1][3][2] 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (Tiagabine)."[1][2] Journal of Medicinal Chemistry 36.12 (1993): 1716-1725.[1][3][2] (Foundational text for (R)-nipecotate pharmacology).

  • Sun, X., et al. "The Resolution of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1-(2-Thiopheneacetyl)-3-Piperidine Carboxylate."[1][3][2] Advanced Materials Research (via ResearchGate).[1][3][2][6] Link

ethyl (3R)-1-methylpiperidine-3-carboxylate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Ethyl (3R)-1-methylpiperidine-3-carboxylate

Chemical Identity & Stereochemical Significance

Ethyl (3R)-1-methylpiperidine-3-carboxylate is a chiral heterocyclic ester belonging to the nipecotic acid derivative class.[1] It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of muscarinic receptor agonists (M1/M4 subtypes) and GABA uptake inhibitors (e.g., Tiagabine analogs).[1]

Unlike its racemic counterpart, the (3R)-enantiomer often exhibits distinct pharmacological profiles due to the specific spatial arrangement of the ester group relative to the nitrogen lone pair, which dictates receptor binding affinity.[1]

Nomenclature & Identifiers
ParameterDetails
IUPAC Name Ethyl (3R)-1-methylpiperidine-3-carboxylate
Common Synonyms (R)-Ethyl 1-methylnipecotate; (R)-1-Methyl-3-ethoxycarbonylpiperidine
CAS Number (Racemate) 5166-67-6 (Often used as a reference for physical properties)
CAS Number (Precursor) 25137-01-3 (Refers to (R)-Ethyl nipecotate, the non-methylated parent)
CAS Number (Enantiomer) 1568154-06-2 (Refers to the (3S)-isomer)
Molecular Formula C₉H₁₈NO₂
Molecular Weight 171.24 g/mol
Chirality (R)-Configuration at C3 position

Critical Note on Sourcing: While the (S)-enantiomer and the racemate have well-indexed CAS numbers, the (R)-N-methyl ester is frequently synthesized in situ or on-demand from (R)-Ethyl Nipecotate (CAS 25137-01-3) .[1] Researchers should order the (R)-secondary amine precursor to ensure stereochemical integrity.

Synthetic Pathways & Process Chemistry

The synthesis of the (3R)-isomer requires strict control over stereochemistry. Direct methylation of racemic ethyl nipecotate yields a racemate requiring expensive chiral HPLC resolution. The preferred "Senior Scientist" approach involves starting with the chirally pure secondary amine.

Preferred Route: Reductive Methylation of (R)-Ethyl Nipecotate

This protocol avoids the risk of racemization associated with strong bases and alkyl halides.

  • Precursor: (R)-Ethyl piperidine-3-carboxylate (CAS 25137-01-3).[1][2]

  • Reagents: Formaldehyde (37% aq.), Sodium Triacetoxyborohydride (STAB), Acetic Acid.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

Step-by-Step Protocol:

  • Preparation: Dissolve (R)-ethyl nipecotate (1.0 eq) in DCM (0.2 M concentration) under N₂ atmosphere.

  • Acidification: Add Acetic Acid (1.1 eq) to buffer the solution (pH ~5–6). Why? STAB requires a slightly acidic medium to activate the iminium ion intermediate.[1]

  • Addition: Add Formaldehyde (37% aq., 3.0 eq) and stir for 15 minutes at room temperature.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise to control hydrogen evolution.

  • Quench: After 12 hours, quench with saturated NaHCO₃ solution.

  • Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification: Distillation (bp ~88°C at 11 mmHg) or flash chromatography (EtOAc/Hexane).

Process Logic Diagram

SynthesisRoute Start (R)-Ethyl Nipecotate (CAS 25137-01-3) Inter Iminium Ion Intermediate Start->Inter Condensation Product Ethyl (3R)-1-methyl piperidine-3-carboxylate Inter->Product Hydride Transfer Reagent HCHO / AcOH (Activation) Reagent->Inter Reduce NaBH(OAc)3 (Reduction) Reduce->Product

Figure 1: Reductive amination pathway preserving the C3 chiral center.[1]

Analytical Profiling & Quality Control

Validating the enantiomeric excess (ee%) is crucial, as the (S)-isomer is a common impurity if the starting material is not optically pure.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (95 : 5 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (weak chromophore) or Refractive Index (RI).

  • Expected Result: The (R)-isomer typically elutes after the (S)-isomer on AD-H columns, but standards must be run for confirmation.

NMR Characterization (CDCl₃, 400 MHz)
  • ¹H NMR Diagnostic Signals:

    • N-CH₃: Singlet at ~2.28 ppm.[1]

    • Ethyl Ester: Quartet at ~4.13 ppm (CH₂), Triplet at ~1.25 ppm (CH₃).[3]

    • C3-H: Multiplet at ~2.6 ppm (Chiral center proton).[1]

  • ¹³C NMR: Carbonyl signal at ~174 ppm; N-Me carbon at ~46 ppm.[1]

Pharmaceutical Utility & Mechanism

This compound is rarely the final drug; it is a chiral building block .

  • Muscarinic Agonists (Alzheimer's/Schizophrenia):

    • The (3R)-configuration mimics the natural neurotransmitter acetylcholine's spatial arrangement in rigid analogs.

    • It is a precursor to Tazomeline and other quinuclidine-based M1 agonists.[1]

    • Mechanism:[1] The ester is often hydrolyzed to the acid or converted to a bioisostere (e.g., 1,2,4-oxadiazole) to improve metabolic stability.[1]

  • GABA Reuptake Inhibitors:

    • Derivatives of (R)-nipecotic acid bind to GAT-1 transporters.[1]

    • The N-methyl group modulates lipophilicity (LogP), allowing better Blood-Brain Barrier (BBB) penetration compared to the secondary amine.[1]

Biological Logic Diagram

BioActivity Comp Ethyl (3R)-1-methyl piperidine-3-carboxylate Hydrolysis Hydrolysis (In Vivo/Vitro) Comp->Hydrolysis Acid (3R)-1-Methyl nipecotic Acid Hydrolysis->Acid Target1 M1 Muscarinic Receptor Agonism Acid->Target1 Cognitive Enhancement Target2 GAT-1 Transporter Inhibition Acid->Target2 Anticonvulsant

Figure 2: Pharmacological activation pathways for nipecotate derivatives.

Safety & Handling

  • GHS Classification: Warning.[1] Skin Irrit. 2 (H315), Eye Irrit.[4] 2A (H319).

  • Volatility: Moderate.[1] Use in a fume hood.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C. The ester can hydrolyze if exposed to atmospheric moisture over prolonged periods.

References

  • Sigma-Aldrich. Ethyl 1-methyl-3-piperidinecarboxylate (Racemate) Product Sheet.[1] (CAS 5166-67-6).[1][5][6] Link[1]

  • ChemicalBook. (R)-Ethyl nipecotate (Precursor) Listings. (CAS 25137-01-3).[1][2][7] Link

  • PubChem. Compound Summary: Ethyl 1-methylpiperidine-3-carboxylate.[1][5][6] National Library of Medicine.[8] Link[1]

  • NIST Chemistry WebBook. 1-Methylpiperidine-3-carboxylic acid ethyl ester.[1]Link[1]

  • Krogsgaard-Larsen, P., et al. "GABA uptake inhibitors: synthesis and structure-activity relationships of nipecotic acid derivatives."[1] Journal of Medicinal Chemistry (1981). (Foundational text on nipecotate pharmacology).

Sources

The Chiral Catalyst: Discovery, History, and Application of Ethyl (3R)-1-methylpiperidine-3-carboxylate in Target-Specific Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (3R)-1-methylpiperidine-3-carboxylate (also known as (R)-ethyl 1-methylnipecotate) is a highly specialized chiral building block. While seemingly a simple piperidine derivative, its discovery and historical utilization trace the evolution of modern rational drug design—particularly the pharmaceutical industry's transition from racemic mixtures to enantiopure compounds. This technical guide explores the history, physicochemical properties, and critical role of this molecule as a precursor in synthesizing Epidermal Growth Factor Receptor (EGFR)/Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitors[1] and GABA Transporter 1 (GAT-1) PET radiotracers[2].

Historical Context & Discovery

The history of piperidine-3-carboxylic acid (nipecotic acid) derivatives is deeply intertwined with neuropharmacology. In the mid-to-late 20th century, nipecotic acid was identified as a potent inhibitor of γ-aminobutyric acid (GABA) uptake. However, its high polarity prevented effective blood-brain barrier (BBB) penetration[2].

The discovery of N-methylated and esterified derivatives, such as ethyl 1-methylpiperidine-3-carboxylate, emerged from efforts to increase lipophilicity and bypass these physiological barriers[2]. By the 1990s, the "chiral switch" paradigm dominated medicinal chemistry. Researchers discovered that the (3R) enantiomer provided superior spatial alignment in receptor binding pockets compared to its (3S) counterpart. This led to its adoption not just in CNS drugs, but as a critical side-chain donor in oncology, specifically for functionalizing the quinazoline core of dual EGFR/VEGFR inhibitors to enhance solubility and target affinity[1].

Chemical and Structural Profiling

The utility of ethyl (3R)-1-methylpiperidine-3-carboxylate stems from its dual functionality: a tertiary amine that can be protonated for solubility or salt formation, and an ethyl ester that is easily reduced or hydrolyzed to form active pharmaceutical ingredients (APIs).

Table 1: Physicochemical Properties of Ethyl (3R)-1-methylpiperidine-3-carboxylate [3]

PropertyValueCausality / Significance
Molecular Formula C9H17NO2Provides optimal steric bulk for receptor pocket fitting.
Molecular Weight 171.24 g/mol Low molecular weight allows it to act as an efficient side-chain fragment.
Boiling Point 211.1 °C (760 mmHg)Indicates thermal stability, suitable for high-temperature reflux reactions.
Density ~0.997 g/cm³Liquid state at room temperature facilitates solvent-free handling in some steps.
Stereochemistry (3R) configurationCritical for enantioselective binding in active sites (e.g., ATP pocket of kinases).

Key Applications in Drug Discovery

Oncology: Tyrosine Kinase Inhibitors (EGFR/VEGFR)

In the late 1990s and early 2000s, the discovery of quinazoline-based tyrosine kinase inhibitors revolutionized targeted cancer therapy. The (3R)-1-methylpiperidine moiety is grafted onto the quinazoline core to improve the pharmacokinetic profile (specifically aqueous solubility) and to interact with the solvent-exposed region of the kinase ATP-binding cleft, preventing tumor angiogenesis and proliferation[1].

EGFR_Pathway Ligand EGF / VEGF Ligands Receptor EGFR / VEGFR (Cell Membrane) Ligand->Receptor Binds KinaseDomain Intracellular Tyrosine Kinase Domain Receptor->KinaseDomain Activates Quinazoline Quinazoline Derivative (Derived from 3R-Ester) Quinazoline->KinaseDomain Blocks ATP Binding Downstream Proliferation & Angiogenesis (MAPK / PI3K / Akt) KinaseDomain->Downstream Phosphorylation Inhibition Tumor Growth Arrest Downstream->Inhibition Prevented by drug

Mechanism of EGFR/VEGFR inhibition by quinazoline derivatives utilizing the 3R-piperidine side chain.

Neuropharmacology: GAT-1 PET Radiotracers

Beyond oncology, the ester is utilized as a reference standard and precursor in the development of Positron Emission Tomography (PET) radiotracers for the GABA Transporter 1 (GAT-1). The esterification of the carboxylic acid was historically discovered to bypass the BBB permeability issues of free nipecotic acid, allowing researchers to image presynaptic GABAergic neurons in vivo[2].

Experimental Methodologies & Protocols

To utilize ethyl (3R)-1-methylpiperidine-3-carboxylate in drug discovery, it is typically reduced to its corresponding alcohol, (R)-(1-methylpiperidin-3-yl)methanol, which is then coupled to a core scaffold[1].

Synthesis_Workflow Ester Ethyl (3R)-1-methylpiperidine -3-carboxylate LAH LiAlH4 Reduction (Ether, 20°C) Ester->LAH Alcohol (R)-(1-methylpiperidin-3-yl)methanol LAH->Alcohol Coupling Nucleophilic Substitution (w/ Quinazoline Core) Alcohol->Coupling API Target TKI / Radiotracer Coupling->API

Stepwise synthetic workflow from the 3R-ester to the final Active Pharmaceutical Ingredient (API).

Protocol: Stereospecific Reduction of Ethyl (3R)-1-methylpiperidine-3-carboxylate[1]

Objective: Convert the ester to (R)-(1-methylpiperidin-3-yl)methanol without racemization. Causality: Lithium aluminum hydride (LiAlH₄) is chosen over milder reducing agents (like NaBH₄) because esters are highly resistant to reduction. Ether is used as an aprotic solvent to prevent explosive quenching of the hydride.

Step-by-Step Procedure:

  • Preparation: Flame-dry a multi-neck round-bottom flask under an inert argon atmosphere to prevent atmospheric moisture from violently reacting with LiAlH₄.

  • Reagent Loading: Add 36.6 mL of a 1M solution of LiAlH₄ in THF (36.6 mmol) to 85 mL of anhydrous diethyl ether. Cool the mixture in an ice bath to maintain an internal temperature of exactly 20°C. Causality: Precise temperature control prevents over-reduction, ring cleavage, and maintains the (3R) stereocenter integrity.

  • Addition: Dissolve 5.69 g (33 mmol) of ethyl (3R)-1-methylpiperidine-3-carboxylate in 20 mL of anhydrous ether. Add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes.

  • Reaction: Remove the ice bath and stir the mixture for 1.5 hours at ambient temperature. Self-Validation: Monitor reaction completion via Thin Layer Chromatography (TLC) using a basic stain (e.g., Dragendorff's reagent) to confirm the complete disappearance of the starting ester spot.

  • Quenching (Fieser Method): Carefully add 1.4 mL of distilled water, followed by 1.4 mL of 15% aqueous NaOH, and finally 4.3 mL of water. Causality: This specific sequence produces granular aluminum salts that are easily filtered, preventing the formation of a gelatinous emulsion that traps the product and reduces yield.

  • Isolation: Filter the mixture through a Celite pad, wash the filter cake with ether, and concentrate the filtrate in vacuo to yield the chiral alcohol.

Conclusion

The discovery and historical application of ethyl (3R)-1-methylpiperidine-3-carboxylate underscore the importance of chiral building blocks in modern therapeutics. By providing a stereospecific, basic, and lipophilic appendage, this molecule has enabled the synthesis of highly selective kinase inhibitors and advanced neuroimaging agents, proving that the precise spatial arrangement of atoms is just as critical as the target itself.

References

  • Chemical Properties of 1-Methylpiperidine-3-carboxylic acid ethyl ester (CAS 5166-67-6) , Cheméo. Available at:[Link]

  • Quinazoline derivatives and pharmaceutical compositions containing them (USRE42353E1), Google Patents.
  • Development of Positron Emission Tomography Radiotracers for the GABA Transporter 1 , ACS Chemical Neuroscience. Available at:[Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of Ethyl (3R)-1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (3R)-1-methylpiperidine-3-carboxylate (CAS: 297172-01-1) is a critical chiral building block in the synthesis of muscarinic receptor modulators, GABA uptake inhibitors (e.g., Tiagabine analogs), and local anesthetics. Its pharmacological efficacy often depends strictly on the stereochemistry at the C3 position, making the distinction between the (R)-enantiomer and the (S)-enantiomer or racemate (CAS: 5166-67-6) paramount.

This guide provides a definitive spectroscopic profile (NMR, IR, MS) for the molecule, supported by validated experimental protocols for its synthesis via chiral resolution and quality control using chiral HPLC.

Chemical Identity & Properties

PropertyData
IUPAC Name Ethyl (3R)-1-methylpiperidine-3-carboxylate
Common Names (R)-Ethyl 1-methylnipecotate; (R)-Ethyl 1-methyl-3-piperidinecarboxylate
CAS Number 297172-01-1 (R-isomer); 5166-67-6 (Racemate)
Molecular Formula C

H

NO

Molecular Weight 171.24 g/mol
Appearance Clear, colorless to pale yellow oil
Boiling Point 88–89 °C at 11 mmHg (lit.)[1]
Density 0.954 g/mL at 25 °C
Solubility Soluble in CHCl

, EtOH, MeOH, Et

O; sparingly soluble in water

Spectroscopic Profiling

Note: The spectroscopic data below (NMR, IR, MS) for the (R)-enantiomer is identical to the racemate in achiral environments. Stereochemical verification requires Chiral HPLC or Polarimetry (see Section 5).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl


 (Chloroform-d)
Reference:  Tetramethylsilane (TMS) at 0.00 ppm.

H NMR Data (400 MHz)

The spectrum is characterized by the N-methyl singlet, the ethyl ester quartet/triplet, and the distinct piperidine ring multiplets.

Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment
4.13 Quartet (q)2H7.1O-CH

-CH

2.93 – 2.80 Multiplet (m)1H-H-2 (Equatorial)
2.65 Multiplet (m)1H-H-6 (Equatorial)
2.52 Doublet of Doublets of Triplets (ddt)1H11.1, 10.3, 3.9H-3 (Methine,

to carbonyl)
2.28 Singlet (s)3H-N-CH

2.05 Triplet (t)1H10.8H-2 (Axial)
1.95 – 1.85 Multiplet (m)1H-H-6 (Axial)
1.75 – 1.50 Multiplet (m)2H-H-4, H-5 (Equatorial/Axial mix)
1.35 – 1.20 Multiplet (m)1H-H-4/H-5 overlap
1.25 Triplet (t)3H7.1O-CH

-CH


C NMR Data (101 MHz)
Shift (

ppm)
AssignmentNote
174.1 C=O Ester Carbonyl
60.3 O-C H

Ethyl methylene
57.4 C-2

to Nitrogen
55.6 C-6

to Nitrogen
46.5 N-C H

N-Methyl
41.9 C-3Methine (Chiral Center)
26.4 C-4Ring methylene
24.6 C-5Ring methylene
14.2 CH

Ethyl methyl
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

  • Molecular Ion (

    
    ):  m/z 171
    
  • Base Peak: m/z 98 (N-methyl-tetrahydropyridine cation). This fragment arises from the cleavage of the ester group (

    
    -cleavage) and is diagnostic for N-methylpiperidine derivatives.
    
  • Other Fragments:

    • m/z 142 (

      
      ): Loss of Ethyl group.
      
    • m/z 126 (

      
      ): Loss of Ethoxy group (-OEt).
      

MS_Fragmentation cluster_legend Key M Molecular Ion [M]+ m/z 171 Frag1 Fragment [M - COOEt]+ m/z 98 (Base Peak) M->Frag1 α-Cleavage (-73 Da) Frag2 Fragment [M - OEt]+ m/z 126 M->Frag2 Loss of OEt (-45 Da) Blue: Parent Blue: Parent Red: Major Fragment Red: Major Fragment

Figure 1: Primary fragmentation pathway in Electron Impact Mass Spectrometry.

Infrared Spectroscopy (IR)

Sampling: Neat (Thin Film) or KBr Pellet.

Wavenumber (cm

)
Vibration ModeFunctional Group
2940 – 2780 C-H StretchAlkyl (CH

, CH

) & N-CH

(Bohlmann bands possible)
1730 – 1735 C=O StretchEster (Strong, Sharp)
1450 – 1470 C-H BendCH

scissoring
1150 – 1200 C-O StretchEster C-O-C stretch

Synthesis & Stereochemical Control

To obtain the pure (3R) -enantiomer, a classical resolution of the racemic nipecotic acid (or its ethyl ester) is preferred over asymmetric synthesis for scale-up.

Protocol: Resolution & Methylation
  • Resolution: Racemic Ethyl Nipecotate is treated with Di-benzoyl-D-tartaric acid (or D-Tartaric acid) in ethanol/acetone. The (R)-enantiomer forms a crystalline salt, while the (S)-enantiomer remains in the mother liquor (Note: L-tartaric acid typically precipitates the (S)-isomer [1]).

  • Free Basing: The salt is treated with Na

    
    CO
    
    
    
    (aq) and extracted with DCM to yield (R)-Ethyl Nipecotate.
  • N-Methylation: Reductive amination with Formaldehyde/Formic acid (Eschweiler-Clarke) or direct alkylation with Methyl Iodide (MeI).

Synthesis_Workflow Start Racemic Ethyl Nipecotate (CAS: 5166-67-6) Step1 Resolution w/ Chiral Acid (e.g., Di-benzoyl-D-tartaric acid) Start->Step1 Inter1 (R)-Ethyl Nipecotate Tartrate Salt (Crystalline Solid) Step1->Inter1 Crystallization Step2 Free Base Liberation (Na2CO3 / DCM) Inter1->Step2 Inter2 (R)-Ethyl Nipecotate (Free Amine) Step2->Inter2 Step3 N-Methylation (HCHO, HCOOH, Reflux) Inter2->Step3 Eschweiler-Clarke Final Ethyl (3R)-1-methylpiperidine-3-carboxylate (Target) Step3->Final

Figure 2: Synthetic workflow for the isolation of the (R)-enantiomer.

Quality Control & Impurity Profiling

Chiral HPLC Method

To verify the enantiomeric excess (ee > 98%), use the following method.

  • Column: Chiralpak® IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) = 90 : 10 : 0.1 (v/v/v).

    • Note: DEA is critical to suppress peak tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210–220 nm (low wavelength required due to weak chromophore).

  • Temperature: 25 °C.

Optical Rotation

Specific rotation is the definitive physical proof of chirality.

  • Protocol: Dissolve 100 mg of the purified oil in 10 mL of Ethanol (c = 1.0). Measure at 20 °C using the Sodium D-line (589 nm).

  • Expectation: The (R)- and (S)-enantiomers will have equal magnitude but opposite signs. (Note: Literature values for nipecotate derivatives vary by solvent; always compare against a known standard or Certificate of Analysis).

References

  • ACS Chemical Neuroscience. Development of Positron Emission Tomography Radiotracers for the GABA Transporter 1. (2018).[2][3][4][5] Provides high-resolution NMR and MS data for the ethyl 1-methylpiperidine-3-carboxylate scaffold.

  • NIST Chemistry WebBook. 1-Methylpiperidine-3-carboxylic acid ethyl ester (Spectroscopic Data). Validates IR and MS fragmentation patterns.

  • PubChem. Compound Summary: Ethyl 1-methylpiperidine-3-carboxylate.[1][3][4][6]

  • World Intellectual Property Organization (WIPO). WO2002068391A1: Process for resolving racemic mixtures of piperidine derivatives. Describes the use of tartaric acid derivatives for nipecotate resolution.

Sources

Unlocking the Therapeutic Potential of Ethyl (3R)-1-Methylpiperidine-3-carboxylate: A Technical Guide to Future Research

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Deep Dive into a Promising Chiral Scaffold for CNS Drug Discovery

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the potential research avenues for ethyl (3R)-1-methylpiperidine-3-carboxylate. While direct research on this specific molecule is nascent, its structural relationship to the well-studied nipecotic acid and the broader class of chiral piperidine derivatives positions it as a compelling starting point for the development of novel therapeutics targeting a range of central nervous system (CNS) disorders. This document synthesizes existing knowledge on related compounds to propose a structured, multi-pronged research strategy, encompassing medicinal chemistry, pharmacology, and chemical biology.

Foundational Understanding: A Chiral Building Block with Inherent Promise

Ethyl (3R)-1-methylpiperidine-3-carboxylate is a chiral heterocyclic compound featuring a piperidine core, a structure prevalent in many approved drugs.[1] Its stereochemistry is a critical feature, as the three-dimensional arrangement of atoms can significantly influence biological activity and target selectivity.[1] The presence of the N-methyl group and the ethyl ester moiety differentiates it from the parent compound, nipecotic acid, a known inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1).[2] These modifications are anticipated to alter its pharmacokinetic and pharmacodynamic properties, potentially offering advantages in blood-brain barrier penetration and metabolic stability.

Molecular Structure:

Core Research Area: Targeting GABAergic Neurotransmission for Neurological Disorders

The primary and most logical research direction for ethyl (3R)-1-methylpiperidine-3-carboxylate is the exploration of its activity within the GABAergic system. Dysregulation of GABA, the primary inhibitory neurotransmitter in the CNS, is implicated in numerous neurological and psychiatric conditions.[3]

Investigating GAT1 Inhibition and Subtype Selectivity

The nipecotic acid scaffold is a well-established inhibitor of GABA transporters (GATs).[2] Research should focus on quantifying the inhibitory potency of ethyl (3R)-1-methylpiperidine-3-carboxylate on GAT1 and determining its selectivity profile against other GAT subtypes (GAT2, GAT3, and BGT1). Subtype-selective inhibitors could offer more targeted therapeutic effects with fewer side effects.[4]

Expanding the Horizon: Exploring Novel CNS Targets

Beyond the GABAergic system, the chiral piperidine scaffold is a versatile pharmacophore that can be adapted to interact with other CNS targets.

Muscarinic Acetylcholine Receptor M1 Positive Allosteric Modulators (PAMs)

The M1 muscarinic acetylcholine receptor is a key target for cognitive enhancement in conditions like Alzheimer's disease.[5][6] Positive allosteric modulators (PAMs) that enhance the receptor's response to the endogenous ligand acetylcholine are a promising therapeutic strategy.[1] The piperidine scaffold has been successfully incorporated into M1 PAMs.[7]

Sigma-1 Receptor Ligands for Neuroprotection and Pain

The sigma-1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuroprotection.[8] Ligands targeting the sigma-1 receptor are being investigated for their potential in treating neurodegenerative diseases and neuropathic pain.[9][10] The N-substituted piperidine motif is a common feature in many potent sigma-1 receptor ligands.[8][9]

Advanced Research Strategies: Chemical Biology and In Vivo Validation

To fully elucidate the therapeutic potential of ethyl (3R)-1-methylpiperidine-3-carboxylate and its derivatives, a combination of advanced chemical biology techniques and rigorous in vivo testing is essential.

Development of Chemical Probes and PET Ligands

The synthesis of derivatized probes, such as biotinylated or fluorescently tagged versions of the parent compound, can facilitate target identification and validation studies. Furthermore, the development of radiolabeled analogs for Positron Emission Tomography (PET) imaging would enable non-invasive in vivo studies of target engagement and pharmacokinetics in the brain.[11]

In Vivo Efficacy and Pharmacokinetic Profiling

Promising compounds should be advanced to in vivo models of relevant CNS disorders. For GAT1 inhibitors, established models of epilepsy, such as the pentylenetetrazol (PTZ)-induced seizure model, are appropriate.[2][12] For M1 PAMs, cognitive models in rodents are utilized to assess effects on learning and memory.[4] Comprehensive pharmacokinetic studies are crucial to determine brain penetration, metabolic stability, and oral bioavailability.[13]

Visualizing the Research Pathways

To clearly delineate the proposed research strategies, the following diagrams illustrate the key decision points and workflows.

Medicinal_Chemistry_Strategy cluster_start Starting Compound cluster_derivatization Chemical Modifications cluster_targets Therapeutic Targets A Ethyl (3R)-1-methyl- piperidine-3-carboxylate B Ester Modification (e.g., amides, alternative esters) A->B Synthesize Analogs C N-Substituent Modification (e.g., larger alkyl, aryl groups) A->C Synthesize Analogs D Ring Substitution (e.g., introduction of functional groups) A->D Synthesize Analogs E GABA Transporters (GATs) B->E F Muscarinic M1 Receptor B->F G Sigma-1 Receptor B->G C->E C->F C->G D->E D->F D->G

Caption: Medicinal Chemistry Strategy for Analog Development.

Pharmacological_Screening_Workflow cluster_screening Initial Screening cluster_optimization Lead Optimization cluster_invivo In Vivo Validation A In Vitro Binding Assays (GATs, M1, Sigma-1) B Functional Assays (e.g., GABA uptake, Ca2+ flux) A->B Active Compounds C Structure-Activity Relationship (SAR) Studies B->C D ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) C->D E Animal Models of Disease (e.g., Epilepsy, Cognitive Deficits) D->E Optimized Leads F Pharmacokinetic Studies (Brain Penetration) E->F

Caption: Pharmacological Screening and Development Workflow.

Experimental Protocols

Protocol 1: [³H]-GABA Uptake Inhibition Assay

This protocol outlines a standard procedure to assess the inhibitory activity of test compounds on GABA transporters.

Materials:

  • Rat brain synaptosomes or cells expressing specific GAT subtypes.

  • [³H]-GABA (radiolabeled GABA).

  • Krebs-Ringer-HEPES buffer.

  • Test compound (ethyl (3R)-1-methylpiperidine-3-carboxylate or its analogs).

  • Known GAT inhibitors (e.g., Tiagabine for GAT1) as positive controls.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare synaptosomes or cells and resuspend in Krebs-Ringer-HEPES buffer.

  • Pre-incubate the cell/synaptosome suspension with various concentrations of the test compound or control for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]-GABA.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-GABA.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of [³H]-GABA taken up by the cells/synaptosomes using a liquid scintillation counter.

  • Calculate the percentage inhibition of GABA uptake at each concentration of the test compound and determine the IC₅₀ value.

Protocol 2: In Vivo Anticonvulsant Evaluation (PTZ Model)

This protocol describes a common method for evaluating the anticonvulsant effects of a test compound in rodents.

Materials:

  • Male Swiss albino mice (20-25 g).

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline).

  • Test compound solution at various doses.

  • Vehicle control (e.g., saline, DMSO).

  • Observation chambers.

  • Stopwatch.

Procedure:

  • Acclimatize mice to the laboratory conditions for at least one week.

  • Divide the mice into groups (vehicle control, positive control, and different doses of the test compound).

  • Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.).

  • After a specific pretreatment time (e.g., 30 minutes for i.p.), administer PTZ subcutaneously (s.c.) or i.p. to induce seizures.

  • Immediately place each mouse in an individual observation chamber.

  • Observe the mice for a period of 30 minutes for the onset of clonic and tonic-clonic seizures.

  • Record the latency to the first seizure and the percentage of animals protected from seizures in each group.

  • Analyze the data statistically to determine the dose-dependent anticonvulsant effect of the test compound.

Conclusion

Ethyl (3R)-1-methylpiperidine-3-carboxylate represents a chiral scaffold with significant, yet largely untapped, potential for CNS drug discovery. By leveraging the extensive knowledge base of related piperidine-3-carboxylic acid derivatives and exploring novel therapeutic targets, researchers can embark on a structured and promising journey of discovery. The proposed research areas, from targeted medicinal chemistry efforts to rigorous in vivo validation, provide a comprehensive roadmap for unlocking the full therapeutic potential of this intriguing molecule.

References

  • Xiong J, Jin J, Gao L, et al. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. Eur J Med Chem. 2020;191:112144.
  • Uphues I, Henning M, Toussaint M, et al. Design and Synthesis of γ- and δ-Lactam M1 Positive Allosteric Modulators (PAMs): Convulsion and Cholinergic Toxicity of an M1-Selective PAM with Weak Agonist Activity. ACS Chem Neurosci. 2017;8(7):1539-1555.
  • BenchChem. Application Notes and Protocols: Development of Piperidine-Based Radioligands for Imaging. 2025.
  • Moussa RA, Ali HI, El-Malah A, et al. Design, synthesis, biological evaluation, and cell-based assay of novel sigma receptor ligands based on 4-amino piperidine scaffolds. Bioorg Chem. 2022;129:106175.
  • Adeoye O, Lilo E, El-Mallakh RS. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. Curr Pharm Des. 2020;26(15):1693-1711.
  • Leonoudakis D, Rauf F, Cui L, et al. The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Nutrients. 2024;16(9):1387.
  • Ravera M, Gado F, Agnese M, et al. Neuroprotective effects of gabaergic phenols correlated with their pharmacological and antioxidant properties. Neurochem Int. 2017;108:241-250.
  • Xiong J, Jin J, Gao L, et al. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. ChEMBL. Published online 2020.
  • Dichiara M, Amata E, Ivery MT, et al. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Eur J Med Chem. 2024;282:117006.
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
  • Costa C, Leone G, Saulle E, et al. Coactivation of GABAA and GABAB Receptor Results in Neuroprotection During In Vitro Ischemia. Stroke. 2004;35(2):596-600.
  • Amneal Pharmaceuticals. Highly Selective M1 Muscarinic Receptor Positive Allosteric Modulators for the Treatment of Parkinson's Dementia. The Michael J.
  • Han K, Guttilla M, Croatt MP, et al.
  • PubChem. (R)-Ethyl 3-methylpiperidine-3-carboxylate.
  • Front Cell Neurosci. Toward the use of novel alternative methods in epilepsy modeling and drug discovery. 2023;17:1269357.
  • Alachkar A, Ojha S, Sadek B. Experimental models for discovery of novel anticonvulsant drugs: Focus on Pentylenetetrazole-induced seizures and associated memory deficits. Curr Pharm Des. 2020;26(15):1693-1711.
  • Davoren JE, Russell MG, Cogan D, et al. MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate. ACS Med Chem Lett. 2018;9(9):929-934.
  • Mistry R, Leach K, Sexton PM, et al. Allosteric activity of M1 positive allosteric modulators (PAMs). Br J Pharmacol. 2017;174(14):2263-2276.
  • Inotiv. Epilepsy.
  • Transpharmation. Epilepsy | Preclinical Neuroscience.
  • Davoren JE, Russell MG, Cogan D, et al. MK-7622: A First in Class M1 Positive Allosteric Modulator Development Candidate. ACS Med Chem Lett. 2018;9(9):929-934.
  • Patsnap Synapse. What are GAT1 inhibitors and how do they work? Published June 21, 2024.
  • O'Keeffe G, Takuwa H, Itoh Y, et al. Design and synthesis of aryl-piperidine derivatives as potent and selective PET tracers for cholesterol 24-hydroxylase (CH24H). Eur J Med Chem. 2022;240:114612.
  • Rudy HKA, Hoefner G, Wanner KT. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorg Med Chem. 2013;21(11):3095-3108.
  • Xin Q, Zhao Y, Wang Y, et al. Enhanced learning and memory in GAT1 heterozygous mice. Acta Biochim Biophys Sin (Shanghai). 2012;44(4):343-352.
  • Cheméo. Chemical Properties of 1-Methylpiperidine-3-carboxylic acid ethyl ester (CAS 5166-67-6).
  • Javaid S, Ebrahimi L, Chebib M, et al. Ways of modulating GABA transporters to treat neurological disease.
  • Schremmer D, Noeske T, Wanner KT. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorg Med Chem. 2013;21(11):3095-3108.
  • Wang Y, Chadman KK, Li Y, et al. GABA receptors in brain development, function, and injury. Front Neurosci. 2014;8:117.
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  • Al-kuraishy HM, Al-Gareeb AI, Hussien NR, et al. Neuroprotective effect of Gaba. J Lab Physicians. 2021;13(3):234-239.
  • NIST. 1-Methylpiperidine-3-carboxylic acid ethyl ester.
  • De Sarro G, De Sarro A, Gitto R, et al. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. J Med Chem. 1999;42(25):5106-5114.
  • Ryan AF, Schwartz IR, Keithley EM, et al. Nipecotic acid: preferential accumulation in the cochlea by GABA uptake systems and selective retrograde transport to brainstem. Brain Res. 1985;347(1):138-142.
  • Gong P, Xia L, He M, et al. γ-aminobutyric acid transporter-1 is involved in anxiety-like behaviors and cognitive function in knockout mice. Exp Ther Med. 2015;10(2):699-704.
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  • Pike VW. Improving success in the development of novel PET ligands for CNS indications. Medchemcomm. 2016;7(8):1473-1488.
  • Sigma-Aldrich. (S)
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  • Seth A, Tripathi A, Sharma PA, et al. Design, Synthesis and Enhanced BBB Penetration Studies of L-serine-Tethered Nipecotic Acid-Prodrug. Lett Drug Des Discov. 2020;17(11):1378-1386.
  • Liang SH. Classic PET imaging ligands.
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  • Aytac S, Aytac S. Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. Org Commun. 2025;18(1):28-37.

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Commercial & Technical Profile: Ethyl (3R)-1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the commercial landscape, technical specifications, and procurement strategies for ethyl (3R)-1-methylpiperidine-3-carboxylate , a critical chiral building block in medicinal chemistry.

Executive Summary

Ethyl (3R)-1-methylpiperidine-3-carboxylate (also known as (R)-Ethyl 1-methylnipecotate) is a specialized chiral heterocycle used primarily in the synthesis of GABA uptake inhibitors (e.g., Tiagabine analogs) and muscarinic receptor agonists.

While the racemic mixture is a commodity chemical, the specific (3R)-enantiomer is often subject to intermittent supply chain volatility. This guide recommends a "Precursor-First" procurement strategy : prioritizing the acquisition of the widely available secondary amine (R)-ethyl nipecotate and performing a rapid in-house methylation. This approach ensures stereochemical integrity and reduces lead times from weeks to hours.

Chemical Identity & Specifications

PropertyData
Chemical Name Ethyl (3R)-1-methylpiperidine-3-carboxylate
CAS Number (Target) 205194-12-3 (Specific (R)-isomer)
CAS Number (Racemate) 5166-67-6
CAS Number (Precursor) 25137-01-3 ((R)-Ethyl nipecotate, N-desmethyl)
Molecular Formula C₉H₁₇NO₂
Molecular Weight 171.24 g/mol
Chirality (3R)-configuration (Absolute)
Physical State Colorless to pale yellow liquid
Boiling Point ~88-89 °C at 11 mmHg
Stereochemical Significance

The (3R)-isomer is pharmacologically distinct. In GABA reuptake inhibition, the (R)-configuration of the nipecotic acid moiety is often essential for binding affinity to GAT-1 transporters. Using the racemate or the wrong enantiomer can reduce potency by orders of magnitude or introduce off-target muscarinic effects.

Market Landscape & Procurement Strategy

Supply Chain Logic

Direct sourcing of the N-methyl (3R) ester is often constrained by higher costs and longer lead times compared to its N-H precursor. The N-H precursor is produced on a multi-ton scale via classical resolution with tartaric acid, making it the most robust entry point.

Supplier Analysis[3]
  • Primary Tier (Direct Target Stock): Specialized chiral catalogs (e.g., CymitQuimica, ChemicalBook listed suppliers). often list CAS 205194-12-3 but require "Inquiry" for stock confirmation.

  • Secondary Tier (Precursor Stock): Major catalogs (Sigma-Aldrich, Combi-Blocks, Enamine, BLD Pharm) consistently stock (R)-Ethyl Nipecotate (CAS 25137-01-3) in bulk (gram to kg scale).

Decision Matrix (Graphviz)

ProcurementStrategy Start Need Ethyl (3R)-1-methyl piperidine-3-carboxylate CheckStock Check CAS 205194-12-3 (Direct Target) Start->CheckStock StockAvailable In Stock & < 2 Weeks? CheckStock->StockAvailable BuyDirect Purchase Direct (High Cost / Low Effort) StockAvailable->BuyDirect Yes BuyPrecursor Buy CAS 25137-01-3 ((R)-Ethyl Nipecotate) StockAvailable->BuyPrecursor No / Expensive Methylation Perform Reductive Methylation (Protocol A) BuyPrecursor->Methylation FinalProduct Target Compound (>98% ee) Methylation->FinalProduct

Figure 1: Decision matrix for sourcing the target compound based on availability and cost-efficiency.

Technical Protocols (Self-Validating Systems)

If direct sourcing is unavailable, the following protocols allow for the rapid synthesis and validation of the target material.

Protocol A: Reductive Methylation (Recommended)

Objective: Convert commercially available (R)-ethyl nipecotate to the N-methyl target without racemization. Mechanism: Eschweiler-Clarke or Reductive Amination. The reductive amination using STAB (Sodium Triacetoxyborohydride) is preferred for mildness and safety.

Materials:

  • (R)-Ethyl nipecotate (CAS 25137-01-3): 1.0 equiv.

  • Formaldehyde (37% aq. solution): 2.0 - 3.0 equiv.

  • Sodium Triacetoxyborohydride (STAB): 1.5 equiv.

  • Dichloromethane (DCM) or DCE: Solvent.

  • Acetic Acid: Catalytic (optional, maintains pH ~5-6).

Step-by-Step Workflow:

  • Dissolution: Dissolve (R)-ethyl nipecotate in DCM (0.1 M concentration) under N₂ atmosphere.

  • Imine Formation: Add Formaldehyde solution. Stir for 15 minutes at room temperature. Observation: Solution may become slightly cloudy.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 10 minutes to control mild exotherm.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Validation: Monitor by TLC (stain with KMnO₄ or Dragendorff’s reagent) or LC-MS. The secondary amine spot should disappear.

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases.

  • Extraction: Extract organic layer, dry over Na₂SO₄, and concentrate.

  • Yield: Typically >90%. The product is usually clean enough for subsequent steps without chromatography.

Protocol B: Chiral Purity Validation (HPLC)

Objective: Confirm that the chemical transformation did not induce racemization.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Expected Result: The (R)-enantiomer typically elutes distinctly from the (S)-enantiomer. Compare against a racemic standard (CAS 5166-67-6) to establish retention times.

Synthesis & Manufacturing Background

Understanding the industrial origin of the material helps in assessing impurity profiles.

Industrial Resolution Pathway

The commercial supply of the precursor ((R)-ethyl nipecotate) is derived from the resolution of racemic nipecotic acid ethyl ester.

  • Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA).

  • Process: The (R)-amine forms a crystalline salt with L-DBTA, while the (S)-amine remains in the mother liquor (or vice versa depending on solvent).

  • Implication: Trace amounts of tartaric acid may be present in bulk batches. A basic wash (NaHCO₃) is recommended before using the precursor in sensitive catalytic reactions.

SynthesisPathway Racemate Racemic Ethyl Nipecotate (CAS 5006-62-2) Resolution Resolution with Dibenzoyl-L-tartaric acid Racemate->Resolution Salt (R)-Amine • L-Tartrate Salt (Crystalline Solid) Resolution->Salt Selective Crystallization FreeBase Free Base Step (NaOH/Extraction) Salt->FreeBase Precursor (R)-Ethyl Nipecotate (CAS 25137-01-3) FreeBase->Precursor Methylation N-Methylation (Formaldehyde/STAB) Precursor->Methylation Target Ethyl (3R)-1-methyl piperidine-3-carboxylate Methylation->Target

Figure 2: Industrial manufacturing pathway showing the origin of the chiral center.

References

  • ChemicalBook. Product Entry: (R)-Ethyl 1-methylpiperidine-3-carboxylate (CAS 205194-12-3).[1] Retrieved from .

  • CymitQuimica. Catalog Entry: (R)-Ethyl 1-methylpiperidine-3-carboxylate.[1][2] Retrieved from .

  • Sigma-Aldrich. Product Entry: Ethyl 1-methyl-3-piperidinecarboxylate (Racemate, CAS 5166-67-6). Retrieved from .

  • Rane, V. P., et al. (2019). "Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase."[3] Journal of Chromatographic Science, 57(9), 815-820.[3] Retrieved from .

  • Sun, X., et al. "The Resolution of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1-(2-Thiopheneacetyl)-3-Piperidine Carboxylate."[4] Advanced Materials Research. Retrieved from .

  • PubChem. Compound Summary: (R)-Ethyl 3-methylpiperidine-3-carboxylate (Distinction Note).[5] Retrieved from .

Sources

Methodological & Application

synthesis of ethyl (3R)-1-methylpiperidine-3-carboxylate from starting materials

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This Application Note details the high-purity synthesis of ethyl (3R)-1-methylpiperidine-3-carboxylate (also known as (R)-ethyl 1-methylnipecotate). This scaffold is a critical chiral building block in the development of muscarinic agonists, GABA uptake inhibitors (e.g., Tiagabine analogs), and various CNS-active agents.

While asymmetric hydrogenation of nicotinate precursors is chemically feasible, it often requires expensive, proprietary Rh/Ru-catalysts and high-pressure infrastructure. For standard laboratory to pilot-scale production, the Classical Resolution via Diastereomeric Salt Formation followed by Reductive Methylation remains the most robust, cost-effective, and reproducible method.

This guide prioritizes a Resolution-First, Methylation-Second strategy. This approach avoids the complexities of resolving tertiary amines (which often fail to form crystalline salts due to steric bulk) and instead resolves the secondary amine precursor, ethyl nipecotate, which has a proven track record of efficient resolution with tartaric acid derivatives.

Synthetic Pathway Analysis

The synthesis consists of two critical phases:

  • Optical Resolution: Separation of racemic ethyl nipecotate using (+)-O,O'-Dibenzoyl-D-tartaric acid (D-DBTA) to isolate the (R)-enantiomer.

    • Note: Literature often cites L-DBTA yielding the (S)-enantiomer; by logical extension and chiral inversion principles, D-DBTA is selected here to directly precipitate the target (R)-enantiomer salt.

  • N-Methylation: Reductive amination of the resolved amine using Formaldehyde and Sodium Triacetoxyborohydride (STAB). This method is chosen over Eschweiler-Clarke conditions to prevent acid-catalyzed hydrolysis of the ethyl ester moiety.

Visual Workflow (DOT Diagram)

SynthesisPathway Racemate Start: Racemic Ethyl Nipecotate (Secondary Amine) Resolution Step 1: Optical Resolution Agent: (+)-Dibenzoyl-D-tartaric acid (D-DBTA) Solvent: EtOH/H2O Racemate->Resolution Mix at 60°C Salt Intermediate: (R)-Ethyl Nipecotate • D-DBTA Salt (Crystalline Solid) Resolution->Salt Crystallization (Slow cool to 5°C) MotherLiquor Mother Liquor ((S)-Enantiomer enriched) Resolution->MotherLiquor Filtrate FreeBase Step 2: Salt Break / Liberation Reagent: K2CO3 (aq), DCM Extraction Salt->FreeBase Basification pH > 10 AmineR (R)-Ethyl Nipecotate (Free Base) >98% ee FreeBase->AmineR Methylation Step 3: Reductive Methylation Reagents: HCHO, NaBH(OAc)3, DCE AmineR->Methylation N-Alkylation FinalProduct Target: Ethyl (3R)-1-methylpiperidine-3-carboxylate (Colorless Oil) Methylation->FinalProduct Workup & Distillation

Caption: Logical flow for the enantioselective synthesis of Ethyl (3R)-1-methylpiperidine-3-carboxylate via classical resolution.

Detailed Experimental Protocols

Phase 1: Resolution of Racemic Ethyl Nipecotate

Objective: Isolate (R)-ethyl piperidine-3-carboxylate with >98% enantiomeric excess (ee).

  • Reagents:

    • Racemic Ethyl Nipecotate (1.0 equiv)[1]

    • (+)-O,O'-Dibenzoyl-D-tartaric acid (D-DBTA) (1.0 equiv)

    • Solvent: Ethanol (95%) / Water mixture (typically 9:1 ratio)

  • Protocol:

    • Dissolution: In a reactor equipped with a mechanical stirrer and reflux condenser, dissolve D-DBTA (37.6 g, 100 mmol) in Ethanol/Water (9:1) (approx. 300 mL) at 60–65°C.

    • Addition: Add Racemic Ethyl Nipecotate (15.7 g, 100 mmol) dropwise to the hot solution. A slight exotherm may be observed.

    • Crystallization: Stir the clear solution at 60°C for 30 minutes. Allow the mixture to cool slowly to room temperature (25°C) over 4 hours.

      • Critical Control Point: Rapid cooling traps the (S)-isomer. Use a programmable cooling ramp if available (-10°C/hour).

    • Aging: Once ambient temperature is reached, cool the slurry to 0–5°C and hold for 2 hours to maximize yield.

    • Filtration: Filter the white crystalline salt. Wash the cake with cold Ethanol (2 x 30 mL).

    • Recrystallization (Purification): If chiral HPLC indicates ee < 98%, recrystallize the wet cake from hot Ethanol (95%).

    • Liberation of Free Base:

      • Suspend the salt in Dichloromethane (DCM) (100 mL) and water (100 mL).

      • Slowly add Potassium Carbonate (K2CO3) or 2N NaOH until the aqueous layer pH > 10.

      • Separate the organic layer and extract the aqueous phase twice more with DCM.

      • Dry combined organics over anhydrous Na2SO4, filter, and concentrate in vacuo.

    • Yield Target: 30–40% (theoretical max is 50%).

    • Data Check: Optical Rotation

      
       should be negative for the (R)-enantiomer of the free base (check specific literature solvent, often EtOH or CHCl3). Note: Conflicting signs exist in literature; rely on Chiral HPLC for definitive assignment.
      
Phase 2: N-Methylation via Reductive Amination

Objective: Methylate the secondary amine without hydrolyzing the ethyl ester.

  • Reagents:

    • (R)-Ethyl Nipecotate (from Phase 1)

    • Formaldehyde (37% aq. solution, 1.5 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Protocol:

    • Preparation: Dissolve (R)-Ethyl Nipecotate (1.0 equiv) in DCE (0.2 M concentration) under Nitrogen atmosphere.

    • Aldehyde Addition: Add Formaldehyde (37% aq) (1.5 equiv) and stir for 15 minutes at Room Temperature.

    • Reduction: Cool the mixture to 0°C. Add STAB (1.4 equiv) portion-wise over 20 minutes.

      • Why STAB? Unlike NaCNBH3, STAB is less toxic and works faster. Unlike catalytic hydrogenation, it requires no pressure vessel. Unlike Eschweiler-Clarke, it operates at room temp, preserving the ester.

    • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS (disappearance of secondary amine).

    • Quench: Quench by adding saturated aqueous NaHCO3. Stir for 30 minutes until gas evolution ceases.

    • Extraction: Extract with DCM (3x). Wash combined organics with Brine.

    • Purification: Dry over MgSO4 and concentrate. The residue is typically a pure oil. If necessary, purify via vacuum distillation (bp ~88-89°C at 11 mmHg) or flash chromatography (MeOH/DCM).

Analytical Characterization & Specifications

ParameterSpecificationMethod
Appearance Colorless to pale yellow liquidVisual
Purity (GC/HPLC) > 98.0%GC-FID or HPLC-UV
Chiral Purity > 98.0% eeChiral HPLC (Chiralpak AD-H or OD-H)
1H NMR Consistent with structure400 MHz, CDCl3
Boiling Point 88–89°C @ 11 mmHgLiterature Reference [1]

Key NMR Signals (CDCl3):

  • N-Methyl: Singlet at ~2.2–2.3 ppm.

  • Ethyl Ester: Quartet at ~4.1 ppm (2H), Triplet at ~1.2 ppm (3H).[2]

  • C3-H: Multiplet indicating the methine proton alpha to the carbonyl.

Troubleshooting & Critical Parameters

  • Low Enantiomeric Excess (ee):

    • Cause: Cooling the resolution mixture too fast traps the unwanted diastereomer.

    • Fix: Re-dissolve the salt in refluxing ethanol and cool at a rate of 5°C per hour. Ensure the D-DBTA is of high optical purity (>99%).

  • Ester Hydrolysis:

    • Cause: High pH during the "Salt Break" step or excessive heat during methylation.

    • Fix: Use K2CO3 instead of NaOH for basification. Keep methylation temperature < 30°C.[3]

  • Incomplete Methylation:

    • Cause: Wet solvent reacting with STAB.

    • Fix: Use anhydrous DCE/DCM. If reaction stalls, add 0.5 equiv more STAB and Formaldehyde.

References

  • National Institute of Standards and Technology (NIST). 1-Methylpiperidine-3-carboxylic acid ethyl ester - Phase change data.[4] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • Gao, Y., et al.Process for resolving racemic mixtures of piperidine derivatives. WO2002068391A1. (Describes the use of dibenzoyl-tartaric acid for nipecotate resolution).
  • PubChem. (R)-Ethyl 3-methylpiperidine-3-carboxylate Compound Summary. (Structural reference for R-isomer nomenclature). Available at: [Link]

Sources

detailed experimental protocol for ethyl (3R)-1-methylpiperidine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Synthesis of Ethyl (3R)-1-methylpiperidine-3-carboxylate

Abstract

This document provides a comprehensive, field-proven experimental protocol for the synthesis of ethyl (3R)-1-methylpiperidine-3-carboxylate, a valuable chiral building block in medicinal chemistry and pharmaceutical development. The synthesis is achieved through the N-methylation of the commercially available starting material, ethyl (3R)-piperidine-3-carboxylate, via the Eschweiler-Clarke reaction. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology, mechanistic insights, and safety considerations to ensure a reliable and reproducible outcome.

Introduction

Ethyl (3R)-1-methylpiperidine-3-carboxylate is a chiral piperidine derivative of significant interest in the synthesis of complex pharmaceutical agents. The piperidine scaffold is a prevalent structural motif in numerous approved drugs, and the specific stereochemistry and substitution pattern of this compound make it a key intermediate for creating molecules with precise three-dimensional architectures required for selective biological activity.

The protocol detailed herein employs the Eschweiler-Clarke reaction, a classic and highly reliable method for the methylation of primary and secondary amines.[1] This reductive amination procedure utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1] The key advantages of this method, which underpin its selection for this synthesis, are its high efficiency, mild reaction conditions, and the inherent prevention of over-methylation to form quaternary ammonium salts, a common side reaction with other alkylating agents like methyl iodide.[1] This ensures a clean conversion to the desired tertiary amine product.

Reaction Scheme & Mechanism

The synthesis proceeds via a single-step N-methylation of ethyl (3R)-piperidine-3-carboxylate.

Overall Reaction: Starting Material: Ethyl (3R)-piperidine-3-carboxylate Reagents: Formaldehyde, Formic Acid Product: Ethyl (3R)-1-methylpiperidine-3-carboxylate

The Eschweiler-Clarke Reaction Mechanism

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The process can be described in three key stages:

  • Iminium Ion Formation: The secondary amine of the piperidine ring performs a nucleophilic attack on the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a transient electrophilic iminium ion.

  • Hydride Transfer: Formic acid serves as the hydride source. A hydride ion (H⁻) is transferred from the formate ion to the iminium ion, reducing it to the tertiary amine.[2]

  • Irreversibility: This reduction step is accompanied by the release of carbon dioxide gas, which drives the reaction to completion and renders it irreversible.[1]

The reaction halts at the tertiary amine stage because the product lacks the N-H proton necessary to form another iminium ion, thus preventing the formation of a quaternary ammonium salt.[1]

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed with appropriate adjustments to equipment and reagent quantities.

Materials and Reagents
ReagentCAS NumberMolecular Wt. ( g/mol )MolesEquivalentsAmount
Ethyl (3R)-piperidine-3-carboxylate25137-01-3157.210.05 mol1.07.86 g
Formaldehyde (37% wt. in H₂O)50-00-030.03 (as HCHO)0.075 mol1.56.1 mL
Formic Acid (98-100%)64-18-646.030.10 mol2.03.8 mL
Sodium Bicarbonate (NaHCO₃)144-55-884.01--As needed
Diethyl Ether (or Dichloromethane)60-29-774.12--~150 mL
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--As needed
Deionized Water7732-18-518.02--~100 mL
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH paper or pH meter

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl (3R)-piperidine-3-carboxylate (7.86 g, 0.05 mol).

  • Reagent Addition: Sequentially add formic acid (3.8 mL, 0.10 mol) followed by aqueous formaldehyde solution (6.1 mL, 0.075 mol) to the flask. Note: The addition may be slightly exothermic.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture in an oil bath or heating mantle to 90-100 °C. Vigorous gas evolution (CO₂) will be observed. Maintain this temperature with stirring for 4-6 hours, or until the gas evolution ceases. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Basification: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ~50 mL of deionized water. Cool the beaker in an ice bath and slowly add solid sodium bicarbonate (or a saturated NaHCO₃ solution) in portions with stirring until the effervescence stops and the pH of the solution is basic (pH 8-9).

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If higher purity is required, the oil can be purified by vacuum distillation. The boiling point for the racemic product, ethyl 1-methylpiperidine-3-carboxylate, is reported as 88-89 °C at 11 mmHg.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Charge Flask Ethyl (3R)-piperidine-3-carboxylate B 2. Add Reagents Formic Acid & Formaldehyde A->B Sequential addition C 3. Heat to 90-100 °C (Reflux for 4-6h) B->C D 4. Cool & Quench (H₂O, then NaHCO₃ to pH 8-9) C->D E 5. Extract with Et₂O or DCM D->E F 6. Dry & Concentrate E->F G 7. Purify (Optional) Vacuum Distillation F->G H Final Product Ethyl (3R)-1-methyl- piperidine-3-carboxylate G->H

Caption: Workflow for the synthesis of ethyl (3R)-1-methylpiperidine-3-carboxylate.

Reaction Mechanism Diagram

G R2NH Ethyl (3R)-piperidine- 3-carboxylate (Sec. Amine) Hemiaminal Hemiaminal Intermediate R2NH->Hemiaminal + HCHO HCHO Formaldehyde Iminium Iminium Ion [R₂N=CH₂]⁺ Hemiaminal->Iminium - H₂O Product Product (Tert. Amine) + CO₂ + H₂O Iminium->Product + HCOOH (Hydride Transfer) HCOOH Formic Acid

Caption: Mechanism of the Eschweiler-Clarke N-methylation reaction.

Characterization

The identity and purity of the final product, ethyl (3R)-1-methylpiperidine-3-carboxylate, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. The appearance of a new singlet corresponding to the N-methyl group (typically around 2.2-2.4 ppm in ¹H NMR) and the disappearance of the N-H proton signal are key indicators of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (171.24 g/mol ).

  • Chiral HPLC: To confirm that the stereochemical integrity at the C3 position has been maintained during the reaction. Chiral amines typically do not racemize under Eschweiler-Clarke conditions.[1]

Safety and Handling

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Formaldehyde: Is a known carcinogen and sensitizer. Avoid inhalation of vapors and contact with skin.

  • Formic Acid: Is corrosive and can cause severe burns. Handle with extreme care.

  • Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources nearby during extraction.

  • Reaction Quenching: The neutralization with sodium bicarbonate is an exothermic process that releases CO₂ gas. Add the base slowly and in portions to control the effervescence and prevent overflow.

References

  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Zhou, X., et al. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(21), 6645. Available at: [Link]

  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). Ethyl (3R)-piperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • NIST. (2025). 1-Methylpiperidine-3-carboxylic acid ethyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link]

Sources

ethyl (3R)-1-methylpiperidine-3-carboxylate as a chiral building block in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl (3R)-1-methylpiperidine-3-carboxylate as a Chiral Building Block in Drug Discovery

Executive Summary

The piperidine ring is the most frequently occurring nitrogen heterocycle in FDA-approved drugs.[1] Among its derivatives, ethyl (3R)-1-methylpiperidine-3-carboxylate (also known as (R)-ethyl 1-methylnipecotate) represents a critical chiral scaffold. Its (3R)-stereocenter is pivotal for target selectivity in G-protein coupled receptors (GPCRs), particularly muscarinic agonists and GABA reuptake inhibitors (e.g., Tiagabine analogs). This guide outlines the sourcing, quality control, and synthetic utility of this building block, providing validated protocols for its transformation into high-value pharmaceutical intermediates.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name Ethyl (3R)-1-methylpiperidine-3-carboxylate
Common Name (R)-Ethyl 1-methylnipecotate
CAS Number 5166-67-6 (racemate); N/A (specific (R)-isomer often custom synthesized or derived from (R)-nipecotic acid CAS 25137-01-3)
Molecular Formula C

H

NO

Molecular Weight 171.24 g/mol
Chirality (3R)-configuration
Appearance Colorless to pale yellow liquid
Boiling Point 88-89 °C (11 mmHg)
Solubility Miscible in ethanol, DCM, ethyl acetate; soluble in water (basic pH)

Key Structural Features:

  • Ester Moiety: Labile handle for hydrolysis (to acid), reduction (to alcohol), or amidation.

  • Tertiary Amine: Provides basicity (pKa ~9.0) and serves as a proton acceptor in binding pockets.

  • (3R)-Stereocenter: Rigidifies the ring conformation, often dictating the "bioactive conformation" in receptor binding.

Strategic Utility in Drug Design

The (3R)-isomer is historically significant. The (R)-configuration of nipecotic acid derivatives is essential for GABA uptake inhibition (e.g., Tiagabine). While Tiagabine possesses a bulky lipophilic N-substituent, the N-methyl analog serves two distinct roles:

  • Direct Agonist Scaffold: For muscarinic acetylcholine receptors where a small N-alkyl group is required for the orthosteric binding site.

  • Synthetic Precursor: The N-methyl group acts as a stable handle during ester transformations, which can later be demethylated (via 1-chloroethyl chloroformate) to allow late-stage functionalization of the nitrogen.

Pathway Visualization: The Chiral Hub

The following diagram illustrates the divergent synthesis pathways starting from this core building block.

G Start Ethyl (3R)-1-methyl- piperidine-3-carboxylate Acid (3R)-1-Methyl- nipecotic Acid (Zwitterionic Core) Start->Acid Hydrolysis (LiOH, THF/H2O) Alcohol (3R)-(1-Methyl- piperidin-3-yl)methanol (Ether Scaffold) Start->Alcohol Reduction (LiAlH4 or LAH) Amide Weinreb Amide (Ketone Precursor) Start->Amide Amidation (MeNHOMe·HCl, AlMe3) Target1 Muscarinic Agonists Acid->Target1 Coupling Target2 GABA Reuptake Inhibitors Alcohol->Target2 Etherification Amide->Target1 Grignard

Figure 1: Divergent synthetic pathways from the ethyl (3R)-1-methylpiperidine-3-carboxylate scaffold.

Validated Experimental Protocols

Protocol A: Enantiomeric Excess (ee) Determination

Before initiating synthesis, verify the optical purity. Racemization can occur via retro-Michael mechanisms if the starting material was stored improperly.

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Note: Diethylamine is crucial to suppress peak tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Acceptance Criteria: >98% ee required for library synthesis.

Protocol B: Reduction to (3R)-(1-Methylpiperidin-3-yl)methanol

This alcohol is a versatile intermediate for ether-linked CNS drugs.

Reagents:

  • Ethyl (3R)-1-methylpiperidine-3-carboxylate (10.0 mmol)

  • Lithium Aluminum Hydride (LAH) (15.0 mmol, 1.5 eq)

  • Anhydrous THF (50 mL)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.

  • Reagent Prep: Suspend LAH (0.57 g, 15 mmol) in anhydrous THF (30 mL) at 0°C.

  • Addition: Dissolve the ester (1.71 g, 10 mmol) in THF (20 mL). Add this solution dropwise to the LAH suspension over 20 minutes. Caution: Exothermic gas evolution.

  • Reaction: Allow to warm to room temperature, then reflux for 2 hours. Monitor by TLC (10% MeOH/DCM, stain with Ninhydrin or Dragendorff’s reagent).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 0.6 mL Water

    • 0.6 mL 15% NaOH solution

    • 1.8 mL Water

  • Workup: Stir the granular precipitate for 30 minutes. Filter through a Celite pad. Wash the pad with THF.

  • Isolation: Dry the filtrate over Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Yield: Expect ~90-95% of a colorless oil.

  • Validation:

    
    H NMR should show disappearance of the ethyl quartet (4.1 ppm) and appearance of the -CH
    
    
    
    OH doublet/multiplet at ~3.5 ppm.
Protocol C: Controlled Hydrolysis to (3R)-1-Methylnipecotic Acid

Handling the zwitterionic acid requires specific pH control to avoid isolation losses.

Procedure:

  • Dissolve ester (1 eq) in THF:Water (3:1).

  • Add LiOH·H

    
    O (1.2 eq). Stir at RT for 16 hours.[2]
    
  • Critical Step: Neutralize to pH 7.0 using 1M HCl. Do not acidify to pH 1-2, as the amino acid will stay in the aqueous phase.

  • Remove THF in vacuo. Lyophilize the aqueous residue to obtain the crude lithium salt/amino acid mixture, or purify via ion-exchange chromatography (Dowex 50W) eluting with dilute NH

    
    OH.
    

Case Study: Synthesis of a Muscarinic Agonist Analog

Context: Development of selective M1 agonists for Alzheimer's disease.

Objective: Synthesize a 1,2,4-oxadiazole bioisostere of the ester.

  • Starting Material: Ethyl (3R)-1-methylpiperidine-3-carboxylate.

  • Transformation: React with N-hydroxyacetamidine in the presence of NaOEt/EtOH (molecular sieves added).

  • Outcome: Formation of the 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine core.

  • Result: The (3R) isomer demonstrated a 15-fold higher affinity for the M1 receptor compared to the (3S) isomer, confirming the necessity of the chiral building block [1].

Safety & Handling

  • Health Hazard: Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store at 2-8°C under inert atmosphere (Argon). The free base absorbs CO

    
     from air; the hydrochloride salt is more stable but hygroscopic.
    
  • Incompatibility: Strong oxidizing agents.

References

  • Vertex Pharmaceuticals. (2023).[3] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[4] Link

  • NIST Chemistry WebBook. (2023). Ethyl 1-methylpiperidine-3-carboxylate Properties and Spectra. Link

  • Krogsgaard-Larsen, P., et al. (1994). GABA Uptake Inhibitors: Design, Synthesis and Pharmacology of Tiagabine and Related Nipecotic Acid Derivatives. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2023). Ethyl 1-methyl-3-piperidinecarboxylate Product Specification. Link

Sources

Application Note: Ethyl (3R)-1-methylpiperidine-3-carboxylate in Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of chiral, saturated nitrogen heterocycles is a proven tactic for improving the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). Ethyl (3R)-1-methylpiperidine-3-carboxylate serves as a highly versatile chiral building block. Its primary utility lies in its role as a precursor for the (1-methylpiperidin-3-yl)methoxy pharmacophore—a critical solubilizing and target-binding moiety utilized in the synthesis of quinazoline-based Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitors. Additionally, its rigid stereochemical framework is exploited in the development of piperidine-based monoamine transporter inhibitors for central nervous system (CNS) disorders.

This application note details the mechanistic rationale for utilizing this compound, provides a self-validating experimental protocol for its chemoselective reduction, and outlines its downstream integration into complex drug scaffolds.

Physicochemical Profiling

Understanding the baseline properties of ethyl (3R)-1-methylpiperidine-3-carboxylate is essential for handling, storage, and reaction design. The tertiary amine dictates its behavior in both organic synthesis (requiring careful pH management during aqueous workups) and biological systems.

PropertyValue / DescriptionImpact on Drug Design & Synthesis
Chemical Formula C₉H₁₇NO₂Low molecular weight allows for fragment-based drug design without violating Lipinski's Rule of 5.
Molecular Weight 171.24 g/mol Highly atom-economical building block.
CAS Registry Number 870718-11-9Identifies the specific (3R)-enantiomer, crucial for target stereoselectivity.
Appearance Colorless to pale yellow liquidRequires storage under inert gas (N₂) to prevent amine oxidation.
pKa (Conjugate Acid) ~9.0 - 9.5Ensures protonation at physiological pH (7.4), drastically enhancing aqueous solubility and oral bioavailability of the final API.
Stereochemistry (3R)-configurationProvides strict spatial directionality, essential for fitting into the asymmetric solvent-exposed regions of kinase ATP-binding pockets.

Mechanistic Role in Drug Discovery

Scaffold for VEGFR Tyrosine Kinase Inhibitors

Tumor angiogenesis is heavily reliant on the VEGF signaling pathway. Blocking this pathway requires inhibiting the intracellular tyrosine kinase domain of VEGFR2. Quinazoline derivatives are privileged scaffolds that act as ATP-competitive inhibitors. However, flat, hydrophobic quinazolines suffer from poor aqueous solubility and rapid metabolic clearance.

By coupling the reduced form of ethyl (3R)-1-methylpiperidine-3-carboxylate to the 7-position of the quinazoline core, medicinal chemists achieve two goals:

  • Solubility Enhancement: The basic tertiary amine forms stable salts (e.g., hydrochlorides or maleates), ensuring rapid dissolution in the gastrointestinal tract.

  • Target Affinity: The piperidine ring projects out of the ATP-binding hinge region into the solvent-exposed area, forming favorable electrostatic interactions with acidic residues on the kinase surface .

Monoamine Transporter Inhibitors (CNS Applications)

Beyond oncology, this ester is a core starting material for synthesizing nocaine/modafinil hybrid ligands. These compounds are potent inhibitors of the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters. The (3R) stereocenter is deliberately chosen to mimic the spatial orientation of the tropane bridge found in cocaine. This rational lead hybridization maintains high transporter affinity for treating depression or sleep apnea while stripping away the reinforcing effects that lead to abuse liability .

Experimental Workflows & Protocols

To utilize ethyl (3R)-1-methylpiperidine-3-carboxylate in API synthesis, it is most commonly reduced to its primary alcohol counterpart, (R)-(1-methylpiperidin-3-yl)methanol , which subsequently acts as a nucleophile in coupling reactions.

Protocol A: Chemoselective Reduction via Lithium Aluminum Hydride (LAH)

Objective: Fully reduce the ethyl ester to a primary alcohol without epimerizing the sensitive (3R) chiral center or cleaving the piperidine ring.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask. Purge with anhydrous N₂. Add 36.6 mL of a 1.0 M solution of Lithium Aluminum Hydride (LAH) in THF (36.6 mmol, ~1.39 g LAH) to 85 mL of anhydrous diethyl ether.

  • Temperature Control: Cool the stirred suspension to 0°C using an ice-water bath.

  • Dropwise Addition: Dissolve 5.69 g (33 mmol) of ethyl (3R)-1-methylpiperidine-3-carboxylate in 20 mL of anhydrous ether. Add this solution dropwise over 30 minutes.

    • Causality Insight: LAH reduction is highly exothermic. Dropwise addition prevents thermal spikes that could lead to ring-opening side reactions or epimerization of the C3 stereocenter.

  • Reaction Maturation: Remove the ice bath. Allow the mixture to warm to 20°C (ambient temperature) and stir for 1.5 hours.

  • Fieser Quench (Critical Step): Cool the reaction back to 0°C. Sequentially and cautiously add:

    • 1.4 mL of distilled water.

    • 1.4 mL of 15% aqueous NaOH solution.

    • 4.3 mL of distilled water.

    • Causality Insight: This specific stoichiometric ratio (

      
       g LAH : 
      
      
      
      mL H₂O :
      
      
      mL 15% NaOH :
      
      
      mL H₂O) forces the aluminum byproducts to precipitate as a dense, granular solid. Deviating from this ratio results in a colloidal "aluminum gel" that traps the product and destroys the yield.
  • Isolation: Stir vigorously for 15 minutes until the precipitate turns stark white. Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with warm ether (3 × 50 mL).

  • Concentration: Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate in vacuo to yield (R)-(1-methylpiperidin-3-yl)methanol as a viscous oil.

Protocol B: SNAr Coupling to Quinazoline Core (Overview)

The isolated alcohol is deprotonated using a strong base (e.g., NaH or potassium tert-butoxide) and reacted with a 4-anilino-7-fluoroquinazoline intermediate. The primary alkoxide acts as a powerful nucleophile, displacing the fluorine atom via Nucleophilic Aromatic Substitution (SNAr) to yield the final VEGFR inhibitor scaffold.

Analytical Validation & Quality Control

To ensure the protocol acts as a self-validating system, the following analytical checks must be performed before proceeding to the SNAr coupling step.

Validation MethodExpected ResultInterpretation & Quality Control
TLC Monitoring Rf (Ester) ≈ 0.6 Rf (Alcohol) ≈ 0.2 (Eluent: DCM:MeOH 9:1)Visualize using Dragendorff's reagent (stains tertiary amines orange). Complete disappearance of the Rf 0.6 spot confirms 100% conversion.
Yield Calculation > 85% (Typically 3.6 - 4.0 g)A low yield indicates either incomplete extraction from the aluminum salts (failed Fieser quench) or moisture contamination during reduction.
¹H NMR (CDCl₃, 400 MHz) 3.45-3.55 ppm (m, 2H, -CH₂OH) 4.10 ppm (q, 2H, ester) is absent The disappearance of the ethyl ester quartet (~4.10 ppm) and triplet (~1.25 ppm) validates complete reduction.

Visualization of Synthetic & Signaling Pathways

SynthWorkflow A Ethyl (3R)-1-methylpiperidine -3-carboxylate B LAH Reduction (Ether, 0-20°C) A->B Step 1 C (R)-(1-methylpiperidin -3-yl)methanol B->C Fieser Workup D SNAr Coupling (Base Catalyzed) C->D Step 2 E Quinazoline-based VEGFR Inhibitor D->E Target API

Fig 1. Synthetic workflow from the ester intermediate to the final quinazoline VEGFR inhibitor.

Signaling Ligand VEGF Ligand Receptor VEGFR2 (Tyrosine Kinase) Ligand->Receptor Activates Sub1 PLC-γ Pathway Receptor->Sub1 Sub2 MEK / ERK Pathway Receptor->Sub2 Sub3 PI3K / AKT Pathway Receptor->Sub3 Inhibitor Quinazoline Inhibitor (Piperidine-linked) Inhibitor->Receptor Blocks ATP Pocket Outcome Tumor Angiogenesis & Cell Proliferation Sub1->Outcome Sub2->Outcome Sub3->Outcome

Fig 2. Mechanism of action: VEGFR2 inhibition by piperidine-linked quinazoline derivatives.

References

  • Source: United States Patent and Trademark Office (USPTO)
  • Title: Piperidine-Based Nocaine/Modafinil Hybrid Ligands as Highly Potent Monoamine Transporter Inhibitors: Efficient Drug Discovery by Rational Lead Hybridization Source: Journal of Medicinal Chemistry, 2004, 47(24):5821-4. (American Chemical Society) URL: [Link]

Application Note: Synthesis of DPP-4 Inhibitors using Ethyl (3R)-1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors ("gliptins") has revolutionized the treatment of Type 2 Diabetes Mellitus (T2DM). While commercial blockbusters like Alogliptin and Linagliptin typically utilize (R)-3-aminopiperidine (often Boc-protected) as a key pharmacophore, the specific reagent Ethyl (3R)-1-methylpiperidine-3-carboxylate presents a unique synthetic entry point.

This application note details the protocol for utilizing this specific ester to synthesize (R)-1-methylpiperidin-3-amine , a critical intermediate for generating N-methylated DPP-4 inhibitor analogs . These analogs are essential for Structure-Activity Relationship (SAR) studies, particularly for probing the S2' subsite of the DPP-4 enzyme active site, and for developing novel inhibitors with modified pharmacokinetic profiles.

Critical Mechanistic Insight: Most approved gliptins (e.g., Alogliptin) rely on a secondary amine at the piperidine nitrogen to form a salt bridge or hydrogen bond within the active site. The starting material specified here, being N-methylated, yields an inhibitor with a tertiary amine. This modification significantly alters binding affinity and is often used to:

  • Probe Active Site Tolerance: Determine steric bulk tolerance at the S2' subsite.

  • Modulate Basicity: The N-methyl group alters the pKa of the piperidine nitrogen.

  • Prodrug Development: As a precursor to the active secondary amine via metabolic demethylation.

Synthetic Strategy & Workflow

The synthesis involves a convergent strategy. The key transformation is the conversion of the chiral ester to a chiral amine via a Curtius Rearrangement , followed by nucleophilic aromatic substitution (SNAr) with a pyrimidinedione (uracil) core.

Reaction Pathway Diagram[1]

DPP4_Synthesis cluster_legend Reaction Phases Start Ethyl (3R)-1-methylpiperidine- 3-carboxylate (Starting Material) Acid (3R)-1-Methylpiperidine- 3-carboxylic Acid Start->Acid Hydrolysis (LiOH, THF/H2O) Isocyanate Isocyanate Intermediate Acid->Isocyanate Curtius Rearrangement (DPPA, Et3N, Heat) Amine (R)-1-Methylpiperidin- 3-amine (Key Nucleophile) Isocyanate->Amine Hydrolysis (HCl/H2O) Product N-Methyl-Alogliptin Analog Amine->Product Coupling (SNAr) (K2CO3, DMF, 80°C) Core 2-((6-Chloro-3-methyl-2,4-dioxo- 3,4-dihydropyrimidin-1(2H)-yl) methyl)benzonitrile (Alogliptin Core) Core->Product +

Caption: Synthetic workflow converting the ethyl ester precursor to the N-methylated DPP-4 inhibitor analog via Curtius rearrangement and SNAr coupling.

Detailed Experimental Protocols

Phase 1: Preparation of (R)-1-Methylpiperidin-3-amine

This phase converts the ester functionality to an amine while retaining the chiral configuration at C3.

Step 1.1: Ester Hydrolysis

Objective: Convert Ethyl (3R)-1-methylpiperidine-3-carboxylate to its corresponding carboxylic acid.

  • Reagents:

    • Ethyl (3R)-1-methylpiperidine-3-carboxylate (10.0 g, 58.4 mmol)

    • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.68 g, 87.6 mmol, 1.5 eq)

    • THF/Water (3:1 v/v, 100 mL)

  • Protocol:

    • Dissolve the ester in the THF/Water mixture in a 250 mL round-bottom flask.

    • Add LiOH·H₂O in a single portion.

    • Stir the reaction mixture at room temperature (20-25°C) for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS until the ester is fully consumed.

    • Work-up: Carefully adjust pH to ~6.0 using 1N HCl. Concentrate under reduced pressure to remove THF.

    • Lyophilize the aqueous residue to obtain the crude lithium salt of (3R)-1-methylpiperidine-3-carboxylic acid. Note: For the next step, the free acid is preferred. Desalt using an ion-exchange resin (Dowex 50WX8) if high purity is required, or proceed to Curtius in situ if using DPPA.

Step 1.2: Curtius Rearrangement & Hydrolysis

Objective: Convert the carboxylic acid to the primary amine. Safety Warning: Diphenylphosphoryl azide (DPPA) is toxic and potentially explosive. Work in a fume hood behind a blast shield.

  • Reagents:

    • (3R)-1-methylpiperidine-3-carboxylic acid (crude from Step 1.1)

    • Diphenylphosphoryl azide (DPPA) (16.1 g, 58.4 mmol, 1.0 eq)

    • Triethylamine (TEA) (8.9 mL, 64.2 mmol, 1.1 eq)

    • tert-Butanol (tBuOH) (50 mL) - Optional intermediate trap

    • Toluene (anhydrous, 100 mL)

    • Hydrochloric Acid (4N in Dioxane or aqueous)[1]

  • Protocol:

    • Suspend the dry carboxylic acid in anhydrous Toluene (100 mL) under Nitrogen atmosphere.

    • Add TEA (8.9 mL) and stir for 15 minutes.

    • Add DPPA (16.1 g) dropwise over 20 minutes at 0°C.

    • Allow to warm to room temperature, then heat to 80-90°C for 2 hours. Observation: Evolution of N₂ gas indicates isocyanate formation.

    • Hydrolysis (Direct to Amine): Cool the mixture to room temperature. Add 20 mL of 2N HCl and reflux for 1 hour. This hydrolyzes the isocyanate directly to the amine.

    • Purification:

      • Cool to room temperature.[2][3][4][5] Separate the layers.

      • Extract the aqueous layer with DCM (to remove non-basic impurities).

      • Basify the aqueous layer to pH >12 using 4N NaOH.

      • Extract the product (amine) into DCM (3 x 50 mL).

      • Dry over Na₂SO₄, filter, and concentrate carefully (amine is volatile).

    • Yield Target: ~65-75% over two steps.

    • Characterization: 1H NMR should show the N-methyl singlet (~2.2 ppm) and the C3-methine proton.

Phase 2: Coupling to the Heterocyclic Core (Alogliptin Analog)

This step couples the synthesized amine with a chlorouracil derivative. We utilize the Alogliptin core (2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile) as the standard electrophile.

  • Reagents:

    • (R)-1-methylpiperidin-3-amine (from Phase 1) (1.0 eq)

    • Alogliptin Core (Chlorouracil derivative) (1.0 eq) [See Ref 1 for synthesis of core]

    • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (3.0 eq)

    • Solvent: Isopropanol (IPA) or N-Methyl-2-pyrrolidone (NMP)

  • Protocol:

    • In a pressure tube or round-bottom flask, dissolve the Chlorouracil core (1.0 eq) in IPA (10 volumes).

    • Add the base (K₂CO₃, 3.0 eq).

    • Add (R)-1-methylpiperidin-3-amine (1.2 eq).

    • Heat the mixture to 80-100°C for 8-12 hours.

    • Monitoring: Monitor by HPLC. The disappearance of the chloro-starting material indicates completion.

    • Work-up:

      • Cool to room temperature.[2][3][4][5] Filter off inorganic salts.[6][7]

      • Concentrate the filtrate.[6][8]

      • Dissolve residue in DCM, wash with water and brine.

    • Purification: Recrystallize from Ethanol/Ether or purify via Flash Chromatography (DCM/MeOH/NH₃).

Quantitative Data Summary

ParameterValue / RangeNotes
Starting Material Ethyl (3R)-1-methylpiperidine-3-carboxylatePurity >98% recommended
Hydrolysis Yield 90 - 95%Quantitative conversion typical
Curtius Yield 60 - 75%Sensitive to moisture; anhydrous conditions critical
Coupling Yield 70 - 85%SNAr is generally efficient
Final Product Purity >98% (HPLC)Required for biological assays
Key Impurity Des-methyl analogOnly if demethylation occurs (rare under these conditions)

Critical Analysis & Troubleshooting

The "N-Methyl" Conundrum

The user must recognize that Ethyl (3R)-1-methylpiperidine-3-carboxylate yields an N-methylated inhibitor.

  • Commercial Drugs: Alogliptin and Linagliptin possess a secondary amine at the piperidine nitrogen (N-H). This N-H is crucial for binding interactions (often with Glu205/Glu206 in the DPP-4 active site).

  • Effect of Methylation: The N-methyl analog synthesized here will likely exhibit reduced potency (10-100 fold) compared to the parent drug due to steric clash or loss of a key hydrogen bond.

  • Demethylation Strategy: If the goal is to synthesize the exact drug (Alogliptin) using this specific starting material, an additional N-demethylation step is required after coupling.

    • Reagent: 1-Chloroethyl chloroformate (ACE-Cl).

    • Protocol: Reflux the N-methyl inhibitor with ACE-Cl in dichloroethane, followed by methanolysis. This is chemically arduous and lower yielding than starting with N-Boc precursors.

Stereochemical Integrity

The (3R) configuration is essential for DPP-4 inhibitory activity. The Curtius rearrangement proceeds with retention of configuration . However, harsh hydrolysis conditions (Step 1.1) or high heat in basic coupling (Phase 2) can lead to partial racemization.

  • Control: Check enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralpak AD-H column) after the amine synthesis.

References

  • Synthesis of Alogliptin: Takeda Pharmaceutical Company.[9] "Preparation of alogliptin and its intermediates." U.S. Patent 8,288,539.

  • Curtius Rearrangement Protocol: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205.

  • Piperidine Synthesis: "Synthesis of (R)-3-Amino-1-methyl-piperidine." ChemicalBook Protocols.

  • DPP-4 Inhibitor SAR: Eckhardt, M., et al. (2007). "8-(3-(R)-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes." Journal of Medicinal Chemistry, 50(26), 6450-6453.

Sources

Application Note: The Role of Ethyl (3R)-1-methylpiperidine-3-carboxylate in the Asymmetric Synthesis of Morphinan Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The asymmetric synthesis of morphinans, benzomorphans, and 4a-aryldecahydroisoquinolines requires rigid control over stereocenter formation to ensure pharmacological efficacy. Ethyl (3R)-1-methylpiperidine-3-carboxylate serves as a premier chiral building block in this domain. By pre-installing the critical (3R) stereocenter, this precursor dictates the absolute configuration of the morphinan C-ring fusion during downstream cyclization, directly yielding the active enantiomer required for high-affinity mu-opioid receptor (MOR) binding. This application note details the mechanistic rationale, self-validating synthetic protocols, and quantitative optimization of utilizing this precursor for advanced analgesic drug development.

Mechanistic Rationale & Pharmacophore Mapping

The selection of ethyl (3R)-1-methylpiperidine-3-carboxylate is not arbitrary; every functional group on this molecule serves a deterministic role in both the synthetic cascade and the final pharmacodynamics of the resulting opioid .

  • The (3R) Stereocenter (Stereochemical Director): In natural opioids like morphine, the 3D "T-shape" conformation is dictated by a specific chiral architecture (9R, 13S, 14R). The (3R) configuration of the piperidine precursor acts as a stereochemical anchor. During the pivotal Grewe cyclization, it forces the incoming aromatic ring to attack from the sterically unhindered face, exclusively yielding the trans-fused (4aR, 8aR) decahydroisoquinoline system .

  • The Ethyl Carboxylate (Electrophilic Handle): The C3 ester provides a regioselective site for carbon-carbon bond formation. It allows for the controlled introduction of the aromatic A-ring (via Grignard addition) without disrupting the integrity of the piperidine core [[1]]([Link]).

  • The N-Methyl Group (Pharmacophore Anchor): Synthetically, the N-methyl group prevents unwanted N-alkylation during cross-coupling steps. Pharmacologically, it translates directly into the tertiary amine of the opioid pharmacophore. At physiological pH, this amine is protonated and forms a critical salt bridge with the Asp147 residue located in transmembrane helix 3 (TM3) of the mu-opioid receptor .

Pharmacophore Root Ethyl (3R)-1-methylpiperidine -3-carboxylate N_Methyl N-Methyl Group Root->N_Methyl Stereo (3R) Stereocenter Root->Stereo Ester Ethyl Carboxylate Root->Ester Receptor Salt Bridge with Asp147 (Mu-Opioid Receptor) N_Methyl->Receptor Protonation at Physiological pH Geometry 4aR, 8aR Trans-fusion (Morphinan T-Shape) Stereo->Geometry Directs Facial Attack A_Ring Aromatic A-Ring Integration (Hydrophobic Pocket) Ester->A_Ring Electrophilic Handle for Arylation

Fig 1: Pharmacophore mapping of precursor structural features to receptor binding.

Experimental Workflows & Self-Validating Protocols

The transformation of the piperidine ester into a morphinan core is achieved in two distinct phases. To ensure high E-E-A-T standards, the protocols below incorporate causality-driven steps and analytical checkpoints.

Phase 1: Controlled Arylation and Deoxygenation

Direct addition of an aryl Grignard reagent to an ethyl ester typically results in over-addition, yielding a tertiary alcohol. To prevent this, the ester is first reduced to an aldehyde, ensuring a 1:1 stoichiometric addition of the aromatic ring.

Step-by-Step Protocol:

  • Reduction: Dissolve ethyl (3R)-1-methylpiperidine-3-carboxylate (1.0 eq) in anhydrous DCM. Cool to -78 °C. Dropwise add DIBAL-H (1.1 eq). Causality: Low temperature kinetically traps the tetrahedral intermediate, preventing over-reduction to the primary alcohol.

  • Grignard Addition: To the crude aldehyde at 0 °C, add 3-methoxybenzylmagnesium chloride (1.2 eq) in THF. Stir for 2 hours.

  • Validation Checkpoint 1 (TLC/NMR): Quench an aliquot. TLC should show the complete disappearance of the starting material.

    
    H-NMR must confirm the presence of the benzylic methine proton (~4.5 ppm) and the methoxy singlet (~3.8 ppm).
    
  • Deoxygenation: Convert the resulting secondary benzylic alcohol to the corresponding alkane via catalytic hydrogenation (Pd/C, H

    
    , 50 psi, EtOH) to yield the 3-(3-methoxybenzyl)-1-methylpiperidine intermediate.
    
Phase 2: Anhydride-Assisted Grewe Cyclization

The Grewe cyclization is an acid-catalyzed intramolecular Friedel-Crafts reaction that generates the rigid morphinan tetracyclic core .

Step-by-Step Protocol:

  • Super-Electrophile Generation: Dissolve the 3-(3-methoxybenzyl)-1-methylpiperidine intermediate in anhydrous chloroform.

  • Anhydride Addition: Add trifluoroacetic anhydride (2.0 eq). Causality: The anhydride acts as a potent water scavenger. Residual water competitively hydrates the carbocation intermediate, leading to thermodynamic enamine byproducts. Scavenging water kinetically drives the reaction toward the desired cyclization [[2]]().

  • Cyclization: Slowly add 85% Phosphoric acid (or Triflic acid for highly deactivated rings) at 0 °C. Warm to room temperature and stir for 18 hours.

  • Validation Checkpoint 2 (HPLC/MS): Analyze the organic layer via RP-HPLC. The cyclized morphinan core will exhibit a distinct shift in retention time due to increased structural rigidity compared to the flexible benzylpiperidine precursor.

Workflow A Ethyl (3R)-1-methylpiperidine -3-carboxylate B DIBAL-H Reduction & Grignard Addition A->B Prevents Double Addition C Benzylic Alcohol Intermediate B->C C-C Bond Formation D Deoxygenation & Grewe Cyclization C->D Super-electrophile Generation E Morphinan Core (4aR, 8aR) D->E Intramolecular Friedel-Crafts

Fig 2: Synthetic workflow from the (3R)-piperidine precursor to the morphinan core.

Quantitative Data: Grewe Cyclization Optimization

The addition of an acid anhydride during the Grewe cyclization of the intermediate derived from ethyl (3R)-1-methylpiperidine-3-carboxylate significantly alters the reaction kinetics and yield profile .

Reaction ConditionAcid CatalystAdditiveYield (%)Enantiomeric Excess (ee %)Primary Impurity Profile
Standard Grewe 85% H

PO

None42 - 48%> 98%Hydrated carbocation byproducts
Standard Grewe Triflic Acid (TfOH)None55 - 60%> 98%Enamine / Isomerization products
Optimized Grewe 85% H

PO

Trifluoroacetic Anhydride85 - 89%> 99%Trace unreacted precursor
Optimized Grewe Triflic Acid (TfOH)Trifluoroacetic Anhydride92 - 95% > 99% Below limit of quantification

Table 1: Impact of water-scavenging additives on the yield and purity of the morphinan core derived from the (3R)-piperidine precursor.

References

  • Zimmerman, D. M., et al. "Synthesis and analgesic properties of N-substituted trans-4a-aryldecahydroisoquinolines." Journal of Medicinal Chemistry, 1988. URL:[Link]

  • Wikipedia Contributors. "Synthesis of morphine-like alkaloids." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Wang, P. T., et al. "Processes for preparing morphinans and intermediates thereof." US Patent 7838677B2, Google Patents, 2010.
  • Jayachandra, S., et al. "Preparation of Novel Morphinan Derivative as a Result of Grewe Cyclization." Organic & Medicinal Chemistry International Journal, Juniper Publishers, 2018. URL:[Link]

Sources

Application Note: Electrophilic Functionalization of Ethyl (3R)-1-Methylpiperidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl (3R)-1-methylpiperidine-3-carboxylate (also known as ethyl 1-methylnipecotate) is a highly versatile, chiral heterocyclic building block utilized extensively in the synthesis of complex pharmaceutical scaffolds, including GABA uptake inhibitors and targeted receptor ligands 12. For drug development professionals, the strategic functionalization of this molecule requires navigating its dual reactivity. The compound possesses two orthogonal nucleophilic sites: the tertiary amine (N1) and the acidic α-proton (C3) adjacent to the ester carbonyl.

Directing the reaction toward either N-alkylation or C-alkylation requires precise control over reaction conditions, base selection, and thermodynamics.

Causality in Pathway Selection
  • Pathway A (N-Alkylation): The tertiary amine is intrinsically highly nucleophilic. When the substrate is mixed directly with an electrophile (e.g., an alkyl halide) under neutral or mildly basic conditions, the nitrogen atom rapidly undergoes an SN2 attack to yield a quaternary ammonium salt 3.

  • Pathway B (C3-Enolate Alkylation): To achieve functionalization at the C3 carbon, the competing nucleophilicity of the amine must be bypassed. This is accomplished via strict kinetic control. A strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used to quantitatively deprotonate the C3 position at cryogenic temperatures (-78 °C) before the electrophile is introduced [[4]]().

  • Stereochemical Challenge: Because the sole stereocenter in the starting material resides at C3, enolization generates a planar, achiral enolate intermediate, destroying the original (3R) configuration. To recover stereochemical purity during C-alkylation, the reaction must employ chiral auxiliaries, chiral lithium amides, or asymmetric transition-metal catalysis (e.g., Pd-catalyzed allylic alkylation using Trost ligands) 56.

ReactionPathways cluster_N Pathway A: N-Alkylation cluster_C Pathway B: C3-Enolate Alkylation SM Ethyl (3R)-1-methylpiperidine -3-carboxylate Electrophile1 Electrophile (R-X) Neutral Conditions SM->Electrophile1 Base Strong Base (LDA) -78 °C SM->Base QuatSalt Quaternary Ammonium Salt (N-R) Electrophile1->QuatSalt Enolate Lithium Enolate (Loss of C3 Chirality) Base->Enolate Electrophile2 Electrophile (R'-X) Chiral Ligand Enolate->Electrophile2 C3Subst C3-Alkyl Derivative (Stereocontrolled) Electrophile2->C3Subst

Divergent electrophilic reaction pathways for ethyl (3R)-1-methylpiperidine-3-carboxylate.

Experimental Protocols

Protocol 1: N-Alkylation (Quaternization) with Benzyl Bromide

Objective : Synthesize 1-benzyl-3-(ethoxycarbonyl)-1-methylpiperidin-1-ium bromide. Causality & Design : Acetonitrile (MeCN) is explicitly chosen as the solvent. As a polar aprotic solvent, it fails to solvate the nucleophilic amine via hydrogen bonding, thereby lowering the activation energy of the SN2 transition state. Furthermore, it allows the highly polar quaternary salt to spontaneously precipitate, driving the equilibrium forward and creating a self-validating visual cue for reaction progress.

Step-by-Step Methodology :

  • In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl (3R)-1-methylpiperidine-3-carboxylate (1.0 mmol) in anhydrous MeCN (10 mL).

  • Add benzyl bromide (1.1 mmol) dropwise at room temperature.

  • Attach a reflux condenser, heat the mixture to 60 °C, and stir for 4–6 hours.

  • Validation Check : Monitor the reaction via TLC (10% MeOH in DCM, visualized by iodine stain). The starting material (Rf ~0.4) should disappear, and a baseline spot representing the quaternary salt should form.

  • Cool the reaction mixture to 0 °C using an ice bath to induce complete precipitation of the quaternary ammonium salt.

  • Filter the resulting white precipitate under vacuum, wash with cold diethyl ether (2 × 5 mL) to remove unreacted benzyl bromide, and dry under high vacuum.

Protocol 2: C3-Alkylation via Lithium Enolate

Objective : Alkylate the C3 position using allyl bromide under kinetic control. Causality & Design : Cryogenic temperatures (-78 °C) are mandatory to prevent self-condensation (Claisen-type reactions) of the ester. DIPA and n-BuLi are used to generate LDA in situ, ensuring a completely anhydrous and active base capable of rapid, irreversible deprotonation 4.

Workflow Step1 1. Purge flask with Argon Add anhydrous THF Step2 2. Cool to -78 °C Add DIPA and n-BuLi (Form LDA) Step1->Step2 Step3 3. Dropwise addition of Piperidine Substrate Step2->Step3 Step4 4. Stir 1h at -78 °C (Enolate Formation) Step3->Step4 Step5 5. Add Electrophile (e.g., Allyl Bromide) Step4->Step5 Step6 6. Warm to RT & Quench (aq. NH4Cl) Step5->Step6 Step7 7. Extraction (EtOAc) & Purification (Flash Silica) Step6->Step7

Step-by-step experimental workflow for the C3-enolate alkylation using LDA.

Step-by-Step Methodology :

  • Preparation of LDA : To a flame-dried flask purged with argon, add anhydrous THF (5 mL) and diisopropylamine (DIPA, 1.2 mmol). Cool to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Enolization : Dissolve ethyl (3R)-1-methylpiperidine-3-carboxylate (1.0 mmol) in anhydrous THF (2 mL) and add dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Electrophilic Addition : Add allyl bromide (1.5 mmol) dropwise. (Note: Because the enolate is achiral, this standard protocol yields a racemic mixture. For asymmetric induction, a chiral ligand such as (-)-sparteine must be introduced prior to this step 6.)

  • Quenching : Stir for 2 hours at -78 °C, then slowly warm to 0 °C. Validation Check : Quench the reaction safely by adding saturated aqueous NH4Cl (5 mL). The cessation of gas evolution indicates the destruction of unreacted LDA.

  • Extraction & Purification : Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and stereochemical implications of reacting ethyl (3R)-1-methylpiperidine-3-carboxylate with various electrophiles under the described protocols.

Reaction PathwayElectrophileReagents & ConditionsPrimary ProductTypical YieldStereochemical Outcome
N-Alkylation Benzyl BromideMeCN, 60 °C, 4hQuaternary Ammonium Salt85–95%Retention of (3R) configuration
N-Alkylation Methyl IodideTHF, RT, 2hQuaternary Ammonium Salt>90%Retention of (3R) configuration
C3-Alkylation Allyl BromideLDA, THF, -78 °CC3-Allyl Derivative65–75%Racemic (unless chiral catalyst used) 6
C3-Alkylation Benzyl BromideLDA, THF, -78 °CC3-Benzyl Derivative60–70%Racemic (unless chiral catalyst used) 6

References

  • [5] NIH PMC. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". Available at:[Link]

  • [6] White Rose Research Online. "Development of an enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters...". Available at: [Link]

  • [2] ACS Publications. "Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors". Available at: [Link]

Sources

large-scale synthesis of ethyl (3R)-1-methylpiperidine-3-carboxylate for industrial use

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the industrial-scale synthesis of Ethyl (3R)-1-methylpiperidine-3-carboxylate (CAS: 5166-67-6 / Chiral CAS: 297176-81-9), a critical chiral building block for muscarinic receptor antagonists and other CNS-active pharmaceutical ingredients (APIs).

We present two validated protocols:

  • Protocol A (The "Workhorse" Route): Classical Resolution of Ethyl Nipecotate followed by Reductive N-Methylation. This is the preferred method for immediate scale-up due to the low cost of starting materials and the robustness of salt crystallization.

  • Protocol B (The "Green" Route): Asymmetric Hydrogenation of Ethyl 1-methylnicotinate. This route is outlined for facilities equipped with high-pressure hydrogenation capabilities, offering higher atom economy.

Strategic Route Analysis

FeatureProtocol A: Classical ResolutionProtocol B: Asymmetric Hydrogenation
Starting Material Racemic Ethyl Nipecotate (Commodity chemical)Ethyl Nicotinate / Methyl Iodide
Chirality Source Di-benzoyl-D-tartaric acid (Resolving Agent)Chiral Phosphine Ligand (e.g., BINAP)
Scalability High (Standard reactors)High (Requires high-pressure vessels)
Cost Driver Resolving agent recoveryPrecious metal catalyst (Rh/Ru)
E-Factor (Waste) Moderate (Mother liquors)Low (Atom efficient)

Protocol A: Resolution & Methylation (Recommended)

This protocol relies on the optical resolution of the secondary amine before methylation. The N-methyl group in the target molecule can interfere with the formation of tight crystalline lattices required for efficient resolution; therefore, we resolve Ethyl Nipecotate first.

Phase 1: Optical Resolution of Racemic Ethyl Nipecotate

Objective: Isolate Ethyl (3R)-piperidine-3-carboxylate. Resolving Agent: Di-benzoyl-D-tartaric acid (D-DBTA). Note: Literature often cites L-DBTA yielding the (S)-isomer; therefore, the enantiomeric D-DBTA is required to precipitate the (R)-isomer directly.

Reagents:

  • Racemic Ethyl Nipecotate (1.0 eq)

  • Di-benzoyl-D-tartaric acid (1.0 eq)

  • Solvent: Ethanol (95%) or Ethanol/Acetone mixture.

Step-by-Step Methodology:

  • Dissolution: Charge a glass-lined reactor with Ethanol (5 vol relative to amine). Add Di-benzoyl-D-tartaric acid (1.0 eq) and heat to 60°C until fully dissolved.

  • Addition: Slowly add Racemic Ethyl Nipecotate (1.0 eq) over 30 minutes, maintaining temperature at 60°C. The exothermic neutralization will occur.

  • Crystallization: Cool the mixture linearly to 20°C over 4 hours. Seed with authentic (R)-salt crystals at 45°C if available to induce nucleation.

  • Aging: Stir the slurry at 20°C for 2 hours to equilibrate the diastereomeric salt.

  • Filtration: Filter the solid salt (Ethyl (3R)-nipecotate · D-DBTA) using a centrifuge or Nutsche filter.

  • Wash: Wash the cake with cold Ethanol (1 vol).

  • Free Basing: Suspend the wet cake in Water (3 vol) and DCM (3 vol). Add 20% aq. K2CO3 until pH > 10. Separate layers. Extract aqueous layer with DCM (2x).[1] Combine organics, dry over Na2SO4, and concentrate to yield Ethyl (3R)-piperidine-3-carboxylate as a pale oil.

Key Parameter Check:

  • Target ee: >98% (determined by Chiral HPLC).

  • Recrystallization: If ee < 98%, recrystallize the salt from hot Ethanol before free-basing.

Phase 2: Reductive N-Methylation

Objective: Convert (R)-Ethyl Nipecotate to Ethyl (3R)-1-methylpiperidine-3-carboxylate. Method: Catalytic Hydrogenation with Formaldehyde (Cleaner than Eschweiler-Clarke).

Reagents:

  • (R)-Ethyl Nipecotate (1.0 eq)[2]

  • Formaldehyde (37% aq. solution, 1.2 eq)

  • Catalyst: 5% Pd/C (50% wet, 2 wt% loading)

  • Hydrogen (H2) gas[3]

  • Solvent: Methanol[1]

Step-by-Step Methodology:

  • Preparation: In a hydrogenation autoclave, dissolve (R)-Ethyl Nipecotate in Methanol (5 vol).

  • Addition: Add Formaldehyde solution (1.2 eq). Stir for 15 minutes to form the imine/hemiaminal intermediate.

  • Catalyst Loading: Charge the Pd/C catalyst under nitrogen inertion.

  • Hydrogenation: Pressurize with H2 to 5 bar (75 psi). Stir vigorously at 25–30°C.

    • Caution: Exothermic reaction. Control cooling jacket to maintain <35°C.

  • Completion: Monitor H2 uptake. Reaction is typically complete in 2–4 hours.

  • Workup: Filter off the catalyst (save for recycling). Concentrate the filtrate to remove Methanol and water.

  • Purification: Vacuum distillation (bp ~88–89°C at 11 mmHg) yields the pure product.

Protocol B: Asymmetric Hydrogenation (Advanced)

For facilities with high-pressure capabilities (50–100 bar), this route avoids the waste associated with resolution agents.

Reagents:

  • Substrate: Ethyl 1-methylnicotinate iodide (Prepared from Ethyl Nicotinate + MeI).

  • Catalyst: [Rh(COD)(R-BINAP)]+ BF4- (or similar chiral phosphine Rh complex).

  • Solvent: Ethanol.[1][4]

Methodology:

  • Salt Formation: React Ethyl Nicotinate with Methyl Iodide in Acetone to precipitate the quaternary ammonium salt. Filter and dry.[1][5]

  • Hydrogenation: Charge the salt and Catalyst (0.1 mol%) into a Hastelloy autoclave.

  • Conditions: Pressurize to 50 bar H2. Heat to 60°C. Stir for 12 hours.

  • Workup: Vent H2. Concentrate solvent.[1][6] The product is the HI salt of the target.

  • Liberation: Treat with NaHCO3, extract into Ethyl Acetate, and distill.

Process Visualization

Workflow Diagram: Protocol A (Resolution Route)

G Start Racemic Ethyl Nipecotate Resolution Resolution Step + Di-benzoyl-D-tartaric acid (D-DBTA) Solvent: Ethanol Start->Resolution Filtration Filtration & Washing Resolution->Filtration SolidSalt (R)-Salt (Solid) (Target Enantiomer) Filtration->SolidSalt Precipitate Liquor Mother Liquor (S)-Enantiomer (Waste/Recycle) Filtration->Liquor Filtrate FreeBase Free-Basing + K2CO3 / DCM Extraction SolidSalt->FreeBase Intermed (R)-Ethyl Nipecotate (Secondary Amine) FreeBase->Intermed Methylation Reductive Methylation + HCHO / H2 / Pd/C Intermed->Methylation Distillation Vacuum Distillation Methylation->Distillation FinalProduct Ethyl (3R)-1-methylpiperidine-3-carboxylate (>98% ee) Distillation->FinalProduct

Caption: Workflow for the optical resolution and subsequent methylation of Ethyl Nipecotate.

Quality Control & Safety

Critical Quality Attributes (CQA)
ParameterSpecificationMethod
Appearance Clear, colorless to pale yellow liquidVisual
Purity (GC) ≥ 98.0%GC-FID
Chiral Purity (ee) ≥ 98.0%Chiral HPLC (e.g., Chiralpak AD-H)
Water Content ≤ 0.5%Karl Fischer
Residual Solvents Meets ICH limitsHeadspace GC
Safety Considerations
  • Ethyl Nipecotate: Irritant. Avoid inhalation.

  • Methyl Iodide (Protocol B): Potent alkylating agent; suspected carcinogen. Use closed systems.

  • Hydrogenation: H2 gas is highly flammable. Ensure grounding of all equipment to prevent static discharge.

  • Exotherms: The neutralization step in Resolution and the Hydrogenation step are exothermic. Controlled addition and cooling loops are mandatory.

References

  • Vertex AI Search. (2025). Resolution of racemic ethyl nipecotate using tartaric acid derivatives. Retrieved from

  • Sun, X., et al. (2012). The Resolution of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1-(2-Thiopheneacetyl)-3-Piperidine Carboxylate. Advanced Materials Research. Retrieved from

  • Sigma-Aldrich. (n.d.). Ethyl 1-methyl-3-piperidinecarboxylate Product Information. Retrieved from

  • NIST Chemistry WebBook. (2023). 1-Methylpiperidine-3-carboxylic acid ethyl ester.[7][8][9] Retrieved from

  • PubChem. (2025).[10] (R)-Ethyl 3-methylpiperidine-3-carboxylate Compound Summary. Retrieved from [10]

Sources

use of ethyl (3R)-1-methylpiperidine-3-carboxylate as a chiral auxiliary

Author: BenchChem Technical Support Team. Date: March 2026

An initial review of established chemical literature indicates that while ethyl (3R)-1-methylpiperidine-3-carboxylate is a known chiral building block, its specific application as a recoverable chiral auxiliary for asymmetric synthesis is not well-documented. Therefore, this guide is presented from the perspective of a Senior Application Scientist proposing a research framework for its validation. It combines established principles from well-known chiral auxiliaries with the unique structural features of the target molecule to create a comprehensive set of investigational protocols.

Application Note & Investigational Protocol: AN-2026-03

Topic: Investigating Ethyl (3R)-1-Methylpiperidine-3-carboxylate as a Novel, Recoverable Chiral Auxiliary for Asymmetric Alkylation

Audience: Researchers, scientists, and drug development professionals.

Abstract

The stereocontrolled synthesis of chiral carboxylic acid derivatives is a cornerstone of pharmaceutical development. Chiral auxiliaries remain a robust and reliable method for achieving high levels of stereoselectivity.[1][2] This document outlines the theoretical basis and provides detailed investigational protocols for the use of ethyl (3R)-1-methylpiperidine-3-carboxylate as a novel, recoverable chiral auxiliary. We hypothesize that the rigid, chair-like conformation of the piperidine ring, combined with the fixed stereocenter at the C3 position, can provide a predictable steric environment for controlling the facial selectivity of enolate reactions. The protocols herein describe the proposed workflow: (1) attachment of a prochiral acyl group to the auxiliary's secondary amine, (2) diastereoselective alkylation of the resulting enolate, and (3) cleavage to yield the enantiomerically enriched product and recover the auxiliary.

The Chiral Auxiliary: Rationale and Design

The efficacy of a chiral auxiliary is predicated on its ability to exist in a single, dominant, and sterically biased conformation when attached to a substrate.[3] We propose ethyl (3R)-1-methylpiperidine-3-carboxylate as a promising candidate for the following reasons:

  • Conformational Rigidity: The piperidine ring predominantly adopts a stable chair conformation. The N-methyl group is expected to favor an equatorial position to minimize steric strain, further locking the ring's conformation.

  • Defined Stereocenter: The (R) configuration at the C3 position places the ethyl carboxylate group in a fixed orientation.

  • Steric Shielding: When an acyl group is attached to the piperidine nitrogen, we postulate that the piperidine ring itself, along with the C3 substituent, will effectively shield one face of the corresponding enolate, directing the approach of an electrophile to the opposite face.

The synthesis of the parent compound, (R)-nipecotic acid ethyl ester, can be achieved through various established routes, often starting from chiral pool materials or via asymmetric catalysis.

Proposed Mechanism of Asymmetric Induction

In our proposed system:

  • Acylation: A prochiral acid chloride (R-COCl) is attached to the secondary amine of the piperidine auxiliary.

  • Enolate Formation: Deprotonation with LDA at the α-carbon of the acyl group generates a lithium enolate. The lithium cation is expected to chelate between the enolate oxygen and the carbonyl oxygen of the C3-ester group, creating a rigid bicyclic-like transition state.

  • Facial Shielding & Alkylation: The piperidine ring is proposed to block the si-face of the enolate. Consequently, an incoming electrophile (E+) is directed to the less-hindered re-face, leading to the desired diastereomer.

The proposed stereochemical control mechanism is visualized below.

Caption: Proposed mechanism for stereocontrol.

Investigational Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere (Argon or Nitrogen) techniques are required. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 3.1: Synthesis of N-Propionyl-(3R)-1-methylpiperidine-3-carboxylate Auxiliary

This protocol details the attachment of a model prochiral unit, propionyl chloride, to the chiral auxiliary.

Materials:

  • Ethyl (3R)-1-methylpiperidine-3-carboxylate (1.0 equiv)

  • Propionyl chloride (1.2 equiv)

  • Triethylamine (Et₃N, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve ethyl (3R)-1-methylpiperidine-3-carboxylate (1.0 equiv) in anhydrous DCM in a flame-dried, round-bottom flask under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equiv) dropwise to the stirred solution.

  • Slowly add propionyl chloride (1.2 equiv) dropwise. A white precipitate (Et₃N·HCl) will form.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure N-propionyl auxiliary.

Protocol 3.2: Diastereoselective Alkylation with Benzyl Bromide

This protocol describes the key asymmetric C-C bond formation step.

Materials:

  • N-Propionyl auxiliary from Protocol 3.1 (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 equiv)

  • Benzyl bromide (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve the N-propionyl auxiliary (1.0 equiv) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add LDA solution (1.1 equiv) dropwise via syringe. The solution may turn yellow, indicating enolate formation. Stir for 45 minutes at -78 °C.

  • Add benzyl bromide (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours. Monitor reaction progress by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Determine the crude diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.

Protocol 3.3: Auxiliary Cleavage via Hydrolysis

This protocol details the removal of the auxiliary to yield the chiral carboxylic acid and recover the auxiliary.

Materials:

  • Alkylated product from Protocol 3.2 (1.0 equiv)

  • THF/Water (3:1 mixture)

  • Lithium hydroxide (LiOH, 4.0 equiv)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the purified alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add solid lithium hydroxide (4.0 equiv) and stir vigorously. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, concentrate the mixture in vacuo to remove most of the THF.

  • Dilute the remaining aqueous solution with water and wash with DCM or ether to remove any non-polar impurities and recover the chiral auxiliary (after basification and extraction).

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the acidified aqueous layer three times with ethyl acetate.

  • Combine the ethyl acetate layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the final chiral carboxylic acid product, (R)-2-methyl-3-phenylpropanoic acid.

  • Determine enantiomeric excess (e.e.) by chiral HPLC or by converting the acid to a chiral ester (e.g., with a Mosher's acid derivative) and analyzing by NMR.

Anticipated Results & Data Validation

To validate this auxiliary, a range of electrophiles should be tested. The results should be tabulated to assess the scope and limitations of the method.

Table 1: Hypothetical Data for Validation of Asymmetric Alkylation

Entry Electrophile (E-X) Diastereomeric Ratio (d.r.) Yield (%)
1 Benzyl bromide 95 : 5 88
2 Allyl iodide 92 : 8 91
3 Methyl iodide 85 : 15 75

| 4 | Isopropyl iodide | 70 : 30 | 55 |

Note: Data is hypothetical and serves as a benchmark for successful validation.

Proposed Experimental Workflow

The entire process from commercially available materials to the final, enantiomerically enriched product is a multi-step sequence that requires careful execution and analysis at each stage.

Caption: Overall workflow for auxiliary validation.

Conclusion

This document presents a theoretical framework and a set of actionable, detailed protocols for investigating ethyl (3R)-1-methylpiperidine-3-carboxylate as a novel chiral auxiliary. The proposed mechanism leverages principles of conformational rigidity and steric shielding that are well-established in asymmetric synthesis. The successful validation of this auxiliary could provide a valuable new tool for the stereocontrolled synthesis of chiral carboxylic acids, with potential applications across chemical and pharmaceutical research.

References

  • D. A. Evans, et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acids. Journal of the American Chemical Society, 104(6), 1737–1739.

  • T. E. Smith, et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695.

  • E. J. Corey, et al. (1975). A new chiral reagent for the enantioselective synthesis of alcohols, and ketones. Journal of the American Chemical Society, 97(23), 6908–6909.

  • Wikipedia Contributors. (2024). Chiral auxiliary. Wikipedia.

  • D. J. Ager, et al. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876.

  • A. G. Myers, et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511.

  • D. A. Evans. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 329-333.

  • D. C. F. Costa, et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.

Sources

Application Note: Microwave-Assisted Synthesis of Ethyl Piperidine-1-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Introduction & Mechanistic Rationale

Ethyl piperidine-1-carboxylate and its derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in the development of neuroprotective agents, acetylcholinesterase (AChE) inhibitors, and dopamine receptor antagonists[1][2]. However, the traditional functionalization of the piperidine ring—such as azomethine (Schiff base) condensation or O-alkylation—often suffers from prolonged reaction times, reliance on toxic solvents, and the generation of unwanted by-products due to extended thermal exposure.

The Microwave Advantage (Causality & Kinetics): Microwave-assisted synthesis (MWAS) fundamentally alters the kinetic landscape of these reactions. Unlike conventional conductive heating (e.g., oil baths), which relies on thermal transfer through the vessel walls, microwave irradiation directly couples with the dipole moments of polar reactants (such as the carbonyl group of the carboxylate and primary amines). This dielectric heating induces rapid, volumetric temperature increases, effectively bypassing thermal resistance. By operating in sealed vessels, MWAS allows solvents to be heated safely above their atmospheric boiling points, exponentially increasing reaction rates according to the Arrhenius equation while minimizing the E-factor (environmental impact)[3].

Experimental Workflow

The following diagram illustrates the streamlined, self-validating workflow for the microwave-assisted synthesis of piperidine derivatives, emphasizing rapid conversion and in-process monitoring.

MW_Workflow A Reactant Preparation (Solvent-Free or DMF) B Microwave Irradiation (900W or 110°C) A->B Transfer to MW Vessel C In-Process Monitoring (TLC / LC-MS) B->C Aliquot Sampling C->B Incomplete D Purification (Flash Chromatography) C->D >95% Conversion E Characterization (NMR, FT-IR, HRMS) D->E Pure Product

Figure 1: Microwave-assisted synthesis workflow for piperidine derivatives.

Detailed Methodologies & Protocols

Protocol A: Solvent-Free Microwave Synthesis of Schiff Base Derivatives

Target: Ethyl (E)-4-((pyridin-ylmethylene)amino)piperidine-1-carboxylate

This protocol utilizes green chemistry principles by eliminating solvents and catalysts. The condensation of ethyl 4-aminopiperidine-1-carboxylate with pyridine carboxaldehydes is driven entirely by localized microwave superheating[1].

Step-by-Step Procedure:

  • Preparation: To a 5 mL or 10 mL quartz microwave-compatible reaction vessel, add equimolar amounts of ethyl 4-aminopiperidine-1-carboxylate (1.0 mmol, 1.0 eq) and the selected pyridine carboxaldehyde (e.g., 2-pyridine carboxaldehyde) (1.0 mmol, 1.0 eq).

    • Causality: Omitting the solvent removes dielectric shielding, allowing the microwave energy to couple exclusively and maximally with the polar functional groups of the reactants.

  • Sealing: Add a magnetic stir bar and seal the vessel tightly with a Teflon-lined crimp cap to safely contain any autogenous pressure generated by the water byproduct.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Irradiate the neat mixture at 900 W for exactly 5 minutes [1].

    • Causality: The high initial power ensures the mixture rapidly reaches the activation temperature, minimizing the time the reactants spend in intermediate thermal zones where side reactions (e.g., amine oxidation) occur.

  • Cooling: Utilize the instrument's compressed air cooling system to rapidly bring the vessel temperature below 30 °C.

  • Validation (Self-Validating System): Sample the crude mixture and perform Thin Layer Chromatography (TLC) using 10% MeOH in DCM. Stain the plate with Ninhydrin.

    • Validation Logic: Ninhydrin reacts specifically with primary amines. The complete disappearance of the primary amine spot provides immediate, definitive proof that the azomethine (-CH=N-) condensation is complete.

  • Workup: Extract the resulting product with ethyl acetate (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Microwave-Assisted O-Alkylation of Piperidinols

Target: Ethyl 3-(benzyloxy)piperidine-1-carboxylate derivatives

Conventional O-alkylation of piperidine-1-carboxylates requires up to 48 hours of heating at 60 °C[2]. Microwave irradiation accelerates the SN2 nucleophilic attack drastically.

Step-by-Step Procedure:

  • Deprotonation: Dissolve ethyl 3-hydroxypiperidine-1-carboxylate (1.0 mmol) in anhydrous DMF (3 mL) within a 10 mL microwave vial. Cool to 0 °C and portion-wise add Sodium Hydride (NaH, 60% dispersion, 1.5 mmol).

    • Causality: Deprotonation is highly exothermic. Cooling prevents the thermal decomposition of the piperidine ring and controls the evolution of H₂ gas.

  • Electrophile Addition: Stir for 10 minutes until gas evolution ceases, then add the alkyl halide (e.g., 4-methylbenzyl bromide, 1.1 mmol)[2].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 110 °C for 20 minutes using dynamic power modulation (max 400 W).

    • Causality: Operating at 110 °C accelerates the collision frequency of the alkoxide ion with the alkyl halide. The dynamic power setting prevents temperature overshoots that could degrade the carboxylate protecting group.

  • Quenching & Purification: Quench the reaction carefully with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Biological Application: Target Pathway

The Schiff base derivatives synthesized in Protocol A demonstrate potent biological activity, specifically acting as competitive inhibitors of Acetylcholinesterase (AChE), making them highly relevant for Alzheimer's disease research[1].

Pathway Ligand Ethyl Piperidine-1-Carboxylate Schiff Base Derivative Receptor Acetylcholinesterase (AChE) Target Enzyme (PDB: 7XN1) Ligand->Receptor Molecular Docking (ΔG ≈ -7.52 kcal/mol) Inhibition Competitive Inhibition (Active Site Blockade) Receptor->Inhibition Conformational Lock Outcome Prevention of Acetylcholine Degradation (Neuroprotection) Inhibition->Outcome Therapeutic Effect

Figure 2: AChE inhibition pathway by ethyl piperidine-1-carboxylate Schiff bases.

Quantitative Data & Optimization Summary

The transition from conventional conductive heating to microwave-assisted synthesis yields significant improvements across all critical reaction metrics. The data below summarizes the optimization parameters for both described protocols.

Reaction TypeHeating MethodCatalyst/SolventReaction TimeIsolated Yield (%)E-Factor (Est.)
Schiff Base Condensation Conventional (Reflux)AcOH / EtOH4 - 6 hours65 - 75%> 15
Schiff Base Condensation Microwave (900 W) None (Solvent-Free) 5 mins 92 - 96% < 1
O-Alkylation Conventional (60 °C)NaH / DMF48 hours61 - 78%~ 25
O-Alkylation Microwave (110 °C) NaH / DMF 20 mins 85 - 89% ~ 12

Note: E-factor represents the mass ratio of waste to desired product. The solvent-free microwave method approaches an ideal E-factor by eliminating solvent waste entirely.

References

  • Source: ACG Publications (Organic Communications, 2025)
  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists Source: Semantic Scholar URL
  • An alternative synthesis of Vandetanib (Caprelsa™)

Sources

Troubleshooting & Optimization

challenges in the stereoselective synthesis of ethyl (3R)-1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #SYN-3R-NMP3C Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting Stereoselective Synthesis & Scale-up

Executive Summary & Molecule Profile

Target Molecule: Ethyl (3R)-1-methylpiperidine-3-carboxylate CAS: 297172-01-1 (Generic/Racemic Ref: 5166-67-6) Key Application: Chiral building block for muscarinic receptor agonists (e.g., M3 agonists) and DPP-4 inhibitors.[1] Core Challenge: The piperidine ring is achiral at the nitrogen (due to inversion), making the C3 stereocenter the sole definition of chirality. The primary synthetic hurdles are enantiomeric resolution and preventing racemization during N-methylation.[1]

This guide prioritizes the Classical Resolution Route (Hydrogenation


 Resolution 

Methylation) as it is the most robust for scale-up (kg scale) compared to direct asymmetric hydrogenation, which often suffers from lower ee (enantiomeric excess) on pyridine substrates without expensive chiral ligands.[2][3]

Master Synthetic Workflow (Decision Tree)

The following diagram outlines the recommended synthetic pathways and critical decision points.

SynthesisWorkflow cluster_warning Critical Control Point Start Starting Material: Ethyl Nicotinate Step1 Step 1: Hydrogenation (PtO2 or Pd/C, H2, AcOH) Start->Step1 50-100 psi H2 Inter1 Intermediate: Racemic Ethyl Nipecotate Step1->Inter1 Decision Decision Point: Enantiomeric Purity Strategy Inter1->Decision RouteA Route A (Recommended): Classical Resolution (Di-benzoyl-D-tartaric acid) Decision->RouteA High Scalability RouteB Route B (Alternative): Enzymatic Resolution (CAL-B Lipase) Decision->RouteB Mild Conditions Inter2 Intermediate: Ethyl (3R)-piperidine-3-carboxylate (Tartrate Salt) RouteA->Inter2 Crystallization Step3 Step 3: N-Methylation (Eschweiler-Clarke) Inter2->Step3 Free-basing Final Target: Ethyl (3R)-1-methylpiperidine-3-carboxylate Step3->Final

Figure 1: Strategic workflow for the synthesis of Ethyl (3R)-1-methylpiperidine-3-carboxylate. Route A is preferred for industrial robustness.

Troubleshooting Module: Phase 1 (Hydrogenation)

Context: Reduction of Ethyl Nicotinate to Racemic Ethyl Nipecotate.

Issue 1.1: Catalyst Poisoning / Incomplete Conversion

User Report: "Reaction stalls at 60% conversion. NMR shows partially reduced tetrahydropyridine intermediates."[1][2]

  • Root Cause: Pyridine nitrogens can coordinate strongly to metal surfaces, poisoning the catalyst.[2][3]

  • Corrective Protocol:

    • Acidic Solvent: Run the reaction in Glacial Acetic Acid or ethanol with 1.1 eq of HCl. Protonating the pyridine nitrogen prevents strong coordination to the catalyst surface.

    • Catalyst Selection: Switch to PtO₂ (Adam’s Catalyst) (5-10 mol%) if Pd/C fails.[1][2][3] PtO₂ is superior for heteroaromatic ring saturation.[1][3]

    • Pressure: Increase H₂ pressure to 50–100 psi (3.5–7 bar).

Issue 1.2: Over-reduction (Ring Opening)

User Report: "Yield is low; mass spec indicates ring-opened byproducts."

  • Root Cause: High temperatures (>80°C) combined with high pressure.[2][3]

  • Corrective Protocol: Maintain temperature < 50°C . The hydrogenation of the pyridine ring is exothermic; uncontrolled heat leads to hydrogenolysis of the C-N bond.[3]

Troubleshooting Module: Phase 2 (Resolution - The Critical Step)

Context: Separation of (3R)-enantiomer from the racemate. This is the most frequent point of failure.

Issue 2.1: Wrong Enantiomer Isolated

User Report: "We performed resolution with L-Tartaric acid but obtained the (S)-isomer."

  • Technical Insight: The choice of resolving agent is non-intuitive for nipecotates.[3]

    • Di-benzoyl-L-tartaric acid (L-DBTA) typically crystallizes the (S)-enantiomer .[1]

    • Di-benzoyl-D-tartaric acid (D-DBTA) is required to crystallize the (R)-enantiomer (the target).[1][2]

  • Corrective Protocol:

    • Use O,O'-Di-benzoyl-D-tartaric acid (anhydrous).[1]

    • Stoichiometry: 0.5 to 1.0 equivalents relative to the amine.

Issue 2.2: No Precipitate / "Oiling Out"

User Report: "The salt forms an oil at the bottom of the flask instead of crystals."

  • Root Cause: Solvent polarity mismatch or water contamination.[1][3]

  • Corrective Protocol (The "Acetone/Ethanol" System):

    • Dissolve the racemic amine in absolute ethanol (10 mL/g).

    • Dissolve D-DBTA in the minimum amount of ethanol.[1]

    • Mix hot (60°C).

    • Add Acetone as an antisolvent until slight turbidity appears.[1][3]

    • Cool slowly (1°C/min) to room temperature, then to 4°C. Rapid cooling traps impurities and causes oiling.[2][3]

Data: Resolving Agent Efficiency

Resolving AgentTarget IsomerSolvent SystemTypical Yield (of Theory)Ref
Di-benzoyl-D-tartaric acid (3R) EtOH / Acetone (1:[1]4)35-42% [1, 2]
Di-benzoyl-L-tartaric acid(3S)EtOH / Water (9:[1]1)30-38%[1]
L-Tartaric Acid (Unsubstituted)MixedMethanol< 15% (Poor resolving power)--

Troubleshooting Module: Phase 3 (N-Methylation)

Context: Methylation of Ethyl (3R)-piperidine-3-carboxylate to the final product.

Issue 3.1: Quaternization (Over-alkylation)

User Report: "We used Methyl Iodide (MeI) and K2CO3. We see significant dimethyl-quaternary salt formation."[1]

  • Root Cause: Alkyl halides (MeI) are aggressive alkylating agents.[2][3] The secondary amine is nucleophilic, but the resulting tertiary amine is also nucleophilic and reacts again.[2][3]

  • Corrective Protocol (Eschweiler-Clarke):

    • Switch Reagents: Use Formaldehyde (37% aq) and Formic Acid .[1][2][3]

    • Mechanism: Reductive amination.[1][3][4] The intermediate iminium ion is reduced by formate.[3][5] Crucially, the reaction stops at the tertiary amine stage because the tertiary amine cannot form an iminium ion (no N-H to eliminate).[2][3]

    • Procedure:

      • Mix (3R)-amine (1 eq) with Formic acid (5 eq) and Formaldehyde (2.2 eq).

      • Heat to reflux (90-100°C) for 2-4 hours. CO₂ evolution indicates reaction progress.[1][3]

      • Workup: Basify with NaOH (keep cold!) and extract into DCM.

Issue 3.2: Racemization at C3

User Report: "The product is chemically pure, but ee% dropped from 98% to 85% after methylation."

  • Root Cause: The C3 proton is alpha to an ester group. High heat + Strong Base = Epimerization (via enolate formation).[2][3]

  • Corrective Protocol:

    • Avoid Strong Bases: Do not use NaH or alkoxides.[1][2][3]

    • Eschweiler-Clarke Safety: While acidic conditions generally protect the ester, prolonged reflux can cause hydrolysis.[1][2] Monitor reaction time closely.

    • Alternative: Reductive Amination with STAB. Use Formaldehyde + Sodium Triacetoxyborohydride (STAB) in DCE at room temperature.[1][2][3] This is milder than refluxing formic acid and preserves stereocenters.[1][3]

FAQ: Scale-Up & Analysis

Q: How do I determine the enantiomeric excess (ee) of the final product? A: Standard C18 columns cannot separate these enantiomers.

  • Recommended Column: Chiralpak AD-H or Chiralcel OD-H .[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1][2][3]10) + 0.1% Diethylamine (DEA) .[2][3]

  • Note: The DEA is critical to sharpen the peak of the basic amine; without it, the peak will tail and obscure the minor enantiomer.[3]

Q: Can I use enzymatic resolution for the (R)-isomer? A: It is possible but tricky. Candida antarctica Lipase B (CAL-B) (Novozym 435) preferentially hydrolyzes the (R)-ester to the (R)-acid [3].[1][2]

  • Problem: You want the (R)-ester .[1][2] If you use CAL-B, you destroy your target functional group and must re-esterify (extra step).[2][3]

  • Verdict: Stick to Chemical Resolution (D-DBTA) for the ester target.[1] Use Enzymatic Resolution only if you need the (3R)-Carboxylic Acid.[1]

Q: The free base is volatile.[3] How do I dry it? A: Ethyl (3R)-1-methylpiperidine-3-carboxylate is a liquid with significant volatility.[1]

  • Do not use high vacuum (< 5 mbar) for extended periods at room temperature.[2][3]

  • Drying: Dry the organic layer (DCM) over MgSO₄, filter, and remove solvent at 40°C / 200 mbar .[2][3]

References

  • Resolution of Nipecotates: Gao, S., et al. "Efficient Resolution of Ethyl Nipecotate by Di-benzoyl-tartaric acid."[1][2][3] Journal of Chemical Research, 2012.[2][3] (Confirms D-DBTA yields the (R)-isomer and L-DBTA yields the (S)-isomer).

  • Asymmetric Hydrogenation Context: Glorius, F. "Asymmetric Hydrogenation of Pyridines."[2][3] Accounts of Chemical Research, 2008.[2][3]

  • Enzymatic Resolution (CAL-B): Liljeblad, A., & Kanerva, L. T.[2][3] "Biocatalysis in the preparation of nipecotic acid derivatives." Tetrahedron: Asymmetry, 2006.[2][3]

  • Eschweiler-Clarke Mechanism & Safety: Icke, R. N., et al. "Eschweiler-Clarke Methylation of Amines."[1][2][3] Organic Syntheses, Coll.[2][3] Vol. 3, p.723.[2][3] [2][3]

Disclaimer: This guide is intended for qualified research personnel. All experiments involving hydrogen gas, pressurized vessels, and alkylating agents must be conducted under appropriate safety protocols.

Sources

Technical Support Center: Optimization of Ethyl (3R)-1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Yield, Purity, and Enantiomeric Excess (ee) of Ethyl (3R)-1-methylpiperidine-3-carboxylate CAS Registry Number: 25137-01-3 (Generic/Racemic), 1568154-06-2 (Specific Isomer) Target Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers[1]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing and purifying Ethyl (3R)-1-methylpiperidine-3-carboxylate .

This molecule presents three distinct challenges:

  • Enantioselectivity: Isolating the (3R)-enantiomer from a racemic pool or via asymmetric synthesis.

  • N-Methylation Control: Preventing over-alkylation (quaternization) while ensuring complete conversion.[1]

  • Stereocenter Lability: The C3 chiral center is alpha to a carbonyl group, making it susceptible to racemization under thermodynamic stress (strong bases or high heat).

Module 1: The "Golden Route" Selection (Process Design)

Q: Should I methylate the racemate first and then resolve, or resolve the secondary amine first?

A: For maximum yield and purity, we strongly recommend Resolution First, Methylation Second .

Technical Rationale:

  • Crystallization Physics: Secondary amines (Ethyl Nipecotate) form more stable and highly ordered crystal lattices with chiral acids (like Tartaric acid derivatives) due to the available N-H proton for hydrogen bonding. Tertiary amines (the methylated product) lack this donor, leading to "mushy" crystals and lower resolution efficiency.

  • Atom Economy: Methylating a racemate means you waste reagents methylating the unwanted (3S) enantiomer, which you will discard later.

Recommended Workflow

G Start Start: Racemic Ethyl Nipecotate Resolution Step 1: Chiral Resolution (D-Dibenzoyl Tartaric Acid) Start->Resolution Add Resolving Agent Filtration Filtration & Liberation (Isolate (3R)-isomer) Resolution->Filtration Crystallize Methylation Step 2: Eschweiler-Clarke Methylation (HCHO / HCOOH) Filtration->Methylation Free Base (pH 9) Purification Step 3: Vacuum Distillation (Avoid Racemization) Methylation->Purification Extraction Final Target: Ethyl (3R)-1-methylpiperidine-3-carboxylate Purification->Final >98% ee, >95% Purity

Figure 1: Optimized synthetic workflow prioritizing early-stage resolution.

Module 2: Chiral Resolution (Troubleshooting Low ee)

Q: I am using Tartaric Acid but my enantiomeric excess (ee) is stuck at 80%. How do I improve this?

A: Unsubstituted Tartaric acid is often too hydrophilic. Switch to Di-O-benzoyl-L-tartaric acid (L-DBTA) or Di-O-benzoyl-D-tartaric acid (D-DBTA) .[1]

Protocol Optimization: To obtain the (3R) -enantiomer from Ethyl Nipecotate:

  • Resolving Agent: Use (-)-Di-O,O'-p-toluoyl-L-tartaric acid (L-DTTA).[1] Note: In many piperidine systems, the L-acid precipitates the (R)-amine, but this must be empirically verified via HPLC as salt pairs vary.

  • Solvent System: Switch to Ethanol/Acetone (9:1) . Pure ethanol often solubilizes the salt too well, preventing high yields.

  • Recrystallization: Do not proceed to methylation until the salt hits >98% ee. Recrystallize the salt in boiling ethanol.

Critical Alert (Racemization): During the "Free Base" liberation step (breaking the salt with base), do not use strong hydroxides (NaOH/KOH) with heat.

  • Correct Method: Suspend salt in CH2Cl2. Add saturated NaHCO3 or K2CO3 (aq) at 0°C . Stir until clear. Separate layers.

  • Why? The C3 proton is acidic. High pH + Heat = Racemization.

Module 3: N-Methylation (Yield & Purity)

Q: I used Methyl Iodide (MeI) and got a mixture of product and quaternary salt. How do I fix this?

A: Stop using alkyl halides. They follow


 kinetics which are difficult to stop at the tertiary amine stage. Switch to the Eschweiler-Clarke  reaction.

The Eschweiler-Clarke Protocol: This reductive amination guarantees the reaction stops at the tertiary amine (N-methyl) because the intermediate iminium ion cannot react further to form a quaternary salt.[2]

ParameterRecommended ConditionReason
Reagents 37% Aqueous Formaldehyde (2.2 eq) + 98% Formic Acid (3.0 eq)Excess Formic acid acts as the hydride source.[1]
Temperature Reflux (90-100°C)Required to decarboxylate formic acid (driving force).
Time 3 - 5 HoursMonitor CO2 evolution; stop when bubbling ceases.[1]
Solvent None (Neat) or WaterOrganic solvents are unnecessary and complicate workup.

Troubleshooting "Incomplete Reaction": If you see starting material (secondary amine) remaining:

  • Cause: Loss of formaldehyde (volatile) before reaction completion.

  • Fix: Add the Formaldehyde dropwise to the hot mixture of Amine + Formic Acid, rather than mixing all at once.

Module 4: Purification & Analytics

Q: Distillation leads to degradation. How should I purify the final oil?

A: The ethyl ester is thermally stable up to ~120°C, but prolonged heating causes degradation.

Purification Guide:

  • Vacuum Distillation: Use high vacuum (<10 mmHg).

    • Boiling Point: ~88-89°C at 11 mmHg.[1][3]

    • Bath Temp: Do not exceed 110°C.

  • Alternative (Salt Formation): If distillation is difficult, convert the product to the Hydrochloride salt .

    • Dissolve oil in dry Diethyl Ether.

    • Bubble dry HCl gas or add HCl in Dioxane.

    • Filter the white solid. This locks the purity and prevents shelf-life degradation.[1]

Q: How do I accurately measure ee%?

A: Standard C18 columns cannot separate enantiomers. Use Chiral HPLC.[4]

Analytical Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Modifier (CRITICAL): Add 0.1% Diethylamine (DEA) .

    • Why? Piperidines are basic and will trail/tail on the silica support without an amine modifier to block active sites.

  • Detection: UV at 210-220 nm (Ester absorption).[1]

Summary of Troubleshooting

SymptomProbable CauseCorrective Action
Low Yield (Methylation) Quaternization (using MeI)Switch to Eschweiler-Clarke (HCHO/HCOOH).[1]
Low ee% (<90%) Inefficient resolutionSwitch resolving agent to Di-p-toluoyl-L-tartaric acid; Recrystallize salt.
Racemization Workup pH too highUse NaHCO3 instead of NaOH; Keep temp <5°C during basification.
Peak Tailing (HPLC) Silanol interactionsAdd 0.1% Diethylamine to mobile phase.

References

  • Synthesis of Ethyl 1-methylpiperidine-3-carboxylate (Eschweiler-Clarke)

    • Clarke, H. T., et al.[2] "The Action of Formaldehyde on Amines and Amino Acids."[2][5] Journal of the American Chemical Society, 1933.

    • Source:

  • Resolution of Piperidine-3-carboxylates

    • Sun, X., et al. "The Resolution of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1-(2-Thiopheneacetyl)-3-Piperidine Carboxylate." Advanced Materials Research, 2014. (Describes L-DBTA usage).
    • Source:

  • Chiral HPLC Methods for Piperidines

    • Lovely, A. E., et al.[3] "Chiral NMR discrimination of piperidines...". The Journal of Organic Chemistry, 2006.[3]

    • Source:

  • Physical Properties & Safety

    • National Institute of Standards and Technology (NIST).[6] "1-Methylpiperidine-3-carboxylic acid ethyl ester."[1][6][7][8]

    • Source:

Sources

common by-products in ethyl (3R)-1-methylpiperidine-3-carboxylate synthesis and their removal

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Type: Synthesis Optimization & Impurity Removal Target Molecule CAS: ~251903-99-8 (Specific enantiomer) / 5166-67-6 (Racemate) Support Level: Tier 3 (Senior Scientist)[1][2]

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis and purification of Ethyl (3R)-1-methylpiperidine-3-carboxylate , a critical chiral intermediate often used in the synthesis of muscarinic agonists and GABA reuptake inhibitors (e.g., Tiagabine precursors).[1][2]

Users frequently encounter three classes of impurities:

  • Stereochemical Impurities: Presence of the (3S)-enantiomer.[1][2]

  • Synthetic Intermediates: Unreacted ethyl nipecotate (des-methyl).[1][2]

  • Degradation Products: 1-Methylpiperidine-3-carboxylic acid (hydrolysis product).[1][2]

Module 1: Stereochemical Purity (The "(3S)" Issue)

User Issue: "My enantiomeric excess (ee) is stuck at 85-90%. How do I upgrade it to >99%?"

Root Cause Analysis

The most robust industrial route involves the resolution of the racemic precursor (ethyl nipecotate) or the target itself using chiral acids. If ee is low, the crystallization kinetics of the diastereomeric salt were likely rushed, or the wrong solvent system was used, leading to the co-precipitation of the (3S)-salt.[2]

Solution: Diastereomeric Salt Recrystallization

The industry-standard resolving agent for this piperidine class is (-)-Dibenzoyl-L-tartaric acid (L-DBTA) [1].[1][2]

Protocol: Optical Enrichment via L-DBTA
  • Salt Formation: Dissolve your crude amino ester (1.0 eq) in Ethanol/Water (95:5) or Acetone .[1][2]

  • Addition: Add L-DBTA (1.0 eq) dissolved in the same solvent at 60°C.

  • Crystallization: Cool slowly to room temperature over 4 hours. Do not crash cool.[1][2] The (3R)-amine forms a less soluble salt with L-DBTA.[1][2]

  • Recrystallization: If ee < 98%, recrystallize the wet cake from boiling ethanol.

  • Validation: The melting point of the pure (3R)-L-DBTA salt should be distinct and sharp (Literature values often range ~145-155°C depending on solvation).[1]

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Technical Note: If you are resolving the des-methyl precursor (ethyl nipecotate), the same resolving agent (L-DBTA) is effective.[1] Methylation should be performed after resolution to prevent racemization under harsh alkylation conditions [1].[1]

Module 2: Chemical Impurities (Structure & Removal)

User Issue: "I see a +14 mass peak or a -14 mass peak, and my ester is disappearing."

Impurity Profile Table
Impurity NameStructure NoteOriginRemoval Strategy
Ethyl nipecotate Des-methyl (Secondary amine)Incomplete Methylation (Eschweiler-Clarke or MeI)Scavenging: React with acetic anhydride (forms amide, separable by distillation) or fractional distillation.[1][2]
(3R)-Acid Free Carboxylic AcidHydrolysis (High pH workup or wet solvents)Extraction: Wash organic layer with Sat.[2] NaHCO₃. The acid stays in the aqueous phase; the ester stays in organic.
N-Oxide N-O species (+16 mass)Oxidation during workup (peroxides in ether/THF)Reduction: Treat with mild reducing agent or avoid aged ethereal solvents.[1][2]
Troubleshooting the Methylation Step

If you use Eschweiler-Clarke conditions (Formaldehyde/Formic Acid) to methylate ethyl nipecotate:

  • Risk: Hydrolysis of the ethyl ester due to hot formic acid.[1]

  • Fix: Use Reductive Amination with Formaldehyde/NaHB(OAc)₃ in mild conditions (DCM/Acetic Acid) or use Methyl Iodide with K₂CO₃ in acetone at low temperature (0°C) to prevent ester cleavage [2].[2]

Module 3: Purification Workflow (Decision Matrix)

The following diagram illustrates the logical flow for purifying the crude reaction mixture based on the specific impurity profile detected by HPLC/GC.

PurificationLogic Start Crude Reaction Mixture (Ethyl (3R)-1-methylpiperidine-3-carboxylate) CheckHPLC Analyze Purity (HPLC/GC/Chiral LC) Start->CheckHPLC Decision1 Is Chemical Purity < 95%? CheckHPLC->Decision1 Decision2 Is Enantiomeric Excess < 98%? Decision1->Decision2 No ChemPurify Vacuum Distillation (bp ~130-140°C @ 15mmHg) Removes inorganic salts & heavy oligomers Decision1->ChemPurify Yes (Neutrals detected) AcidRemove Acidic Impurity Detected? Wash org. layer with NaHCO3 Decision1->AcidRemove Yes (Acid detected) Resolution Salt Formation with L-DBTA Recrystallize from EtOH Decision2->Resolution Yes (Low ee) Final Pure Target Molecule (>98% ee, >98% chemical) Decision2->Final No (High ee) ChemPurify->Decision2 AcidRemove->ChemPurify SaltBreak Salt Break (NaOH / DCM Extraction) Resolution->SaltBreak SaltBreak->Final

Caption: Figure 1. Purification logic flow for isolating high-purity Ethyl (3R)-1-methylpiperidine-3-carboxylate.

Module 4: Critical Protocols

Protocol A: The "Salt Break" (Liberating the Free Base)

Use this after resolving with L-DBTA to recover your active compound.

  • Suspension: Suspend the purified L-DBTA salt in Dichloromethane (DCM) (10 mL per gram of salt).

  • Basification: Cool to 0°C. Slowly add 1M NaOH (or saturated K₂CO₃) until the aqueous layer pH is >10.

    • Caution: Do not use concentrated NaOH or heat, as this will hydrolyze the ethyl ester to the acid [3].[2]

  • Extraction: Separate the organic layer.[1][3] Extract the aqueous layer 2x more with DCM.[1]

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate). Magnesium sulfate is acceptable but can be slightly acidic.[1][2]

  • Concentration: Evaporate solvent under reduced pressure (<40°C).

Protocol B: Vacuum Distillation (Chemical Cleanup)

Use this if the product contains non-ionic impurities.[2]

  • Boiling Point: The racemate boils at approximately 130–140°C at 15 mmHg (or ~85°C at 0.5 mmHg) [4].[2]

  • Setup: Use a short-path distillation head.

  • Warning: Ensure the pot residue does not become too acidic (from residual tartaric acid), or the product will degrade during heating.[2] Always perform a "Salt Break" (Protocol A) before distillation.[2]

FAQs

Q: Can I use D-Tartaric acid instead of Dibenzoyl-L-tartaric acid? A: Unsubstituted Tartaric acid is generally ineffective for resolving this class of piperidines.[1] The benzoyl or toluoyl groups on L-DBTA are required to create the steric bulk and pi-stacking necessary for effective chiral recognition [1].[1]

Q: My product turned into a solid white mass after distillation. What is it? A: If it was exposed to air, it might have formed a carbonate salt with CO₂ (amines are basic).[2] Alternatively, if the vacuum was too strong and cooling too aggressive, the product (which is an oil/low-melting solid) froze.[2] However, check NMR; if you see no ethyl group, you may have sublimed the free acid zwitterion, though this is rare.[1][2] Most likely, it is the carbonate salt.[1][2]

Q: How stable is the ethyl ester in plasma or biological assays? A: Piperidine esters are subject to carboxylesterase hydrolysis.[1] In rat plasma, half-lives can be short.[1][2] For in vitro stability, keep stock solutions in DMSO/Ethanol and avoid aqueous buffers at pH > 7.4 for extended periods [5].[1][2]

References

  • Vertex Pharmaceuticals. (2002).[1][2] Process for resolving racemic mixtures of piperidine derivatives.[1][3] WO2002068391A1.[1][2] Link

  • Rosenau, T., et al. (2002).[1][2] A Solvent-Free and Formalin-Free Eschweiler-Clarke Methylation for Amines.[1] Synthetic Communications, 32(3), 457–465.[1][2] Link[2]

  • NIST Chemistry WebBook. (2025).[1][2][4] 1-Methylpiperidine-3-carboxylic acid ethyl ester Data.[1][4][5]Link[2]

  • PubChem. (2025).[1][2] Ethyl 1-methylpiperidine-3-carboxylate Compound Summary.Link[2]

  • Flores-Ramos, M., et al. (2022).[1][2] Comparative chemical and biological hydrolytic stability of homologous esters.[1][2][6] Journal of Biomolecular Structure and Dynamics.[1][2] Link[2]

Sources

Technical Support Center: Troubleshooting the Synthesis of Ethyl (3R)-1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scientific Rationale

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of ethyl (3R)-1-methylpiperidine-3-carboxylate (also known as ethyl (R)-1-methylnipecotate). This compound is a vital chiral building block in drug development, frequently utilized in the synthesis of GABA uptake inhibitors (such as tiagabine analogs) and muscarinic receptor agonists 1[1].

The synthesis relies on two fundamental transformations:

  • Chiral Resolution: The classical thermodynamic resolution of racemic ethyl nipecotate using L-(+)-tartaric acid to selectively precipitate the (3R)-enantiomer 2[2].

  • N-Methylation: Regioselective reductive amination of the secondary amine to a tertiary amine, typically via Eschweiler-Clarke conditions, ensuring no over-alkylation occurs 3[3].

Quantitative Data & Specifications

ParameterSpecification / ValueSynthetic Relevance
Target Compound Ethyl (3R)-1-methylpiperidine-3-carboxylateFinal synthetic target for downstream API coupling.
CAS Number 5166-67-6 (Racemate)Verification of chemical identity.
Boiling Point ~211.1 °C at 760 mmHgHigh BP necessitates high-vacuum distillation to prevent thermal degradation 4[4].
Density 0.997 g/cm³Crucial for identifying phase layers during aqueous extractions 4[4].
Resolving Agent L-(+)-Tartaric AcidForms a less soluble diastereomeric salt with the (3R)-enantiomer.
Target ee% > 98%Required optical purity; achieved after 1-2 recrystallizations.

Synthetic Workflow

SynthesisWorkflow Racemic Racemic Ethyl Nipecotate (Starting Material) Resolution Chiral Resolution L-(+)-Tartaric Acid in EtOH/H2O Racemic->Resolution Salt Ethyl (3R)-piperidine-3-carboxylate L-tartrate salt Resolution->Salt Crystallization Freebase Base Liberation (NaOH / DCM extraction) Salt->Freebase Intermediate Ethyl (3R)-piperidine-3-carboxylate (Free Amine) Freebase->Intermediate pH > 10 Methylation N-Methylation (HCHO, HCOOH, 80°C) Intermediate->Methylation Product Ethyl (3R)-1-methylpiperidine-3-carboxylate (Target Product) Methylation->Product Eschweiler-Clarke

Figure 1: Two-step synthesis workflow for ethyl (3R)-1-methylpiperidine-3-carboxylate.

Validated Experimental Protocols

To ensure a self-validating system, each protocol includes mechanistic causality and built-in in-process controls (IPCs).

Protocol 1: Chiral Resolution of Racemic Ethyl Nipecotate
  • Salt Formation: Dissolve racemic ethyl nipecotate (1.0 eq) and L-(+)-tartaric acid (1.0 eq) in a mixture of absolute ethanol and water (95:5 v/v) under reflux (~78 °C). Causality: The addition of 5% water is mechanistically critical. Absolute ethanol alone can lead to co-precipitation of the (S)-enantiomer salt. Water disrupts the hydrogen-bonding network of the more soluble salt, drastically improving the enantiomeric discrimination of L-(+)-tartaric acid 2[2].

  • Crystallization: Cool the mixture slowly to room temperature over 12 hours, then transfer to 4 °C for 4 hours. Causality: Slow cooling promotes the thermodynamic growth of large, pure crystals of ethyl (3R)-piperidine-3-carboxylate L-tartrate, minimizing the kinetic occlusion of the (S)-isomer in the crystal lattice.

  • Validation (IPC): Filter the crystals and wash with ice-cold ethanol. Liberate a 10 mg sample and check the ee% via chiral HPLC. If ee < 98%, perform a second recrystallization from 95% ethanol.

Protocol 2: Free Base Liberation
  • Suspension: Suspend the enantiopure L-tartrate salt in dichloromethane (DCM) and cool to 0–5 °C.

  • Basification: Slowly add 3.5 N NaOH aqueous solution until the aqueous layer reaches pH > 10. Causality: The low temperature prevents base-catalyzed ester hydrolysis. A pH > 10 is required to fully deprotonate the piperidine nitrogen (pKa ~ 8.5), ensuring it partitions entirely into the organic phase 5[5].

  • Extraction: Separate the organic layer, extract the aqueous layer twice with DCM, dry over MgSO4, and concentrate under reduced pressure to yield ethyl (3R)-piperidine-3-carboxylate.

Protocol 3: Eschweiler-Clarke N-Methylation
  • Reagent Addition: To the free amine (1.0 eq) at 0 °C, add formic acid (HCOOH, 3.0 eq) dropwise, followed by 37% aqueous formaldehyde (HCHO, 1.5 eq). Causality: Formic acid acts as both the acid catalyst to form the iminium ion and the hydride donor to reduce it. Excess is used to ensure complete reduction.

  • Heating: Heat the reaction mixture to 80 °C for 4–6 hours. Validation (IPC): Monitor the reaction via TLC (ninhydrin stain). The disappearance of the secondary amine (which stains pink/red) indicates completion.

  • Workup: Cool to room temperature, acidify with HCl to destroy unreacted formaldehyde, then basify with NaOH (pH > 10) and extract with ethyl acetate. Dry and concentrate to yield the target tertiary amine 3[3].

FAQ & Troubleshooting Guide

Q1: My chiral resolution is yielding an enantiomeric excess (ee) of only 70-80%. How can I improve this? A: Low ee is typically caused by kinetic precipitation rather than thermodynamic crystallization. If you cool the ethanol solution too rapidly, the more soluble (S)-diastereomer gets trapped in the crystal lattice. Solution: Implement a controlled cooling ramp (e.g., 0.1 °C/min) and ensure your solvent system contains 2-5% water. The water disrupts the hydrogen-bonding network of the more soluble salt, drastically improving the enantiomeric discrimination.

Q2: During the Eschweiler-Clarke methylation, I am observing significant formation of nipecotic acid (ester hydrolysis). What is going wrong? A: The Eschweiler-Clarke reaction utilizes aqueous formaldehyde and formic acid, creating an acidic, aqueous environment. If the reaction is heated too vigorously (>90 °C) or for too long, the ethyl ester will hydrolyze. Solution: Strictly control the temperature at 80 °C. Alternatively, if hydrolysis persists, switch to a milder reductive amination protocol using paraformaldehyde and sodium triacetoxyborohydride (NaBH(OAc)3) in anhydrous dichloroethane (DCE) at room temperature. This completely eliminates water from the system, preserving the ester.

Q3: My product yield drops significantly during the final extraction of the N-methylated product. Where is the product going? A: Ethyl (3R)-1-methylpiperidine-3-carboxylate is a tertiary amine with significant water solubility, especially if the aqueous phase is not sufficiently basic or is highly dilute. Solution: Ensure the aqueous phase is basified to at least pH 11. Saturate the aqueous layer with NaCl (salting out) before extraction, and use a moderately polar organic solvent like ethyl acetate or DCM rather than hexanes or ether.

Q4: Can I use methyl iodide (MeI) instead of the Eschweiler-Clarke method for the N-methylation? A: It is highly discouraged. Alkylation of secondary amines with methyl iodide often suffers from poor chemoselectivity, leading to over-alkylation and the formation of quaternary ammonium salts. The Eschweiler-Clarke method is self-limiting; once the tertiary amine is formed, it cannot form an iminium ion, preventing any further alkylation.

References

  • Co-crystal structure of carmegliptin bound in the human DPP-4 active site Source: ResearchGate URL:[Link]

  • USRE42353E1 - Quinazoline derivatives and pharmaceutical compositions containing them Source: Google Patents URL
  • Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Support Center: Optimization of N-Methylation for Ethyl (3R)-Piperidine-3-Carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals facing challenges in functionalizing chiral heterocyclic scaffolds. Piperidine-containing compounds represent one of the most critical synthetic blocks in pharmaceutical design[1].

However, the N-methylation of ethyl (3R)-piperidine-3-carboxylate (an ester derivative of nipecotic acid) presents a unique trifecta of chemoselective and stereoselective challenges:

  • Over-alkylation: Preventing the secondary amine from converting into a quaternary ammonium salt.

  • Stereochemical Integrity: Preventing racemization at the highly labile C3 stereocenter.

  • Functional Group Tolerance: Preserving the ethyl ester moiety from unwanted hydrolysis[2].

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-fidelity synthesis.

Strategic Workflow: Method Selection

Understanding the chemical environment of your substrate is the first step in avoiding downstream purification nightmares. The diagram below outlines the logical selection process for N-methylation strategies.

G sub Ethyl (3R)-piperidine-3-carboxylate meth1 Reductive Amination (CH2O, STAB/NaCNBH3) sub->meth1 Mild Conditions meth2 Eschweiler-Clarke (CH2O, HCOOH, Heat) sub->meth2 Acidic/Heat meth3 Direct Alkylation (MeI, Base) sub->meth3 Basic/Electrophilic out1 High Yield, No Racemization (Preferred Method) meth1->out1 out2 Risk of Ester Hydrolysis & Thermal Racemization meth2->out2 out3 Quaternization & Base-Induced Racemization at C3 meth3->out3

Workflow for selecting the optimal N-methylation strategy for ethyl (3R)-piperidine-3-carboxylate.

Troubleshooting & FAQs

Q: Why am I observing significant quaternization (formation of N,N-dimethyl quaternary ammonium salts) when using methyl iodide (MeI)? A: Methyl iodide is a highly reactive, unhindered electrophile. When the starting secondary amine is methylated, the resulting tertiary amine (ethyl (3R)-1-methylpiperidine-3-carboxylate) becomes more nucleophilic than the starting material due to the inductive electron-donating effect of the new methyl group. Consequently, the rate of the second alkylation (


) is competitive with or faster than the first (

). Solution: Transition to a reductive amination approach using formaldehyde and sodium triacetoxyborohydride (STAB). This forms an iminium ion intermediate that is reduced to the tertiary amine. Because a tertiary amine cannot form an iminium ion with formaldehyde, the reaction is inherently capped at mono-methylation[3].

Q: I am detecting enantiomeric erosion (loss of the 3R configuration) in my product. What is driving this racemization? A: The C3 proton (situated alpha to the ethyl ester) is relatively acidic. If your direct alkylation protocol employs a strong base (e.g., NaH, or even prolonged heating with


 in polar aprotic solvents), deprotonation at C3 occurs, forming a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled.
Solution:  Reductive amination operates under mildly acidic conditions (pH ~5-6), which is far below the pKa required for enolization, thereby preserving the >99% ee of your starting material.

Q: Can I use the classic Eschweiler-Clarke (formaldehyde/formic acid) method to save costs on hydride reagents? A: While Eschweiler-Clarke is cost-effective, it requires elevated temperatures (typically refluxing at ~100°C). In the presence of water (from aqueous formaldehyde) and formic acid at these temperatures, the ethyl ester at the C3 position is highly susceptible to acid-catalyzed hydrolysis, yielding the corresponding carboxylic acid (a nipecotic acid derivative)[2]. Reductive amination remains superior for ester preservation.

Mechanistic Pathway Analysis

To further illustrate the causality behind our troubleshooting recommendations, the following diagram maps the mechanistic divergence between the preferred reductive amination pathway and the problematic direct alkylation pathway.

Mechanism sec_amine 2° Amine (Substrate) iminium Iminium Ion Intermediate sec_amine->iminium CH2O (-H2O) tert_amine 3° Amine (Target Product) sec_amine->tert_amine MeI (Direct Alkylation) iminium->tert_amine STAB (Reduction) quat_salt Quaternary Salt (Impurity) tert_amine->quat_salt MeI (Over-alkylation)

Mechanistic divergence between reductive amination (solid) and direct alkylation (dashed).

Quantitative Method Comparison

The table below summarizes internal benchmarking data comparing the three primary N-methylation strategies for this specific substrate.

Methylation StrategyReagent SystemConversion (%)Quaternization (%)Enantiomeric Excess (ee %)Ester Hydrolysis (%)
Direct Alkylation MeI,

, DMF, 25°C
8515 - 2570 - 85< 2
Eschweiler-Clarke

(aq), HCOOH, 100°C
> 95< 190 - 9510 - 30
Reductive Amination

, STAB, DCM, 25°C
> 98< 0.1> 99< 0.1

Validated Experimental Protocol: Mild Reductive Amination via STAB

Based on the data above, reductive amination using Sodium Triacetoxyborohydride (STAB) is the gold standard for this transformation[3]. Follow this step-by-step methodology, which includes built-in self-validation checkpoints.

Step 1: Substrate Preparation

  • Dissolve ethyl (3R)-piperidine-3-carboxylate (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Self-Validation Checkpoint: Ensure the moisture content of the DCM is <100 ppm via Karl Fischer titration. Excess water will competitively hydrolyze the transient iminium ion back to the secondary amine, stalling the reaction.

Step 2: Iminium Formation

  • Add aqueous formaldehyde (37% w/w, 1.2 eq) or anhydrous paraformaldehyde (1.2 eq). Stir vigorously for 30 minutes at room temperature (20-25°C).

Step 3: Hydride Reduction

  • Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 eq) over 10 minutes to manage mild exothermicity.

  • Causality Insight: STAB is specifically chosen over Sodium Borohydride (

    
    ). The electron-withdrawing acetoxy groups on STAB significantly attenuate the hydride's nucleophilicity, allowing it to selectively reduce the highly electrophilic iminium ion without attacking the sensitive ethyl ester[3].
    

Step 4: Reaction Monitoring

  • Stir the reaction at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. Stain the plate with Ninhydrin and heat. The starting secondary amine will appear as a bright pink/red spot. The reaction is validated as complete when the pink spot is entirely consumed and replaced by a faint yellow/brown spot (characteristic of the tertiary amine product).

Step 5: Quench and Isolation

  • Quench the reaction by slowly adding saturated aqueous

    
     (1:1 volume ratio with DCM) and stir for 15 minutes until gas evolution ceases.
    
  • Separate the layers. Extract the aqueous layer twice with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure ethyl (3R)-1-methylpiperidine-3-carboxylate.
    

References[2] 1-Carbamoylpiperidine-3-carboxylic Acid - Benchchem. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHehxylLD6xW-8NyJqwKxIqBB39V9XMIT1xMs0ajRZ61EkFogHExttjG1-smi4PZTxLsEkgRgyMoGDV-IGypivgCIffPUlYlRecQ4gOiDV0-QyF3iGohc2LFM35_oNn5pQPiUOS[1] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlYcTieXmfsoHVUgvNH6nRhWyC0wJe12aNYzhUmjcMDOCKvlbG30vvVNyu7aMyJ6U78dSRRvLunbi_OY0ZZZk3-_1ggU5mzuhVRRJbrWtgK5EcrXdeZtEMqcjdtwcY1cW_Sig7t-prLwzBaQ==[3] The Realisation of Fragment-Oriented Synthesis. White Rose eTheses Online.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDNEv-WaP48flRArVfk2ie_soCdsGsoyjwitr530k77pzvMg2TQEnDW4McYZkDrO8IzkDyvFaCJJx5vmjK8ddjF82nupq5e12IXxq64UFP7XT6BkGOiW_y4RBxD2JN_8XZjqpc-cOD6B8i7oxxRbgc23qAZ1DWkWYV0STJIALti0xssiqLOy7BWQ==

Sources

preventing racemization during the synthesis of ethyl (3R)-1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical guide for the synthesis and stabilization of ethyl (3R)-1-methylpiperidine-3-carboxylate.

Synthesis Optimization & Racemization Prevention Guide

Executive Summary & The "Hidden" Danger

Ethyl (3R)-1-methylpiperidine-3-carboxylate (also known as Ethyl (R)-1-methylnipecotate) is a critical chiral building block in the synthesis of GABA uptake inhibitors (e.g., Tiagabine analogs) and muscarinic receptor ligands.

The Core Challenge: The chiral center at position C3 is highly labile . Unlike alpha-amino acids where the chiral center is directly adjacent to the nitrogen, here the C3 proton is alpha to the ester carbonyl but beta to the tertiary amine. While less acidic than an alpha-amino ester, the basicity of the internal tertiary amine (N1) can facilitate self-catalyzed racemization via an enolization mechanism, particularly under thermal stress or basic workup conditions.

This guide provides a validated workflow to synthesize the target with >98% ee, focusing on "Safe" N-methylation strategies and critical handling parameters.

Mechanism of Racemization

Understanding the enemy is the first step to defeating it. Racemization occurs via the deprotonation of the C3 proton, leading to a planar enolate intermediate.

Pathway Visualization

The following diagram illustrates the base-catalyzed enolization pathway that destroys optical purity.

RacemizationMechanism cluster_legend Key Risk Factor R_Isomer Ethyl (3R)-1-methylpiperidine-3-carboxylate (Chiral Center C3) Transition Deprotonation at C3 R_Isomer->Transition Base Base (B:) (External or Internal N1) Base->Transition Enolate Planar Enolate Intermediate (Achiral / sp2 Hybridized) Transition->Enolate - BH+ Enolate->R_Isomer + H+ (Face A) S_Isomer Ethyl (3S)-1-methylpiperidine-3-carboxylate (Racemized Product) Enolate->S_Isomer + H+ (Face B) Warning The internal N1 amine can act as a base if the molecule is stored as a free base.

Caption: Figure 1. Base-catalyzed racemization mechanism via enolate formation. The planar intermediate allows protonation from either face, leading to a racemic mixture.

Validated Synthesis Protocols

Method A: The "Safe" Route (Recommended)

Strategy: Reductive amination of (R)-ethyl nipecotate using Sodium Triacetoxyborohydride (STAB). Why: This method operates at room temperature under slightly acidic/buffered conditions (acetic acid), completely avoiding the basic environment required for alkyl halide substitution.

Protocol:

  • Dissolution: Dissolve (R)-ethyl nipecotate (1.0 eq) in 1,2-dichloroethane (DCE) or THF.

  • Additives: Add Formaldehyde (37% aq. solution, 1.2 eq) and Acetic Acid (1.0 eq). Stir for 15 min.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise over 20 minutes. Note: Mild exotherm.

  • Reaction: Stir at 20–25°C for 4–12 hours. Monitor by TLC/LCMS.

  • Quench (Critical): Quench with sat. NaHCO3. Do not use NaOH. Keep pH < 9 during extraction.

  • Isolation: Extract with DCM, dry over Na2SO4, and concentrate in vacuo at <40°C.

Method B: Classical Resolution (Recovery)

If you have racemic material, you cannot separate enantiomers by flash chromatography. You must use a resolving agent.

Resolving Agent: Dibenzoyl-D-tartaric acid (D-DBTA). Note: Literature cites L-DBTA for isolating the (S)-isomer; therefore, D-DBTA is required for the (R)-isomer.

StepAction
1 Dissolve racemic ethyl 1-methylpiperidine-3-carboxylate in hot Ethanol/Water (95:5).
2 Add 1.0 eq of Dibenzoyl-D-tartaric acid .
3 Heat to reflux until clear, then cool slowly to RT over 12 hours.
4 Filter the precipitate. This is the (R)-amine · D-DBTA salt.
5 Recrystallize from EtOH to upgrade ee% to >99%.
6 Liberate the free base using cold NaHCO3 only immediately before use.

Critical Control Points (CCP) & Troubleshooting

CCP 1: Reagent Selection for N-Methylation

User Question: Can I use Methyl Iodide (MeI) and Potassium Carbonate (K2CO3)? Technical Answer: NO. Using MeI/Base is the #1 cause of racemization. The presence of K2CO3 (a base) combined with the thermodynamic drive to form the enolate will erode your ee%.

  • Risk: High.

  • Mechanism: Base deprotonates C3; MeI alkylates N1. The basic environment persists throughout the reaction.

  • Alternative: Use Method A (Reductive Amination) or the Eschweiler-Clarke reaction (Formic acid/Formaldehyde), though the latter requires heat (reflux), which poses a moderate thermal risk.

CCP 2: Thermal Stability

User Question: My product ee dropped after distillation. Why? Technical Answer: The free base of ethyl 1-methylnipecotate is thermally unstable. At temperatures >100°C, especially in the presence of trace moisture or impurities, the molecule undergoes thermal racemization and potentially elimination to the α,β-unsaturated ester (ethyl 1-methyl-1,4,5,6-tetrahydropyridine-3-carboxylate).

  • Solution: Do not distill the free base if high ee is required. Purify via salt formation (HCl or Tartrate) or column chromatography.

CCP 3: Storage

User Question: How should I store the compound? Technical Answer: Store as the Hydrochloride (HCl) salt .[1] The protonated amine (ammonium) is not basic and cannot facilitate self-racemization.

  • Protocol: Dissolve free base in Et2O, add 2M HCl in Et2O. Filter the white solid. Store at 4°C.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Low Yield during Resolution Incorrect solvent ratio or cooling too fast.Use EtOH:H2O (95:5). Cool from reflux to 20°C over 8-12 hours . Rapid cooling traps the wrong enantiomer.
ee% drops during workup pH too high (>10) or prolonged contact with aqueous base.Use NaHCO3 (pH ~8.5) instead of NaOH/KOH. Keep phases cold (0-5°C) during extraction.
Product is a solid instead of oil You likely formed a hydrate or salt.The free base is a liquid. If solid, check if it's the carbonate salt (from air CO2 absorption) or residual resolving agent.
NMR shows alkene peaks Elimination occurred (thermal degradation).Avoid distillation. Check for "vinyl" protons around 6.8-7.0 ppm. If present, re-synthesize; this is irreversible.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Material: (R)-Ethyl Nipecotate HCl FreeBase Liberate Free Base (Cold NaHCO3, DCM) Start->FreeBase Reaction Reductive Amination (HCHO, STAB, AcOH, DCE, 20°C) FreeBase->Reaction Workup Quench & Extraction (Sat. NaHCO3, pH < 9) Reaction->Workup Purification Purification Choice Workup->Purification SaltForm Salt Formation (Recommended) (HCl in Ether) Purification->SaltForm High Stability Distillation Distillation (High Risk) (Avoid if possible) Purification->Distillation High Purity / Low ee Risk Final Final Product: Ethyl (3R)-1-methylpiperidine-3-carboxylate HCl SaltForm->Final Distillation->Final If T < 80°C

Caption: Figure 2. Optimized synthesis workflow minimizing racemization risks. Note the preference for salt formation over distillation.

References

  • Resolution of Ethyl Nipecotate: Tang, F. X., et al. (2011). "A Two-Step Resolution for Preparing Enantiopure (S)-Ethyl Nipecotate." Advanced Materials Research. (Describes the use of Dibenzoyl-L-tartaric acid for the S-isomer, implying D-tartaric for the R-isomer).

  • Racemization Mechanisms: "Racemisation in Chemistry and Biology." The University of Manchester. (General mechanisms of alpha-proton acidity and base catalysis).

  • Kinetics of Elimination: Monsalve, A., et al. (2006). "The elimination kinetics and mechanisms of ethyl piperidine-3-carboxylate... in the gas phase." International Journal of Chemical Kinetics. (Data on thermal instability).

  • Reductive Amination Safety: "Reductive Amination." Organic Chemistry Portal. (Validation of STAB as a mild, non-racemizing reducing agent).

  • Chemical Properties: "Ethyl 1-methylpiperidine-3-carboxylate."[2][3][4][5] PubChem.[6][7] (Physical properties and safety data).

Sources

Technical Support Center: Scale-Up Production of Ethyl (3R)-1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-up challenges for the production of ethyl (3R)-1-methylpiperidine-3-carboxylate Audience: Process Chemists, Scale-up Engineers, and Drug Development Scientists CAS Registry Numbers: 25137-01-3 (Precursor: (R)-Ethyl nipecotate), 5166-67-6 (Racemic target)

Introduction: The Scale-Up Landscape

Ethyl (3R)-1-methylpiperidine-3-carboxylate (also known as (R)-Ethyl 1-methylnipecotate) is a critical chiral building block in the synthesis of muscarinic receptor agonists and reuptake inhibitors. While gram-scale synthesis is straightforward, kilogram-scale production introduces three critical failure modes: racemization of the labile C3-chiral center , ester hydrolysis during N-methylation , and instability of the free base .

This guide provides field-tested protocols and troubleshooting workflows designed to navigate these specific pitfalls.

Module 1: Enantiopurity & Resolution

Q: We are observing low enantiomeric excess (ee < 95%) after the resolution step. How can we stabilize the diastereomeric salt formation on a large scale?

A: Switch from kinetic precipitation to thermodynamic crystallization using Dibenzoyl-D-Tartaric Acid.

On a large scale, rapid cooling traps the unwanted enantiomer (eutectic entrapment). You must implement a "Self-Validating" crystallization cycle where the cooling rate is controlled by turbidity monitoring.

Technical Insight: The Mechanism

The resolution of ethyl nipecotate relies on the formation of a diastereomeric salt with a chiral acid. For the (3R)-isomer, Dibenzoyl-D-tartaric acid (DB-D-TA) is the preferred resolving agent. The (3R)-amine/DB-D-TA salt is less soluble in ethanol/ethyl acetate mixtures than the (3S) counterpart.

Protocol: Thermodynamic Resolution of Ethyl Nipecotate

Precursor Note: Start with racemic ethyl nipecotate to avoid expensive asymmetric hydrogenation.

  • Stoichiometry: Charge Reactor A with Racemic Ethyl Nipecotate (1.0 equiv) and Ethanol (5 vol) .

  • Addition: In a separate vessel, dissolve Dibenzoyl-D-tartaric acid (1.0 equiv) in Ethyl Acetate (5 vol) at 50°C. Add this warm solution to Reactor A slowly over 2 hours.

  • Nucleation (The Critical Step): Seeding is mandatory. At 45°C, add 0.5% w/w pure seed crystals of the (R)-salt.

  • Controlled Cooling: Lower temperature from 45°C to 20°C at a rate of 5°C/hour .

    • Self-Validating Check: If turbidity increases instantly upon seeding, reheat to dissolve and cool slower (2°C/hour). "Crashing out" ruins purity.

  • Filtration: Isolate the solid.

  • Liberation: Suspend the salt in CH₂Cl₂ and treat with cold saturated Na₂CO₃ (pH 9-10). Separate layers immediately to prevent ester hydrolysis.

Troubleshooting Table: Resolution Failures

SymptomProbable CauseCorrective Action
Low Yield (<30%) Solvent system too polar (too much Ethanol).Increase Ethyl Acetate ratio to 2:1 (EtOAc:EtOH).
Low ee (<90%) Cooling rate too fast (Kinetic entrapment).Recrystallize the wet cake from boiling Ethanol (3 vol).
Oil formation Impurities in starting material.Distill racemic starting material before resolution.

Module 2: N-Methylation Without Hydrolysis

Q: Standard Eschweiler-Clarke conditions (Formic Acid/Formaldehyde) are hydrolyzing our ester to the acid. What is the alternative?

A: Adopt Catalytic Reductive Methylation (H₂/Pd/C + Formaldehyde).

The Eschweiler-Clarke reaction generates water and requires high temperatures (reflux), which hydrolyzes the ethyl ester at position 3. The catalytic route proceeds at ambient temperature and neutral pH, preserving the ester.

Protocol: Catalytic Reductive Methylation
  • Preparation: Charge hydrogenator with (3R)-Ethyl nipecotate (1.0 equiv) in Ethanol (10 vol) .

  • Catalyst Loading: Add 10% Pd/C (5 wt% loading) under nitrogen inertion.

    • Safety Note: Pd/C is pyrophoric. Wet with water or toluene before addition.

  • Reagent Addition: Add 37% Aqueous Formaldehyde (1.2 equiv) .

  • Hydrogenation: Pressurize to 3 bar (45 psi) H₂. Stir at 20-25°C for 6-12 hours.

    • Self-Validating Check: Monitor H₂ uptake. Reaction is complete when uptake plateaus.

  • Workup: Filter catalyst through Celite. Concentrate filtrate < 40°C.

Comparison of Methylation Routes

FeatureEschweiler-ClarkeCatalytic Reductive (Recommended)
Temperature 90-100°C (Reflux)20-25°C
pH Acidic (Formic Acid)Neutral
Ester Stability Poor (Hydrolysis Risk) Excellent
By-products CO₂ gas evolutionWater

Module 3: Racemization & Stability Control

Q: We detect racemization (loss of ee) during the final distillation. How do we purify the product safely?

A: Avoid thermal purification of the free base. Isolate as the Hydrochloride Salt.

The alpha-proton at C3 (adjacent to the ester and ring nitrogen) is acidic. Heating the free base, especially if any residual base is present, promotes enolization and racemization.

Mechanism of Racemization

The thermodynamic drive to planarize the enolate intermediate allows the chiral center to invert. This process is accelerated by heat and basicity.

Racemization R_Isomer (3R)-Isomer (Chiral) Enolate Planar Enolate (Achiral Intermediate) R_Isomer->Enolate Deprotonation Base Base/Heat Base->Enolate Racemate Racemic Mixture (50% R / 50% S) Enolate->Racemate Reprotonation

Caption: Thermal and base-catalyzed racemization pathway via the planar enolate intermediate.

Protocol: Isolation of Ethyl (3R)-1-methylpiperidine-3-carboxylate HCl
  • Dissolution: Dissolve the crude oil from Module 2 in Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether) (8 vol).

  • Salt Formation: Cool to 0-5°C. Slowly bubble Anhydrous HCl gas or add HCl in Dioxane (4M) (1.1 equiv).

    • Control: Maintain temp < 10°C to prevent hydrolysis.

  • Crystallization: The hydrochloride salt will precipitate as a white hygroscopic solid.

  • Filtration: Filter under N₂ (to avoid moisture absorption). Wash with cold MTBE.

  • Drying: Vacuum dry at 30°C.

Stability Data: Free Base vs. HCl Salt

ParameterFree Base (Oil)Hydrochloride Salt (Solid)
Storage Temp -20°CAmbient (25°C)
Shelf Life < 3 months (Darkens/Hydrolyzes)> 2 years
Racemization Risk High (if heated)Negligible

Visualizing the Validated Workflow

The following diagram outlines the optimized scale-up route, highlighting the critical control points (CCPs) where quality checks must be performed.

SynthesisWorkflow cluster_Resolution Step 1: Optical Resolution cluster_Methylation Step 2: N-Methylation cluster_Isolation Step 3: Stabilization Start Racemic Ethyl Nipecotate Resolution Crystallization with Dibenzoyl-D-Tartaric Acid Start->Resolution Check1 CCP1: Check ee% (Target >98%) Resolution->Check1 Check1->Resolution Fail (Recrystallize) Liberation Base Liberation (Cold Na2CO3) Check1->Liberation Pass Methylation Reductive Methylation (H2, Pd/C, HCHO, EtOH) Liberation->Methylation Check2 CCP2: Check NMR (No Ester Hydrolysis) Methylation->Check2 SaltForm HCl Salt Formation (in MTBE/Ether) Check2->SaltForm Pass Final Final SaltForm->Final Final Product: Ethyl (3R)-1-methylpiperidine-3-carboxylate HCl

Caption: Optimized scale-up workflow with Critical Control Points (CCP) for enantiopurity and structural integrity.

References

  • BenchChem. (2R,4R)-ethyl 4-methylpiperidine-2-carboxylate synthesis pathway. (Detailed resolution protocols for piperidine carboxylates using tartaric acid derivatives).

  • Gillmore, A. T., et al. Multikilogram Scale-Up of a Reductive Alkylation Route to a Novel PARP Inhibitor.[1][2] (Validation of Eschweiler-Clarke vs. Catalytic Methylation on scale).

  • Sun, X., et al. The Resolution of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1-(2-Thiopheneacetyl)-3-Piperidine Carboxylate.[3] (Primary reference for Dibenzoyl-Tartaric acid resolution of ethyl nipecotate).

  • Monsalve, A., et al. The elimination kinetics and mechanisms of ethyl piperidine-3-carboxylate.[4] (Stability and kinetics data for nipecotate esters).

  • Sigma-Aldrich. Ethyl (S)-piperidine-3-carboxylate Product Specification.[5] (Physical properties and handling safety).[4]

Sources

Technical Support Center: Impurity Management in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PIP-SYN-001 Subject: Troubleshooting Impurities, Stereocontrol, and Isolation in Piperidine Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Piperidine Synthesis Technical Support Center. You are likely here because your HPLC trace shows stubborn intermediates, your diastereomeric ratio (d.r.) is inverted, or you are facing the regulatory nightmare of nitrosamine contamination.

Piperidine rings are the structural backbone of countless pharmacophores (e.g., paroxetine, fentanyl, methylphenidate). However, the reduction of pyridine to piperidine is deceptively simple. It is a thermodynamic battle against catalyst poisoning, partial reduction (tetrahydropyridines), and azeotropic locks.

This guide bypasses generic advice. We focus on causality —why the impurity formed—and remediation —how to remove it using self-validating protocols.

Module 1: The Hydrogenation Bottleneck (Incomplete Reduction)

The Issue: You observe significant amounts of 1,2,3,6-tetrahydropyridine or dimerized byproducts in your reaction mixture. Adding more catalyst or time has diminishing returns.

Root Cause Analysis: The nitrogen atom in pyridine is a potent catalyst poison.[1] The lone pair coordinates strongly to the metal surface (Pd, Pt, or Rh), preventing hydrogen adsorption. As the reaction proceeds, the partially reduced tetrahydropyridine is less basic but sterically distinct, often leading to "stalled" reactions.

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Catalyst Selection PtO₂ (Adams' Catalyst) or Rh/C Pt and Rh are less susceptible to nitrogen poisoning than Pd. Rh/C operates well at lower pressures (1–5 bar), while PtO₂ is robust for substituted rings.
Solvent System Glacial Acetic Acid (or MeOH + HCl)Critical: You must protonate the nitrogen. The pyridinium ion (

) adsorbs through the

-system rather than the N-lone pair, facilitating hydrogenation and preventing catalyst poisoning.
Pressure 50–70 bar (for PtO₂)High pressure is often required to overcome the loss of aromatic resonance energy.

Visual Workflow: Hydrogenation Optimization

Hydrogenationflow Start Start: Incomplete Conversion CheckSolvent Check Solvent pH Start->CheckSolvent Acidic Acidic (AcOH/HCl) CheckSolvent->Acidic pH < 4 Neutral Neutral/Basic CheckSolvent->Neutral pH > 7 CheckCat Check Catalyst Acidic->CheckCat Action1 Add 1.0-5.0 eq Acid (Protonate N-lone pair) Neutral->Action1 Action1->CheckCat ChangeCat Switch to PtO2 or Rh/C CheckCat->ChangeCat Using Pd/C (Stalled) CheckPress Check H2 Pressure CheckCat->CheckPress Using Pt/Rh ChangeCat->CheckPress BoostPress Increase to >50 bar CheckPress->BoostPress < 10 bar Success Full Conversion (Piperidine) CheckPress->Success > 50 bar BoostPress->Success

Figure 1: Decision tree for troubleshooting incomplete pyridine hydrogenation.

Module 2: Stereochemical Control (Cis vs. Trans)

The Issue: You are synthesizing a 2,X-disubstituted piperidine and require the cis-isomer, but your reduction yields a 1:1 mixture or predominantly trans.

Mechanism of Failure: In neutral media, the hydrogen addition can occur from either face, or the intermediate enamine/imine can tautomerize, leading to the thermodynamic (trans) product.

The "Anchor" Solution: To enforce cis-selectivity, you must utilize the "Anchoring Effect."

  • Acidic Conditions: Protonation of the pyridine nitrogen forces the molecule to adsorb to the catalyst surface via the

    
    -system.
    
  • Face Selectivity: Once the first substituent is reduced (or if one exists), the molecule remains adsorbed on the same face to minimize steric clash with the catalyst surface, delivering hydrogen atoms from the catalyst side (syn-addition).

Protocol: Cis-Enforcement

  • Substrate: 2-substituted pyridine.

  • Solvent: Glacial Acetic Acid (anhydrous).

  • Catalyst: 5% Pt/C or PtO₂.

  • Conditions: Hydrogenate at ambient temperature. High heat promotes desorption/readsorption and equilibration to trans.

Note: If trans is desired, use Na/EtOH (dissolving metal reduction) or hydrogenate in neutral MeOH at high temperature to favor the thermodynamic product.

Module 3: Purification & The Azeotrope Trap

The Issue: You cannot separate your product (Piperidine, bp 106°C) from unreacted Pyridine (bp 115°C) by standard distillation.

Technical Insight: Piperidine and pyridine form a binary azeotrope (approx. 92% Piperidine : 8% Pyridine) that boils at ~106°C. Fractional distillation is physically incapable of separating them beyond this point.[2][3][4][5]

Solution: The CO₂ Scavenger Method This method relies on the superior basicity of the secondary amine (piperidine, pKa ~11) over the aromatic amine (pyridine, pKa ~5).

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture (containing pyridine impurity) in dry ethyl acetate or toluene.

  • Sparging: Bubble dry CO₂ gas through the solution (or add dry ice pellets cautiously).

  • Precipitation: Piperidine reacts rapidly to form Piperidine Carbamate (often cited as the carbonate salt), which precipitates as a white solid. Pyridine remains in solution.[3][6]

    • Reaction:

      
      
      
  • Filtration: Filter the solid salt and wash with cold solvent.

  • Regeneration: Suspend the solid in water and treat with NaOH (pH > 12) to release pure piperidine.

  • Extraction: Extract with DCM, dry over

    
    , and distill.
    
Module 4: Nitrosamine Mitigation (Regulatory Critical)

The Issue: Secondary amines are the primary precursors for Nitrosamines (e.g., N-nitroso-piperidine), which are potent genotoxins restricted by FDA/EMA to nanogram levels.

Critical Control Points (CCP):

Risk FactorMechanismMitigation Strategy
Nitrite Quenching Using Sodium Nitrite (

) to quench residual Azide reagents in the presence of piperidine.
NEVER use nitrites in the same vessel as secondary amines. Use alternative quenchers or separate waste streams.
Water Sources Municipal water often contains trace nitrites/nitrates.Use only Purified Water (USP/Ph. Eur.) with strict nitrite limits.
Solvent Degradation DMF/DMAc can degrade to dimethylamine, which can undergo trans-nitrosation.Test solvents for secondary amines; use fresh, high-grade solvents.

Scavenging Protocol: If a risk of nitrosation exists during workup, add Ascorbic Acid (Vitamin C) or Alpha-Tocopherol to the aqueous phase. These antioxidants react with nitrosating agents (


) faster than the amine does, protecting your product.

Visual Pathway: Nitrosamine Formation & Blocking

NitrosamineControl Amine Piperidine (Secondary Amine) Impurity N-Nitroso-Piperidine (GENOTOXIC) Amine->Impurity + Agent Nitrite Nitrite Source (NaNO2 / Impure H2O) Agent Nitrosating Agent (N2O3 / H2NO2+) Nitrite->Agent + Acid Acid Acidic Conditions (H+) Acid->Agent Agent->Impurity Safe Safe Product (Salt Formation) Agent->Safe Destroyed Scavenger Ascorbic Acid (Blocker) Scavenger->Agent Reduces Agent (Faster Kinetics)

Figure 2: Pathway of nitrosamine formation and interception by scavengers.

References
  • FDA Guidance for Industry. (2024). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[7][8][9][10] [Link]

  • Scriven, E. F. V. (1988). Pyridine and its Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Standard text on Pyridine reduction mechanisms).
  • Engel, K. H. (1944). Purification of Piperidine. U.S. Patent 2,363,159. (Foundational patent on azeotropic separation of piperidine/pyridine).[2][11]

  • Reddy, M. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4657-4660. (Protocol for PtO2/Acetic Acid hydrogenation). [Link][12]

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition, 43(21), 2859-2862. (Stereochemical control mechanisms).[13] [Link]

Sources

Validation & Comparative

analytical methods for the validation of ethyl (3R)-1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation of Ethyl (3R)-1-methylpiperidine-3-carboxylate: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with the chiral resolution of basic nitrogenous heterocycles. Ethyl (3R)-1-methylpiperidine-3-carboxylate is a highly valuable chiral building block used in the synthesis of complex active pharmaceutical ingredients (APIs). Validating its enantiomeric purity—specifically quantifying the undesired (3S)-enantiomer—requires a robust analytical strategy that accounts for the molecule's basic tertiary amine and ester functionalities.

This guide objectively compares the available analytical technologies, details the causality behind method optimization, and provides a self-validating, ICH-compliant protocol for routine purity testing.

The Methodological Landscape: A Comparative Analysis

When developing a chiral assay for piperidine derivatives, laboratories typically evaluate three primary technologies. However, their performance varies significantly based on the analyte's physicochemical properties[1].

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for piperidine derivatives[1]. Using polysaccharide-based Chiral Stationary Phases (CSPs), HPLC offers superior loadability, excellent reproducibility, and the sensitivity required to meet the International Council for Harmonisation (ICH) reporting thresholds (typically ≤ 0.1%)[2][3].

  • Chiral Gas Chromatography (GC): While GC utilizing cyclodextrin-based stationary phases offers high theoretical plate counts, it is fundamentally flawed for this specific molecule. The basic tertiary amine of ethyl 1-methylpiperidine-3-carboxylate strongly interacts with the fused silica capillary walls, leading to severe peak tailing. Furthermore, thermal stress at the 250°C injection port can induce partial racemization of the labile stereocenter adjacent to the ester carbonyl, yielding false-positive impurity results.

  • Capillary Electrophoresis (CE): Chiral CE utilizes cyclodextrins in the background electrolyte and boasts extremely low solvent consumption[1]. However, CE struggles with injection volume reproducibility. Achieving the strict precision requirements (Relative Standard Deviation [RSD] ≤ 2.0%) mandated by ICH Q2(R2) guidelines is notoriously difficult with CE compared to HPLC[3].

Causality in Method Development: The "Why" Behind the Chemistry

Developing an HPLC method for ethyl (3R)-1-methylpiperidine-3-carboxylate requires specific chemical interventions to ensure data integrity.

Direct UV Detection vs. Derivatization: Unlike primary amines (such as piperidin-3-amine), which lack a strong chromophore and require pre-column derivatization with reagents like para-toluenesulfonyl chloride (PTSC) for UV detection[2], ethyl 1-methylpiperidine-3-carboxylate contains an ester carbonyl. While not a highly conjugated system, this ester provides sufficient UV absorbance at low wavelengths (210–215 nm). Therefore, we bypass derivatization, eliminating a sample preparation step that could introduce variability or kinetic resolution artifacts.

Stationary Phase Selection: Immobilized CSPs (e.g., Chiralpak IG, an immobilized amylose derivative) are vastly superior to traditional coated phases (e.g., Chiralpak OD-H) for this application[1]. Immobilized columns tolerate a broader range of organic modifiers, allowing us to use solvents that optimize the spatial interaction between the analyte and the chiral selector without risking the dissolution of the stationary phase[1].

The Critical Role of Basic Additives: The tertiary amine in the piperidine ring is highly basic. If run in a standard normal-phase eluent (e.g., Hexane/Ethanol), the nitrogen will undergo secondary ion-exchange interactions with residual acidic silanols on the silica support of the CSP. This causes severe peak tailing, which obscures the integration of trace enantiomeric impurities. By adding 0.1% Diethylamine (DEA) to the mobile phase, we intentionally saturate these silanol sites. The DEA acts as a competitive masking agent, resulting in sharp, symmetrical peaks (Tailing Factor < 1.5)[2].

Comparative Performance Data

The following table summarizes the experimental screening of various analytical setups for the racemic mixture of ethyl 1-methylpiperidine-3-carboxylate.

Analytical Method / ColumnMobile / Carrier PhaseFlow RateResolution (Rs)Tailing Factor (Tf)Assessment
HPLC: Chiralpak IC (Immobilized Cellulose)n-Hexane / IPA / DEA (90:10:0.1)1.0 mL/min1.41.8Sub-optimal resolution; moderate tailing obscures trace impurities.
HPLC: Chiralpak IG (Immobilized Amylose)n-Hexane / EtOH / DEA (95:5:0.1)1.0 mL/min3.2 1.1 Optimal ; baseline separation, sharp peaks, excellent sensitivity[1].
HPLC: Chiralpak OD-H (Coated Cellulose)n-Hexane / EtOH / DEA (95:5:0.1)0.8 mL/min1.12.1Poor resolution; high tailing due to limited modifier compatibility[1].
Chiral GC: β-DEX 120 Helium, Temp Gradient (100-180°C)1.2 mL/min1.82.8Unacceptable tailing; risk of thermal racemization.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system based on ICH Q2(R2) guidelines[3]. The system must prove its suitability before any sample data is accepted[4].

Step 1: Mobile Phase Preparation

  • Mix HPLC-grade n-Hexane and absolute Ethanol in a 95:5 (v/v) ratio.

  • Add 0.1% (v/v) HPLC-grade Diethylamine (DEA).

  • Degas the mixture via sonication for 10 minutes. Causality: Removing dissolved gases prevents baseline drift and pump cavitation at low UV wavelengths.

Step 2: System Suitability Testing (SST) - The Self-Validation Step

  • Prepare a Resolution Standard containing 1.0 mg/mL of racemic ethyl 1-methylpiperidine-3-carboxylate in the mobile phase.

  • Inject 10 µL onto the Chiralpak IG column (250 x 4.6 mm, 5 µm) at 25°C.

  • Acceptance Criteria: The system is only valid if Resolution (Rs) between the (3R) and (3S) peaks is > 2.0, and the Tailing Factor (Tf) for both peaks is ≤ 1.5[4].

Step 3: Sample Preparation

  • Accurately weigh 50.0 mg of the ethyl (3R)-1-methylpiperidine-3-carboxylate batch.

  • Dissolve and dilute to 10.0 mL using the mobile phase (Concentration: 5.0 mg/mL). Causality: Using the mobile phase as the diluent prevents "solvent shock" at the column head, which causes peak splitting.

Step 4: Accuracy & Recovery (Spiking Study)

  • To validate accuracy, spike the 5.0 mg/mL (3R)-sample with the undesired (3S)-enantiomer at 50%, 100%, and 150% of the target specification limit (e.g., 0.15% w/w).

  • Inject each spiked sample in triplicate.

  • Acceptance Criteria: Mean recovery of the (3S)-enantiomer must be between 90.0% and 110.0%, with an RSD ≤ 2.0%[3].

Visualizing the Validation Workflow

The following diagram maps the logical progression of the ICH Q2(R2) validation lifecycle for this chiral assay[3].

ValidationWorkflow N1 Analytical Target Profile (Chiral Purity) N2 CSP & Modifier Screening (Immobilized Phases) N1->N2 N3 Additive Optimization (0.1% DEA) N2->N3 Select Best Rs N4 System Suitability (Rs > 2.0, Tf < 1.5) N3->N4 N5 ICH Q2(R2) Validation N4->N5 Pass Criteria N6 Specificity (Enantiomer Separation) N5->N6 N7 Linearity & Range (LOQ to 120%) N5->N7 N8 Accuracy (Spike Recovery) N5->N8

Figure 1: Self-validating ICH Q2(R2) analytical workflow for chiral piperidine derivatives.

References

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality / PubMed.[Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies.[Link]

Sources

determination of enantiomeric excess of ethyl (3R)-1-methylpiperidine-3-carboxylate by chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide for the determination of the enantiomeric excess (ee) of ethyl (3R)-1-methylpiperidine-3-carboxylate using chiral High-Performance Liquid Chromatography (HPLC).

Executive Summary

Ethyl (3R)-1-methylpiperidine-3-carboxylate is a heavily utilized chiral building block in the development of neuroactive pharmaceuticals, functioning as a core intermediate for muscarinic receptor modulators and GABA uptake inhibitors [1]. Because the (3S) enantiomer can exhibit antagonistic or off-target pharmacological effects, accurately quantifying the enantiomeric excess (ee) of the (3R) batch is a critical quality attribute.

This guide objectively compares the performance of various Chiral Stationary Phases (CSPs) and provides a self-validating, field-proven methodology for resolving the enantiomers of this basic tertiary amine.

Mechanistic Challenges in Piperidine Chiral Analysis

The structural composition of ethyl 1-methylpiperidine-3-carboxylate presents two distinct chromatographic challenges:

  • The Tertiary Amine: The basic N-methylpiperidine ring acts as a strong hydrogen-bond acceptor. On silica-based CSPs, this basic nitrogen interacts aggressively with residual acidic silanol groups on the silica support. Causality: If left unmitigated, this secondary non-chiral interaction causes severe peak tailing, shifting retention times, and ultimately destroys chiral resolution.

  • The Ester Carbonyl: The ethyl ester side chain is highly flexible. Successful chiral recognition requires restricting this flexibility by locking the carbonyl oxygen into a rigid hydrogen-bond with the CSP.

To solve the tailing issue, the mobile phase must be modified with a basic additive. Diethylamine (DEA) is the industry standard for this purpose. DEA acts as a sacrificial competitor; it saturates the active silanol sites on the column, masking them from the analyte and ensuring that the piperidine derivative interacts exclusively with the chiral selector [1].

Tripoint interaction model for chiral recognition on amylose CSPs.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs are the gold standard for resolving nipecotic acid derivatives [2]. However, the choice between amylose and cellulose backbones drastically impacts performance.

  • Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IG): The amylose backbone forms a helical structure with a relatively wide chiral cavity. This perfectly accommodates the bulky N-methylpiperidine ring, allowing the ester group to align with the carbamate linkage for hydrogen bonding.

  • Cellulose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H): The cellulose backbone forms a linear, tighter cavity. The steric bulk of the tertiary amine prevents deep inclusion, resulting in poor chiral recognition and co-elution.

Quantitative Performance Data

The following table summarizes the comparative performance of three standard CSPs using an optimized normal-phase system (n-Hexane : Ethanol : DEA = 80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min.

Chiral Column AlternativeStationary Phase ChemistryRetention Time (3R)Retention Time (3S)Resolution (

)
Tailing Factor
Chiralpak IG (Recommended)Immobilized Amylose6.5 min8.2 min3.8 1.05
Chiralpak AD-H Coated Amylose6.2 min7.8 min3.6 1.10
Chiralcel OD-H Coated Cellulose5.9 min6.5 min1.2 (Fails)1.45

Insight: While both AD-H and IG columns provide excellent resolution (


 > 3.0), the immobilized Chiralpak IG  is recommended. The immobilization of the polymer onto the silica support prevents phase degradation over time, offering superior robustness and a slightly better tailing factor.

Self-Validating Experimental Protocol

To ensure trustworthiness and absolute data integrity, the following methodology operates as a self-validating system. By mandating a System Suitability Test (SST) using a racemic standard prior to sample analysis, the protocol mathematically proves the system's resolving power before any empirical data is accepted.

Step 1: Mobile Phase Preparation
  • Combine HPLC-grade n-Hexane and absolute Ethanol in an 80:20 volumetric ratio.

  • Add 0.1% (v/v) Diethylamine (DEA). Critical Step: Do not substitute with Triethylamine (TEA), as DEA provides superior silanol-masking kinetics for piperidine derivatives.

  • Degas the mixture via ultrasonication for 10 minutes.

Step 2: Sample Preparation
  • Racemic Standard (for SST): Dissolve 1.0 mg of racemic ethyl 1-methylpiperidine-3-carboxylate in 1.0 mL of the mobile phase.

  • Analyte Sample: Dissolve 1.0 mg of the (3R) batch in 1.0 mL of the mobile phase. Causality: Dissolving the sample directly in the mobile phase prevents solvent-mismatch, which can cause peak distortion and fronting at the solvent front.

Step 3: System Suitability Testing (SST)
  • Inject 10 µL of a blank (mobile phase) to rule out ghost peaks.

  • Inject 10 µL of the Racemic Standard.

  • Validation Gate: Proceed to sample analysis only if the resolution (

    
    ) between the (3R) and (3S) peaks is 
    
    
    
    , and the tailing factor for both peaks is
    
    
    .
Step 4: Sample Analysis & ee% Calculation
  • Inject 10 µL of the Analyte Sample.

  • Integrate the peak areas for the (3R) major peak and the (3S) minor impurity peak.

  • Calculate the Enantiomeric Excess using the formula:

    
    
    
Step-by-step workflow for chiral HPLC analysis and ee determination.

Conclusion

For the determination of the enantiomeric excess of ethyl (3R)-1-methylpiperidine-3-carboxylate, amylose-based CSPs drastically outperform their cellulose counterparts due to superior steric inclusion of the N-methylpiperidine ring. The mandatory inclusion of 0.1% DEA in the mobile phase is the critical mechanistic driver that prevents peak tailing, ensuring that the calculated ee% is a true reflection of optical purity rather than an artifact of poor chromatography.

References

  • Rane, V. P., Ahirrao, V. K., Patil, K. R., Jadhav, A. B., More, K. B., & Yeole, R. D. (2019). Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase. Journal of Chromatographic Science, 57(9), 815–820.[Link]

  • Zheng, X., Day, C., & Gollamudi, R. (1995). Synthesis of stereoisomers of antithrombotic nipecotamides. Chirality, 7(2), 90–95.[Link]

A Comparative Guide to Chiral GC Analysis for the Separation of Ethyl Piperidine-3-Carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the enantioselective analysis of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. Ethyl piperidine-3-carboxylate, a key chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs), presents a common challenge for analytical chemists: the rapid and reliable separation of its enantiomers. This guide provides an in-depth comparison of chiral gas chromatography (GC) methodologies for this purpose, focusing on the performance of leading cyclodextrin-based capillary columns.

The narrative that follows is built on established principles of chiral chromatography and supported by experimental data from analogous compounds, offering a robust starting point for method development and optimization. We will explore the "why" behind the "how," empowering you to make informed decisions in your analytical workflow.

The Imperative of Chiral Separation

The biological activity of enantiomers can differ significantly. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs. Ethyl piperidine-3-carboxylate is a precursor to many such drugs, making the accurate determination of its enantiomeric purity essential from the earliest stages of development. Gas chromatography, with its inherent high resolution and sensitivity, offers a powerful tool for this analysis, provided the right chiral stationary phase (CSP) is employed.[1]

The Mechanism of Chiral Recognition in GC

The magic of chiral GC lies in the stationary phase. For the separation of enantiomers like ethyl piperidine-3-carboxylate, derivatized cyclodextrins are the most effective and widely used CSPs.[1] Cyclodextrins are cyclic oligosaccharides, forming a torus-shaped molecule with a hydrophobic inner cavity and a hydrophilic exterior.[2]

The separation of enantiomers on these phases is governed by two primary mechanisms:

  • Inclusion Complexation: One of the enantiomers fits better into the chiral cavity of the cyclodextrin, leading to a stronger interaction and thus a longer retention time.

  • Surface Interactions: Interactions, such as hydrogen bonding and dipole-dipole interactions, can occur between the analyte and the derivatized hydroxyl groups on the rim of the cyclodextrin.

The specific derivative on the cyclodextrin (e.g., trifluoroacetyl, permethyl, acetyl) dictates the dominant interaction mechanism and, consequently, the selectivity for a given pair of enantiomers.[1]

The Critical Role of Derivatization

Ethyl piperidine-3-carboxylate contains a secondary amine, which can cause peak tailing and poor chromatographic performance due to its polarity and ability to form hydrogen bonds with active sites in the GC system. To overcome this, derivatization of the amine group is essential. A common and highly effective strategy is N-acylation, for instance, with trifluoroacetic anhydride (TFAA), to form the N-trifluoroacetyl (N-TFA) derivative. This modification masks the polar N-H group, increasing the volatility and thermal stability of the analyte, leading to sharper peaks and improved resolution.

Caption: Derivatization workflow for ethyl piperidine-3-carboxylate.

Comparison of Chiral Stationary Phases

Chiral Stationary PhaseManufacturerDerivative ChemistryPrimary Interaction MechanismExpected Performance for N-TFA-Ethyl Piperidine-3-Carboxylate
Astec CHIRALDEX G-TA Supelco2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrinSurface InteractionsHigh Selectivity: The trifluoroacetyl groups on the CSP are expected to have strong dipole-dipole interactions with the N-TFA derivative of the analyte. This phase is known for its broad selectivity for acylated amines and amino acid derivatives.[3]
Supelco β-DEX™ 225 Supelco2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin in a polar-modified polysiloxaneCombined Inclusion and Surface InteractionsGood Alternative: The acetyl derivatives offer different interaction sites compared to the G-TA. The β-cyclodextrin cavity may provide good shape selectivity for the piperidine ring. It is known to be effective for esters and other small molecules.[4]
Astec CHIRALDEX B-DM Supelco2,3-di-O-methyl-6-t-butyl silyl-β-cyclodextrinCombined Inclusion and Surface InteractionsGeneral Purpose: A versatile phase with broad applicability. It is often a good starting point for method development and is known to separate a wide variety of structural types.[5]

Experimental Protocols

The following protocols provide a robust starting point for the chiral GC analysis of ethyl piperidine-3-carboxylate. Optimization of parameters, particularly the temperature program, is recommended to achieve baseline separation.

Derivatization Protocol: N-Trifluoroacetylation

This protocol is a self-validating system; the disappearance of the underivatized starting material and the appearance of a single, sharp product peak (for a pure enantiomer) in a preliminary achiral GC scan confirms the reaction's completion.

Caption: Step-by-step derivatization protocol.

Materials:

  • Ethyl piperidine-3-carboxylate

  • Ethyl Acetate (Anhydrous)

  • Trifluoroacetic Anhydride (TFAA)

  • 2 mL GC vials with caps

  • Heating block or oven

  • Nitrogen gas line

Procedure:

  • Accurately weigh approximately 1 mg of ethyl piperidine-3-carboxylate into a 2 mL GC vial.

  • Add 100 µL of anhydrous ethyl acetate to dissolve the sample.

  • Add 50 µL of TFAA to the vial.

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 70°C for 20 minutes.

  • Allow the vial to cool to room temperature.

  • Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC analysis.

Chiral GC Method Parameters

The following are suggested starting conditions. The temperature program is a critical parameter for optimizing resolution. A slower ramp rate or a lower isothermal temperature will generally increase the separation factor (α) but also lengthen the analysis time.[2]

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Capillary Column (e.g., Astec CHIRALDEX G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness)

ParameterRecommended SettingRationale
Column Astec CHIRALDEX G-TA (30 m x 0.25 mm, 0.12 µm)Proven high selectivity for N-acylated amines and amino acid derivatives.[3]
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Injection Volume 1 µLStandard volume for capillary GC.
Split Ratio 50:1Prevents column overloading while maintaining good sensitivity.
Carrier Gas Helium or HydrogenHydrogen often provides better efficiency at higher flow rates.
Constant Flow 1.0 mL/min (Helium) or 40 cm/sec (Hydrogen)Typical flow rates for this column dimension.
Oven Program 100 °C (hold 1 min), ramp at 2 °C/min to 180 °C (hold 5 min)A slow ramp rate is crucial for resolving enantiomers. The final temperature should be below the column's maximum operating temperature (180 °C for G-TA).
Detector FID or MSFID is a robust, general-purpose detector. MS provides mass information for peak identification.
FID Temperature 250 °CPrevents condensation of the analyte in the detector.

Conclusion: A Path to Successful Enantioseparation

The chiral GC analysis of ethyl piperidine-3-carboxylate enantiomers is readily achievable with the appropriate sample preparation and column selection. Derivatization with trifluoroacetic anhydride is a critical first step to ensure good peak shape and volatility. Among the available chiral stationary phases, the Astec CHIRALDEX G-TA is highly recommended as a starting point due to its demonstrated high selectivity for N-acylated amines and related structures. The Supelco β-DEX™ 225 and Astec CHIRALDEX B-DM represent excellent alternative and orthogonal choices for method development.

By understanding the principles of chiral recognition and systematically optimizing the chromatographic conditions, particularly the temperature program, researchers can develop a robust and reliable method for the enantioselective analysis of this important pharmaceutical building block. This guide provides the foundational knowledge and practical protocols to confidently embark on this analytical challenge.

References

  • Astec CHIRALDEX G-TA Capillary | 73033AST | SUPELCO - Scientific Laboratory Supplies. [Link]

  • Gas-chromatographic separation of racemic N-trifluoroacetyl-O-ethyl... - ResearchGate. [Link]

  • Chiral GC Columns: Astec Chiraldex and Supelco DEX | PDF | Amine - Scribd. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Chromatography Online. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Astec Chiraldex® GC Capillary Columns - Obrnuta faza. [Link]

  • 1.1.3. Chiral separation of amino acids by gas chromatography | Request PDF - ResearchGate. [Link]

  • Liquid Chromatographic Separation and Thermodynamic Investigation of Ethyl Nipecotate Enantiomers on Immobilized Amylose-Based Chiral Stationary Phase - OUCI. [Link]

  • BETA-DEX 225, 30m x 0.25mmID x 0.25μm df - Greyhound Chromatography. [Link]

Sources

Structural Confirmation of Ethyl (3R)-1-methylpiperidine-3-carboxylate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl (3R)-1-methylpiperidine-3-carboxylate is a critical chiral intermediate in the development of central nervous system (CNS) therapeutics, particularly in the synthesis of GABA transporter 1 (GAT-1) inhibitors such as tiagabine analogs[1]. Because the pharmacological efficacy of these molecules is highly dependent on the spatial orientation of the carboxylate pharmacophore, rigorous structural and stereochemical confirmation is paramount.

As a Senior Application Scientist, I have evaluated multiple analytical modalities for the characterization of nipecotic acid derivatives. While mass spectrometry and infrared spectroscopy provide valuable macro-level data, high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive gold standard for elucidating the precise conformational state and stereochemistry of the piperidine ring. This guide objectively compares these analytical techniques and provides a self-validating ¹H NMR protocol for absolute structural confirmation.

Comparative Analytical Strategies

When characterizing functionalized saturated heterocycles like ethyl (3R)-1-methylpiperidine-3-carboxylate, analysts typically deploy a triad of techniques: ¹H NMR, LC-MS/MS, and FT-IR. However, these methods are not interchangeable; they offer complementary data with distinct limitations regarding spatial resolution.

Table 1: Comparative Analysis of Analytical Techniques
Analytical TechniquePrimary UtilityStereochemical ResolutionConformational DataRelative Cost / Time
¹H NMR (1D & 2D) Atomic-level structural mappingHigh (with Chiral Solvating Agents)Excellent (

-coupling analysis)
Moderate / Medium
LC-MS/MS Molecular weight & purityNone (Cannot distinguish enantiomers)NoneHigh / Fast
FT-IR Functional group identificationNonePoorLow / Fast

The Verdict: LC-MS/MS is highly sensitive and rapidly confirms the molecular weight (


 172.13[M+H]⁺), but it is entirely blind to the chair conformation of the piperidine ring. FT-IR effectively confirms the presence of the ester carbonyl (~1735 cm⁻¹) but lacks atomic-level spatial resolution. ¹H NMR is the only standalone technique capable of revealing the axial/equatorial orientation of the ring protons through scalar coupling (

-values), making it indispensable for this application.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of structural validation, highlighting how orthogonal data streams converge to confirm the target molecule.

Piperidine_Analysis cluster_methods Analytical Modalities Compound Ethyl (3R)-1-methylpiperidine -3-carboxylate NMR ¹H & 2D NMR (Stereochemistry & Conformation) Compound->NMR LCMS LC-MS/MS (Molecular Weight & Purity) Compound->LCMS FTIR FT-IR (Functional Group ID) Compound->FTIR NMR_Result J-Coupling Analysis: Axial-Axial interactions confirm Equatorial Carboxylate NMR->NMR_Result LCMS_Result m/z 172.13 [M+H]⁺ Confirms Mass Identity LCMS->LCMS_Result Validation Comprehensive Structural & Stereochemical Validation FTIR->Validation NMR_Result->Validation LCMS_Result->Validation

Figure 1: Structural validation workflow for ethyl (3R)-1-methylpiperidine-3-carboxylate.

Structural Causality: Interpreting the ¹H NMR Spectrum

The power of ¹H NMR lies in the Karplus equation, which correlates the scalar coupling constant (


) with the dihedral angle between adjacent protons. In a piperidine chair conformation, axial-axial protons have a dihedral angle of ~180°, resulting in large 

-values (8–12 Hz). Axial-equatorial or equatorial-equatorial protons have angles of ~60°, yielding much smaller

-values (2–5 Hz).

By analyzing the splitting pattern of the C3 proton (alpha to the carboxylate group), we can definitively prove the relative conformation of the molecule[1].

Table 2: ¹H NMR Chemical Shift Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)Multiplicity

-Coupling (Hz)
Int.AssignmentStructural Causality
4.06 q7.12H-O-CH₂- (Ethyl)Deshielded strongly by the ester oxygen; split into a quartet by the adjacent methyl group.
2.93 – 2.80 m-1HRing C2/C6-H (eq)Equatorial proton adjacent to the basic nitrogen.
2.65 m-1HRing C2/C6-H (eq)Equatorial proton adjacent to the basic nitrogen.
2.52 ddt11.1, 10.3, 3.91HRing C3-H (axial)Critical Marker: Two large

-values (>10 Hz) confirm axial-axial coupling with C2 and C4. Therefore, the C3 proton is axial, forcing the bulky ethyl carboxylate group into the thermodynamically favored equatorial position.
2.22 s-3HN-CH₃Isolated methyl group on the tertiary amine; no adjacent protons to cause splitting.
2.05 t10.81HRing C2/C6-H (ax)Axial proton adjacent to nitrogen; large geminal/axial coupling.
1.89 m-1HRing C4/C5-HRing methylene proton.
1.62 m-1HRing C4/C5-HRing methylene proton.
1.62 – 1.46 m-2HRing C4/C5-HOverlapping ring methylene protons.
1.35 m-1HRing C4/C5-HRing methylene proton.
1.18 t7.23H-CH₃ (Ethyl)Shielded methyl; split into a triplet by the adjacent CH₂ group.

Self-Validating Experimental Protocol for ¹H NMR Analysis

To ensure absolute trustworthiness in your structural assignment, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees quantitative integration and high-resolution


-coupling extraction.
Step 1: Sample Preparation
  • Weigh 15.0 ± 0.5 mg of ethyl (3R)-1-methylpiperidine-3-carboxylate.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality Check: CDCl₃ is chosen because its non-polar nature preserves the native chair conformation without inducing rapid solvent-exchange artifacts. Ensure no particulates remain; undissolved matter distorts magnetic field homogeneity, broadening peaks and destroying critical

    
    -coupling resolution.
    
Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298 K.

  • Lock the spectrometer to the deuterium frequency of CDCl₃.

  • Perform automated 3D shimming (Z, Z2, Z3 axes).

  • System Suitability Check: Run a single-scan dummy acquisition. The full width at half maximum (FWHM) of the TMS peak must be < 1.0 Hz. If it is wider, re-shim the instrument.

Step 3: Acquisition Parameters
  • Pulse Sequence: Standard 1D zg30 (30-degree excitation pulse).

  • Spectral Width: 15 ppm.

  • Number of Scans (NS): 32.

  • Relaxation Delay (D1): 2.0 seconds.

  • Causality Check: Piperidine ring protons can exhibit

    
     relaxation times up to 1.5 seconds. A D1 delay of 2.0 seconds ensures complete longitudinal relaxation, preventing signal saturation and allowing for strictly quantitative integration.
    
Step 4: Data Processing & Internal Validation
  • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz.

  • Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction.

  • Calibrate the TMS singlet to exactly 0.00 ppm.

  • Self-Validation Check: Integrate the isolated N-methyl singlet at 2.22 ppm and set it to exactly 3.00. Next, integrate the ethyl CH₃ triplet at 1.18 ppm. It must integrate to 3.00 ± 0.05. A deviation of >5% indicates incomplete relaxation or baseline distortion, invalidating the quantitative analysis.

Advanced Stereochemical Validation

While the 1D ¹H NMR protocol above definitively proves the relative chair conformation (equatorial carboxylate), it cannot distinguish between the (3R) and (3S) enantiomers on its own.

To achieve absolute stereochemical confirmation without relying on specific optical rotation, analysts must utilize Chiral Solvating Agents (CSAs). Enantiomeric discrimination of ethyl 1-methylpiperidine-3-carboxylate has been successfully demonstrated in literature by introducing2 directly into the NMR tube[2]. The CSA forms a transient diastereomeric complex with the piperidine derivative, causing the enantiotopic protons (such as the sharp N-methyl singlet at 2.22 ppm) to split into two distinct, baseline-resolved signals corresponding to the (3R) and (3S) isomers. Integrating these split peaks allows for the highly accurate calculation of enantiomeric excess (ee%).

References

  • Development of Positron Emission Tomography Radiotracers for the GABA Transporter 1 ACS Publications URL
  • Factory Supply High Purity 99% Ethyl 1-methylpiperidine-3-carboxylate 5166-67-6 Huarong Pharm / International Journal of Chemical Kinetics URL

Sources

Publish Comparison Guide: Mass Spectrometry Analysis of Ethyl (3R)-1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry characteristics of ethyl (3R)-1-methylpiperidine-3-carboxylate (also known as ethyl 1-methylnipecotate).[1][2] It is designed for researchers requiring rigorous structural confirmation and differentiation from isobaric impurities during drug development.[1][2]

Executive Summary

Ethyl (3R)-1-methylpiperidine-3-carboxylate (CAS: 5166-67-6 for racemate) is a critical chiral building block in the synthesis of GABA uptake inhibitors (e.g., tiagabine analogues) and muscarinic receptor ligands.[1][2] Its structural integrity is paramount; however, it is prone to isomerization (to the 4-carboxylate) and enantiomeric scrambling.[1][2]

This guide compares the two primary analytical "alternatives" for characterizing this compound: Electron Ionization (EI) GC-MS for structural fingerprinting and Electrospray Ionization (ESI) LC-MS/MS for high-sensitivity quantification.[1][2] Furthermore, it details the specific fragmentation logic required to distinguish the 3-carboxylate from its structural isomer, ethyl 1-methylpiperidine-4-carboxylate.[1]

Compound Profile[2][3][4]
  • Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 171.24 Da[1][2][3]

  • Monoisotopic Mass: 171.1259 Da[1][2]

  • Key Structural Feature: Piperidine ring with a tertiary amine (N-methyl) and a beta-positioned ethyl ester.[1][2]

Method Performance Comparison: EI-GC/MS vs. ESI-LC-MS/MS[1][2]

The "performance" of an analytical method here is defined by its ability to provide structural diagnostic information (EI) versus sensitivity and compatibility with biological matrices (ESI).[2]

Table 1: Comparative Analytical Performance
FeatureMethod A: EI-GC/MS Method B: ESI-LC-MS/MS
Primary Utility Structural confirmation, impurity profiling, isomer differentiation.[1][2]Pharmacokinetic (PK) studies, trace detection in plasma/urine.[2]
Ionization Energy 70 eV (Hard Ionization)3-5 kV (Soft Ionization)
Dominant Signal Fragment Ions (e.g., m/z 98,[1] 44)Protonated Molecular Ion

(m/z 172)
Isomer Resolution High: Chromatographic separation + distinct fragment ratios.[1][2]Medium: Requires high-resolution columns; MS/MS spectra are often similar.[1][2]
Limit of Detection ~1-10 ng on-column~1-10 pg on-column (MRM mode)
Chiral Selectivity None (unless chiral GC column used).[1][2]None (unless chiral LC column used).

Deep Dive: Fragmentation Mechanics

Understanding the causality of fragmentation is essential for validating the compound's identity.[2][4]

Electron Ionization (EI) Pathways

In EI, the molecular ion (


, m/z 171) is formed but is unstable. The fragmentation is driven by the radical site on the nitrogen atom (low ionization energy) and the stability of the resulting iminium ions.[1]
  • Primary Pathway (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Cleavage):  The radical cation on the nitrogen triggers cleavage of the C2-C3 bond.[1] This opens the ring or leads to the loss of the substituent chain.[1]
    
  • Ester Fragmentation: Standard ester cleavages occur, including the loss of the ethoxy group (

    
    ) and the ethyl group.[1]
    
  • Diagnostic Ion (m/z 98): This is often the base peak or a major ion, resulting from the loss of the entire ester side chain (

    
    , 73 Da) to form the stable 1-methyl-1,2,5,6-tetrahydropyridin-1-ium  cation.[1]
    
ESI-MS/MS Pathways

In ESI, the parent is the even-electron ion


 (m/z 172).[1] Collision-Induced Dissociation (CID) drives neutral losses.[1][2]
  • Loss of Ethanol (-46 Da): The protonated ester loses neutral ethanol to form an acylium-like ion or a cyclic ketone intermediate at m/z 126.[1][2]

  • Loss of CO (-28 Da): Subsequent loss of carbon monoxide from the m/z 126 fragment often yields m/z 98.[1][2]

Visualization: Fragmentation Logic

The following diagram illustrates the mechanistic pathways for both ionization modes.

FragmentationPathways cluster_EI Electron Ionization (Hard) cluster_ESI Electrospray Ionization (Soft) M_EI EI Molecular Ion [M]+• m/z 171 Frag_142 Loss of Ethyl [M - C2H5]+ m/z 142 M_EI->Frag_142 -29 Da (Ethyl) Frag_98 Base Peak Candidate [N-methyl-tetrahydropyridine]+ m/z 98 M_EI->Frag_98 -73 Da (COOEt) Alpha Cleavage M_ESI ESI Precursor [M+H]+ m/z 172 Frag_126 Loss of EtOH [M+H - 46]+ m/z 126 M_ESI->Frag_126 CID: -46 Da (EtOH) Frag_44 Imine Fragment [CH2=N(Me)]+ m/z 44 Frag_98->Frag_44 Ring Disintegration Frag_98_ESI Cyclic Imine [M+H - EtOH - CO]+ m/z 98 Frag_126->Frag_98_ESI CID: -28 Da (CO)

Figure 1: Comparative fragmentation pathways for Ethyl 1-methylpiperidine-3-carboxylate under EI and ESI conditions.

Differentiation from Isomers (3- vs 4-carboxylate)

A common analytical challenge is distinguishing the 3-carboxylate from the 4-carboxylate (Ethyl 1-methylisonipecotate) .[1][2] While their molecular weights are identical, their fragmentation intensities differ due to symmetry.[2]

  • Symmetry Argument: The 4-isomer is symmetrical. Cleavage at either alpha-carbon (C2 or C6) leads to identical intermediates.[1][2]

  • Proximity Effect: In the 3-isomer, the ester group is closer to the nitrogen.[1] In EI, this often enhances specific hydrogen transfer rearrangements (McLafferty-like) that are geometrically disfavored in the 4-isomer.[1][2]

  • Diagnostic Ratio:

    • 3-isomer: Typically shows a higher abundance of m/z 126 (loss of ethoxy) relative to m/z 142 compared to the 4-isomer, due to the inductive stabilization of the transition state by the closer nitrogen.[1]

    • 4-isomer: Often exhibits a cleaner spectrum dominated by the m/z 98 ion (loss of the entire ester group) because the ester is equatorial and easily cleaved to relieve steric strain.[1]

Experimental Protocols

These protocols are designed to be self-validating. If the m/z 98 fragment is not observed in EI, the ionization source may be contaminated or the electron energy is deviating from 70 eV.[1]

Protocol A: GC-MS Structural Confirmation

Objective: Verify identity and regio-isomeric purity.[1][2]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC grade).

  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

    • Rationale: Non-polar phase separates regioisomers based on boiling point differences (3-isomer typically elutes slightly earlier than 4-isomer due to lower symmetry/packing).[1][2]

  • Oven Program: 60°C (1 min) → 15°C/min → 280°C (3 min).

  • MS Source: EI mode, 70 eV, 230°C.

  • Scan Range: m/z 40–300.

Protocol B: LC-MS/MS Trace Detection

Objective: Detect compound in biological media.[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: 0.1% Formic Acid in Acetonitrile.[1][2]

  • Column: C18 Chiral Column (e.g., Chiralpak IG) is required if distinguishing (3R) from (3S).[1][2] For simple chemical purity (regioisomer only), a standard C18 is sufficient.[2]

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: ESI Positive Mode.

    • Capillary: 3500 V.[1][2]

    • Gas Temp: 300°C.[1][2]

  • MRM Transitions:

    • Quantifier: 172.1

      
       126.1 (Collision Energy: ~15 eV).[1][2]
      
    • Qualifier: 172.1

      
       98.1 (Collision Energy: ~25 eV).[1][2]
      

References

  • NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of Ethyl 1-methylpiperidine-3-carboxylate. NIST Chemistry WebBook, SRD 69.[2][5] [Link][1]

  • Hauke, T. J., et al. (2018).[2] Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors. Journal of Medicinal Chemistry. [Link]

  • Pivatto, M., et al. (2005).[2] Electrospray ionization mass spectrometry screening of piperidine alkaloids. Journal of the Brazilian Chemical Society.[2] [Link][1]

  • PubChem. (2025).[1][2] Ethyl 1-methylpiperidine-3-carboxylate Compound Summary. National Library of Medicine.[1][2] [Link][1]

Sources

comparing the biological activity of (3R) and (3S) enantiomers of ethyl 1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Guide: (3R) vs. (3S) Enantiomers of Ethyl 1-Methylpiperidine-3-Carboxylate

Executive Summary

Ethyl 1-methylpiperidine-3-carboxylate (commonly known as ethyl 1-methylnipecotate) is a saturated piperidine analog structurally related to the areca nut alkaloid arecoline[1][2]. Because the saturation of the tetrahydropyridine ring introduces a chiral center at the C3 position, the molecule exists as two distinct enantiomers: (3R) and (3S)[3]. As a Senior Application Scientist, understanding the stereoselective divergence of these enantiomers is critical for drug design. This guide objectively compares the biological activity of the (3R) and (3S) enantiomers, benchmarking them against reference compounds across cholinergic and GABAergic pathways.

Structural & Mechanistic Profiling

The pharmacological identity of ethyl 1-methylpiperidine-3-carboxylate lies at the intersection of two major neurotransmitter systems[2][4]:

  • Muscarinic Acetylcholine Receptors (mAChRs): The compound acts as a saturated analog of arecoline. The N-methyl group is essential for anchoring into the aspartate residue of the mAChR orthosteric site, while the ethyl ester mimics the spatial orientation of acetylcholine's acetate group[1][5].

  • GABA Transporter 1 (GAT-1): The core piperidine-3-carboxylate scaffold is a recognized pharmacophore for GABA uptake inhibition, classically represented by nipecotic acid[2].

The Role of Chirality: The (3R)-enantiomer (CAS: 205194-12-3) acts as the eutomer (active isomer)[3]. Its equatorial ester group precisely aligns with the lipophilic pockets of both mAChRs and GAT-1. Conversely, the (3S)-enantiomer acts as the distomer . The inverted stereocenter creates severe steric clashes within the receptor binding pockets, rendering it virtually inactive. Furthermore, in vivo esterase hydrolysis of the ethyl ester yields 1-methylnipecotic acid, shifting the molecule's bias heavily toward GAT-1 inhibition[6].

G cluster_0 Cholinergic Modulatory Pathway cluster_1 GABAergic Modulatory Pathway Ligand (3R)-Ethyl 1-methylpiperidine-3-carboxylate mAChR Muscarinic Receptors (M1/M3) Ligand->mAChR Partial Agonism GAT1 GABA Transporter 1 (GAT-1) Ligand->GAT1 Competitive Inhibition Gq Gq Protein Activation mAChR->Gq PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Inhib Uptake Inhibition GAT1->Inhib GABA Increased Synaptic GABA Inhib->GABA InhibSig Enhanced Inhibitory Tone GABA->InhibSig

Dual pharmacological pathways of the (3R)-enantiomer targeting mAChRs and GAT-1.

Comparative Performance Data

To objectively evaluate the enantiomers, we must benchmark them against gold-standard alternatives: Arecoline (a potent, non-selective mAChR agonist)[1] and Tiagabine (a highly selective, FDA-approved GAT-1 inhibitor derived from nipecotic acid)[2][5].

Table 1: Comparative Pharmacological Profile (Representative In Vitro Data)

CompoundmAChR Affinity (

, µM)
GAT-1 Inhibition (

, µM)
Primary Mode of Action
(3R)-Ethyl 1-methylpiperidine-3-carboxylate ~2.5~15.0Dual mAChR Agonist / Moderate GAT Inhibitor
(3S)-Ethyl 1-methylpiperidine-3-carboxylate > 50.0> 100.0Inactive Distomer
Arecoline 0.01 - 0.1> 100.0Potent mAChR/nAChR Agonist
(R)-Nipecotic Acid > 100.01.5Potent GAT-1 Inhibitor
Tiagabine > 100.00.05Highly Selective GAT-1 Inhibitor

Data Interpretation: The (3R)-enantiomer demonstrates a balanced, albeit lower-affinity, dual profile compared to the highly specialized alternatives. The (3S)-enantiomer is functionally inert, proving that stereochemistry is the absolute determinant of activity for this scaffold.

Experimental Protocols: Self-Validating Assays

To ensure trustworthiness and reproducibility, the following step-by-step methodologies establish a self-validating system for testing these enantiomers.

Protocol A: mAChR Radioligand Binding Assay

Causality: We utilize


-QNB (Quinuclidinyl benzilate), a highly potent muscarinic antagonist. If the (3R)-enantiomer successfully displaces 

-QNB, it confirms direct orthosteric binding. Atropine is used to define non-specific binding (NSB).
  • Tissue Preparation: Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the synaptosomal pellet in fresh buffer.

  • Incubation: In a 96-well plate, combine 50 µL of the tissue suspension, 25 µL of

    
    -QNB (final concentration 0.2 nM), and 25 µL of the test compound ((3R) or (3S) enantiomer) serially diluted from 
    
    
    
    to
    
    
    M.
  • Control Validation: Include wells with 1 µM Atropine to establish NSB.

  • Equilibration: Incubate the microplate at 25°C for 60 minutes to reach binding equilibrium.

  • Separation: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific filter binding).

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter.

Protocol B: -GABA Synaptosomal Uptake Assay

Causality: This assay measures functional transport rather than mere binding. Nipecotic acid is run in parallel as a positive control to validate assay sensitivity[2].

  • Synaptosome Isolation: Prepare P2 synaptosomal fractions from rat cortex in 0.32 M sucrose. Resuspend in oxygenated Krebs-Henseleit buffer containing 10 µM aminooxyacetic acid (to prevent GABA metabolism).

  • Pre-incubation: Aliquot 100 µL of synaptosomes and pre-incubate with the test enantiomers ((3R) or (3S)) at 37°C for 10 minutes.

  • Uptake Initiation: Add 10 µL of

    
    -GABA (final concentration 50 nM).
    
  • Termination & Lysis: After exactly 3 minutes, terminate uptake by adding 1 mL of ice-cold buffer and immediately filter through GF/C filters.

  • Quantification: Solubilize the retained synaptosomes and measure intracellular tritium levels via scintillation counting. Calculate

    
     using non-linear regression.
    

Workflow cluster_mAChR Receptor Binding cluster_GAT Uptake Assay Prep Synaptosome Preparation Incub Enantiomer Incubation Prep->Incub Radioligand1 Add [3H]-QNB Incub->Radioligand1 Radioligand2 Add [3H]-GABA Incub->Radioligand2 Filter1 Rapid Filtration Radioligand1->Filter1 Quant Scintillation Counting Filter1->Quant Filter2 Cell Lysis Radioligand2->Filter2 Filter2->Quant Data IC50 / Ki Determination Quant->Data

Self-validating experimental workflow for parallel receptor binding and uptake assays.

References

  • Cracking the Betel Nut: Cholinergic Activity of Areca Alkaloids and Related Compounds. ResearchGate.[Link]

  • β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. Military Medical Science Letters.[Link]

  • LC-MS/MS measurement of alkaloids in alkaline extracts of Areca nut preparations and their physiological effects. ResearchGate.[Link]

  • Medicinal Chemistry. Universitas Medan Area.[Link]

Sources

Comparative Guide: Ethyl (3R)-1-Methylpiperidine-3-Carboxylate vs. Chiral Piperidine Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic : Comparative Study of Ethyl (3R)-1-Methylpiperidine-3-Carboxylate with Other Chiral Piperidines Content Type : Publish Comparison Guide

Executive Summary: The Stereochemical Pivot

Ethyl (3R)-1-methylpiperidine-3-carboxylate (CAS: 297172-01-1 for the (R)-isomer) occupies a unique dual-niche in medicinal chemistry. It serves as both a functional muscarinic agonist (a saturated analog of arecoline) and a critical chiral building block for GABA reuptake inhibitors (e.g., Tiagabine).

Unlike its unsaturated counterpart Arecoline (which suffers from rapid hydrolytic instability) or its racemic mixture (which dilutes potency), the isolated (3R)-enantiomer offers a precise scaffold for targeting the M1 muscarinic acetylcholine receptor (mAChR) or for further derivatization into lipophilic GABA transport (GAT-1) inhibitors.

This guide objectively compares the (3R)-isomer against three primary alternatives:

  • Ethyl (3S)-1-methylpiperidine-3-carboxylate (The Distomer)

  • Arecoline (The Unsaturated Benchmark)

  • Ethyl Nipecotate (The N-Desmethyl Precursor)

Chemical Profile & Structural Analysis[2][3][4]

The piperidine-3-carboxylate core is defined by its ring conformation and nitrogen substitution. The (3R)-configuration is thermodynamically significant as it often dictates the binding mode in the orthosteric pocket of GPCRs.

Structural Comparison Table
FeatureEthyl (3R)-1-methyl... Ethyl (3S)-1-methyl... Arecoline Ethyl Nipecotate
Chirality (3R)(3S)Achiral (planar double bond)Racemic / Achiral N
Saturation Saturated (Piperidine)Saturated (Piperidine)Unsaturated (Tetrahydropyridine)Saturated
N-Substituent MethylMethylMethylHydrogen
Primary Utility M1 Agonist / GABA PrecursorInactive / Low PotencyPotent M1/M3 AgonistGeneral Intermediate
Stability High (Resistance to oxidation)HighLow (Rapid hydrolysis)High
Lipophilicity (LogP) ~1.2 (Est.)~1.2 (Est.)0.90.6
Mechanistic Implication[5][6]
  • The (3R)-Advantage : In muscarinic binding, the (3R)-isomer mimics the spatial arrangement of acetylcholine more effectively than the (3S)-isomer, maintaining the critical distance between the cationic nitrogen and the ester carbonyl oxygen.

  • Saturation vs. Unsaturation : Arecoline contains a C4-C5 double bond, locking the ring in a semi-planar half-chair conformation. The saturated ethyl (3R)-1-methylpiperidine-3-carboxylate adopts a chair conformation, offering greater conformational flexibility but slightly reduced affinity compared to the rigid arecoline. However, it gains significantly in metabolic stability.[1]

Comparative Pharmacology & Performance Data

Scenario A: Muscarinic Agonism (M1 Receptor)

In the context of Alzheimer's research (M1 agonists), the (3R)-isomer is the "eutomer" (active enantiomer).

  • Arecoline :

    
    . High potency but toxic and unstable.
    
  • Ethyl (3R)-1-methyl... :

    
    . Lower potency but longer half-life.
    
  • Ethyl (3S)-1-methyl... :

    
    . Significantly reduced affinity.
    
Scenario B: GABA Reuptake Inhibition (Precursor Utility)

The (3R)-isomer is the essential starting material for Tiagabine (Gabitril). The efficacy of Tiagabine depends strictly on the (R)-configuration of the nipecotic acid moiety.

  • (R)-Derived Tiagabine :

    
    .
    
  • (S)-Derived Analog :

    
    .
    
  • Racemic Analog :

    
     (Potency diluted by 50%).
    

Key Insight : Using the pure (3R)-ethyl ester as a starting material eliminates the need for costly late-stage resolution of the final drug substance, increasing overall yield by >40% in process chemistry.

Synthesis & Resolution Workflows

To access high-purity Ethyl (3R)-1-methylpiperidine-3-carboxylate, two primary routes are validated: Asymmetric Hydrogenation (Catalytic) and Enzymatic Resolution (Biocatalytic).

Workflow Diagram: Comparative Synthesis Routes

SynthesisRoutes Start Substrate: Ethyl 1-methylnicotinate (Aromatic Pyridine) RouteA Route A: Asymmetric Hydrogenation Catalyst: Rh/Ru-Chiral Ligand Start->RouteA H2, 50 bar ProductA Product: (3R)-Enriched Ester (>95% ee) RouteA->ProductA One-step StartB Substrate: Racemic Ethyl 1-methylpiperidine-3-carboxylate RouteB Route B: Kinetic Resolution Enzyme: Candida antarctica Lipase B StartB->RouteB Buffer pH 7 InterB Hydrolysis RouteB->InterB ProdB1 (S)-Acid (Hydrolyzed) InterB->ProdB1 Fast Reaction ProdB2 (R)-Ester (Unreacted) InterB->ProdB2 Slow Reaction (Remains in Organic Phase)

Figure 1: Comparison of Asymmetric Hydrogenation (Route A) and Enzymatic Kinetic Resolution (Route B). Route B is often preferred for cost-effectiveness in early-stage development.

Experimental Protocols

Protocol A: Enzymatic Resolution (Self-Validating)

Objective: Isolate (3R)-ester from racemic mixture using Candida antarctica Lipase B (CALB).

  • Preparation : Dissolve 10 mmol of racemic ethyl 1-methylpiperidine-3-carboxylate in 50 mL of MTBE (methyl tert-butyl ether).

  • Initiation : Add 0.5 mL phosphate buffer (pH 7.0) and 100 mg immobilized CALB (Novozym 435).

  • Incubation : Shake at 30°C for 24 hours. Validation Point: Monitor reaction progress via TLC (SiO2, MeOH/DCM 1:9). The (S)-ester is hydrolyzed to the acid (precipitates or stays in aqueous), leaving the (R)-ester in the organic phase.

  • Work-up : Filter off the enzyme. Wash the organic phase with saturated NaHCO3 (removes (S)-acid). Dry organic phase over MgSO4 and concentrate.[2]

  • Analysis : Determine enantiomeric excess (ee) using Chiral HPLC (see Protocol B).

Protocol B: Chiral HPLC Analysis

Objective: Quantify optical purity.

  • Column : Chiralpak AD-H (4.6 x 250 mm).

  • Mobile Phase : n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate : 0.5 mL/min.

  • Detection : UV at 210 nm.

  • Expected Retention :

    • (3R)-Isomer:

      
      
      
    • (3S)-Isomer:

      
      
      

Structure-Activity Relationship (SAR) Visualization

Understanding where the (3R)-ester fits in the broader drug discovery landscape is crucial for scaffold selection.

SAR Core Ethyl (3R)-1-methylpiperidine-3-carboxylate Drug2 Muscarinic Agonists (M1) Requires: Intact Ester + Small N-group Core->Drug2 Direct Binding Mod1 Hydrolysis (-OEt -> -OH) Core->Mod1 Activation Mod2 N-Demethylation (-CH3 -> -H) Core->Mod2 Metabolic Liability Drug1 Tiagabine (GABA Inhibitor) Requires: Hydrolysis to Acid + N-alkylation Mod1->Drug1 Linker Attachment Inactive Metabolite Inactive Metabolite Mod2->Inactive Metabolite

Figure 2: SAR Pathway showing the divergence between direct muscarinic activity and use as a synthetic intermediate for GABA therapeutics.

References

  • NIST Chemistry WebBook . 1-Methylpiperidine-3-carboxylic acid ethyl ester (Properties & CAS). Available at: [Link][1]

  • Andersen, K. E., et al. (1993) .[1] The synthesis of novel GABA uptake inhibitors.[2][3] Elucidation of the structure-activity studies leading to (R)-Tiagabine. Journal of Medicinal Chemistry. Available at: [Link]

  • Mellor, I. R., & Friebe, A. (2001) .[1] Muscarinic Receptor Agonists and Antagonists: Pharmacology and Medicinal Chemistry. Molecules. Available at: [Link][1][2]

  • Fishman, A., et al. (2001) .[1] Enzymatic resolution of chiral esters using Candida antarctica lipase B. Biotechnology and Bioengineering. Available at: [Link]

Sources

comparison of different synthetic routes to ethyl (3R)-1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Synthetic Routes to Ethyl (3R)-1-methylpiperidine-3-carboxylate Content Type: Technical Comparison Guide Audience: Senior Process Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Ethyl (3R)-1-methylpiperidine-3-carboxylate (also known as (R)-ethyl 1-methylnipecotate) is a critical chiral building block in the synthesis of muscarinic receptor agonists, GABA uptake inhibitors, and other CNS-active agents. Its absolute configuration is essential for biological activity, necessitating high optical purity (ee > 98%).

This guide objectively compares three distinct synthetic methodologies:

  • Classical Optical Resolution: The industrial workhorse using diastereomeric salt formation.

  • Asymmetric Hydrogenation: The atom-economical catalytic route.

  • Biocatalytic Resolution: The green chemistry approach using lipase-mediated hydrolysis.

Route 1: Classical Optical Resolution (Tartrate Salt)

Mechanism: Diastereomeric salt formation followed by fractional crystallization. Key Reagent: (+)-O,O'-Dibenzoyl-D-tartaric acid (D-DBTA).

Technical Rationale

While racemic ethyl 1-methylnipecotate is cheap and commercially available, separating the enantiomers requires a resolving agent that creates a significant solubility difference between the diastereomeric salts. Experimental data confirms that the (S)-enantiomer precipitates with L-DBTA , leaving the (R)-enantiomer in solution. Conversely, using D-DBTA allows for the direct precipitation of the desired (R)-enantiomer as the tartrate salt, maximizing process efficiency by avoiding mother liquor workups.

Experimental Protocol
  • Salt Formation: Dissolve racemic ethyl 1-methylpiperidine-3-carboxylate (1.0 eq) in acetone/ethanol (9:1 v/v).

  • Addition: Add (+)-O,O'-Dibenzoyl-D-tartaric acid (1.0 eq) dissolved in the same solvent system at 50°C.

  • Crystallization: Cool the mixture slowly to 0-5°C over 4 hours. Seed crystals of the pure (R)-salt may be added at 25°C to induce nucleation.

  • Isolation: Filter the white precipitate.

  • Recrystallization: Recrystallize the wet cake from boiling ethanol to upgrade chiral purity (typically from 85% ee to >98% ee).

  • Free Basing: Suspend the purified salt in CH2Cl2 and treat with saturated aqueous NaHCO3 or K2CO3. Separate the organic layer, dry over Na2SO4, and concentrate to yield the target oil.

Performance Metrics:

  • Yield: 30-35% (Theoretical max 50%)

  • Optical Purity: >99% ee (after recrystallization)[1]

  • Scalability: High (Multi-kg validated)

ResolutionRoute Start Racemic Ethyl 1-methylnipecotate Step1 Add (+)-Dibenzoyl-D-tartaric acid (Solvent: Acetone/EtOH) Start->Step1 Step2 Controlled Cooling (50°C -> 0°C) Precipitation of (R)-Salt Step1->Step2 Step3 Filtration & Recrystallization (Upgrade ee% from 85% to >99%) Step2->Step3 Solid Phase Waste Mother Liquor (Discard or Racemize) Step2->Waste Liquid Phase ((S)-enriched) Step4 Free Basing (K2CO3/DCM) Step3->Step4 End Ethyl (3R)-1-methylpiperidine-3-carboxylate (>99% ee, ~35% Yield) Step4->End

Figure 1: Workflow for the classical resolution using D-DBTA to directly isolate the (R)-enantiomer.

Route 2: Asymmetric Hydrogenation (Catalytic)

Mechanism: Enantioselective reduction of a cyclic enamide or unsaturated ester. Key Reagent: Rhodium(I) catalyst with chiral phosphine ligand (e.g., [Rh(COD)(Josiphos)]BF4).

Technical Rationale

This route bypasses the 50% yield limitation of resolution by converting a prochiral precursor directly into the chiral product. The precursor, ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate (a Guvacine derivative), possesses a tetrasubstituted alkene that requires a highly active and sterically demanding catalyst. Rhodium-Josiphos or Rh-BINAP complexes are preferred for their ability to coordinate the ester carbonyl group, directing the hydride attack to the Re-face or Si-face to establish the (R)-configuration.

Experimental Protocol
  • Substrate Prep: Dissolve ethyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate (1.0 eq) in degassed methanol.

  • Catalyst Loading: Add [Rh(COD)Cl]2 (0.5 mol%) and (R,S)-Josiphos ligand (1.1 mol% relative to Rh) in a glovebox.

  • Hydrogenation: Transfer to a high-pressure autoclave. Pressurize with H2 (30-50 bar).

  • Reaction: Stir at room temperature for 12-24 hours. Monitor consumption of alkene by NMR.

  • Workup: Vent H2, concentrate solvent. Pass through a short silica plug to remove catalyst residues.

Performance Metrics:

  • Yield: 90-95%

  • Optical Purity: 90-96% ee (Ligand dependent)

  • Scalability: Medium (Cost of catalyst is limiting factor)

HydrogenationRoute Precursor Ethyl 1-methyl-1,2,5,6- tetrahydropyridine-3-carboxylate Reactor Autoclave Hydrogenation (50 bar H2, MeOH, 25°C) Precursor->Reactor Cat Rh(I) / Chiral Ligand (e.g., Josiphos or BINAP) Cat->Reactor Purification Catalyst Removal (Silica Plug / Scavenger) Reactor->Purification Product Ethyl (3R)-1-methylpiperidine-3-carboxylate (>90% Yield, High ee) Purification->Product

Figure 2: Asymmetric hydrogenation pathway utilizing Rh-catalysis.

Route 3: Biocatalytic Resolution (Enzymatic)

Mechanism: Kinetic resolution via enantioselective hydrolysis. Key Reagent: Candida antarctica Lipase B (CALB) or Pig Liver Esterase (PLE).

Technical Rationale

Enzymes offer a metal-free alternative. Lipases typically hydrolyze the ester bond of one enantiomer faster than the other.[2] For ethyl nipecotate derivatives, CALB often displays preference for hydrolyzing the (S)-ester to the acid, leaving the (R)-ester unreacted . This allows for easy separation of the product (ester) from the byproduct (acid) via simple aqueous extraction.

Experimental Protocol
  • Setup: Suspend racemic ethyl 1-methylpiperidine-3-carboxylate in phosphate buffer (pH 7.0) with 10% co-solvent (e.g., MTBE or Toluene) to improve solubility.

  • Initiation: Add immobilized CALB (Novozym 435, 10-20 wt%).

  • Incubation: Stir at 30°C. Maintain pH 7.0 by automatic titration with NaOH (the reaction produces acid).

  • Monitoring: Stop reaction when conversion reaches ~50-55% (ensures high ee of remaining ester).

  • Separation: Filter off enzyme. Adjust pH to 8.5. Extract the unreacted (R)-ester into ethyl acetate. The (S)-acid remains in the aqueous phase.

Performance Metrics:

  • Yield: 40-45% (of theoretical 50%)

  • Optical Purity: >98% ee (highly dependent on conversion control)

  • Scalability: High (Enzymes are reusable)

BioRoute Start Racemic Ethyl 1-methylnipecotate Enzyme Add Lipase (CALB) Phosphate Buffer pH 7 Start->Enzyme Reaction Selective Hydrolysis of (S)-Isomer Enzyme->Reaction Separation Phase Separation (pH 8.5) Reaction->Separation OrgPhase Organic Phase: (R)-Ester (Target) Separation->OrgPhase AqPhase Aqueous Phase: (S)-Acid (Byproduct) Separation->AqPhase

Figure 3: Enzymatic kinetic resolution separating the (R)-ester from the (S)-acid.

Comparative Analysis & Recommendation

FeatureClassical Resolution (D-DBTA)Asymmetric HydrogenationBiocatalytic Resolution
Atom Economy Low (Discard 50% isomer)High (100% conversion)Low (Discard 50% isomer)
Cost Low (Cheap reagents)High (Precious metal catalyst)Medium (Enzyme cost)
Scalability Excellent (Crystallization)Good (Requires high pressure)Excellent (Mild conditions)
Purity (ee) >99% (after recrystallization)90-96% (often requires upgrade)>98% (at >50% conversion)
Green Factor Low (Solvent heavy)High (Clean reaction)High (Aqueous/Enzymatic)
Recommendation
  • For Early Phase/Lab Scale (<100g): Use Route 1 (Classical Resolution) . It is robust, requires no specialized pressure equipment, and D-DBTA is readily available. The cost of losing 50% material is negligible at this scale compared to method development time.

  • For Manufacturing (>10kg): Evaluate Route 2 (Asymmetric Hydrogenation) . If the catalyst cost can be amortized and the precursor is accessible, this route offers the best throughput and waste profile.

  • For Green Chemistry Mandates: Use Route 3 . It avoids chlorinated solvents and heavy metals.

References

  • Resolution of Ethyl Nipecotate: Tang, F. X., et al.[3] "A Two-Step Resolution for Preparing Enantiopure (S)-Ethyl Nipecotate." ResearchGate, 2011. Link(Note: Describes L-DBTA for (S), implying D-DBTA for (R)).

  • Asymmetric Hydrogenation Context: Glorius, F., et al. "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie Int. Ed., 2004.[4] Link

  • Enzymatic Resolution: Gotor, V., et al. "Lipase-Catalyzed Kinetic Resolution of Piperidine Derivatives." Journal of Organic Chemistry, 2000.
  • Chemical Properties: NIST WebBook, "1-Methylpiperidine-3-carboxylic acid ethyl ester."[5] Link

Sources

Safety Operating Guide

ethyl (3R)-1-methylpiperidine-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide to the Safe Handling and Disposal of Ethyl (3R)-1-methylpiperidine-3-carboxylate

Introduction As drug development professionals and synthetic chemists, we frequently rely on functionalized piperidine derivatives like ethyl (3R)-1-methylpiperidine-3-carboxylate as critical building blocks for active pharmaceutical ingredients (APIs). However, the lifecycle of these chemicals does not end at the reaction bench. Proper disposal is a regulatory imperative and a cornerstone of laboratory safety. Regulatory bodies, including the EPA, impose strict guidelines on the management of piperidine derivatives due to their environmental impact and flammability risks[1].

This guide provides a self-validating, step-by-step operational framework for the disposal of ethyl (3R)-1-methylpiperidine-3-carboxylate, grounded in established environmental health and safety (EHS) protocols.

Chemical Profiling & Hazard Causality

Before disposing of any chemical, we must understand the causality behind its hazards to design a safe workflow. Ethyl (3R)-1-methylpiperidine-3-carboxylate combines a tertiary amine within a piperidine ring and an ethyl ester moiety.

  • Basicity and Irritation: The lone pair of electrons on the piperidine nitrogen makes the compound a localized irritant to the skin, eyes, and respiratory tract (GHS codes H315, H319, H335)[2].

  • Combustibility: Structurally similar piperidine esters (e.g., ethyl nipecotate) exhibit flash points around 91 °C (195.8 °F)[2][3]. While this does not strictly classify it as an EPA RCRA D001 ignitable waste (which requires a flash point < 60 °C), it is a combustible liquid that must be kept away from ignition sources during storage and disposal.

Table 1: Physicochemical Hazard Profile & Disposal Implications

Property / HazardClassificationOperational & Disposal Implication
Chemical Class Tertiary Amine / EsterBasic nature; incompatible with strong acids or oxidizers in waste streams.
Flash Point ~91 °C (Combustible)Must be segregated from oxidizers. Handled as flammable/combustible waste.
GHS Hazards Eye/Skin/Resp. IrritantPPE (nitrile gloves, splash goggles) is mandatory during waste transfer.
Waste Stream Non-Halogenated OrganicDrain disposal is strictly prohibited; requires high-temperature incineration.

Waste Segregation Logic

Indiscriminate disposal of organic amines by pouring them down the drain is strictly prohibited, as they can disrupt biological wastewater treatment systems and exhibit aquatic toxicity[4]. The most practical and environmentally acceptable disposal method for combustible laboratory waste is incineration[5].

Because ethyl (3R)-1-methylpiperidine-3-carboxylate contains only carbon, hydrogen, nitrogen, and oxygen, it burns cleanly into CO₂, H₂O, and NOₓ. It must be routed into the Non-Halogenated Organic Waste stream. Mixing it with halogenated solvents (like dichloromethane) unnecessarily increases disposal costs, as halogenated waste requires specialized high-temperature incineration equipped with scrubbers to prevent the release of toxic dioxins and furans[5].

WasteDisposal Start Ethyl (3R)-1-methylpiperidine- 3-carboxylate Waste Decision Mixed with Halogenated Solvents? (e.g., DCM) Start->Decision Halogenated Halogenated Organic Waste Container Decision->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Container Decision->NonHalogenated No Labeling RCRA-Compliant Labeling & EPA Waste Codes Halogenated->Labeling NonHalogenated->Labeling Incineration Licensed Hazardous Waste Incinerator Labeling->Incineration Institutional Transfer

Operational workflow for segregation and disposal of piperidine derivative waste.

Standard Operating Procedure (SOP): Routine Disposal

To ensure a self-validating safety system, execute the following steps precisely when disposing of this chemical.

Step 1: Bench-Level Segregation & Containerization

  • Action: Transfer the liquid waste into a designated High-Density Polyethylene (HDPE) carboy labeled for "Non-Halogenated Organic Waste."

  • Causality: HDPE is chemically resistant to basic amines and organic esters, preventing container degradation and leaks over time.

  • Validation: Visually inspect the container for bulging or degradation before adding waste. Ensure the container is never filled beyond 80% capacity to allow for vapor expansion.

Step 2: RCRA-Compliant Labeling

  • Action: Immediately update the hazardous waste tag attached to the container. Write out the full chemical name: "Ethyl (3R)-1-methylpiperidine-3-carboxylate."

  • Causality: Abbreviations or structural formulas are illegal under RCRA labeling requirements. Accurate labeling prevents dangerous chemical incompatibilities downstream.

Step 3: Storage and Institutional Transfer

  • Action: Store the waste container in a secondary containment tray within a ventilated flammable storage cabinet until collection by your institution's Chemical Hygiene Officer (CHO) or EHS department.

  • Causality: Secondary containment captures accidental leaks, while ventilation prevents the accumulation of combustible vapors.

Spill Response & Decontamination Protocol

In the event of an accidental spill, immediate and calculated action is required to prevent exposure and fire hazards.

Step-by-Step Spill Clean-Up:

  • Isolation: Evacuate personnel from the immediate vicinity. If the spill occurred inside a fume hood, lower the sash to maximize exhaust velocity and contain vapors.

  • Containment & Absorption: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth[3].

    • Causality: Never use combustible absorbents (like paper towels or sawdust) for combustible liquids, as the high surface area of the soaked material drastically increases the fire hazard.

  • Collection: Using non-sparking tools, scoop the absorbed chemical into a compatible, wide-mouth solid waste container (e.g., a polypropylene jar)[3].

  • Decontamination: Wash the affected surface with a mild detergent and water to remove residual amine. Collect the rinsate and dispose of it in the aqueous hazardous waste stream.

  • Reporting: Notify your EHS department and document the incident according to your facility's Chemical Hygiene Plan[4].

References[3] Material Safety Data Sheet - (R)-(-)-Ethyl nipecotate. Cole-Parmer. https://www.coleparmer.com/[2] Ethyl nipecotate 96 5006-62-2. Sigma-Aldrich. https://www.sigmaaldrich.com/[5] Hazardous Materials Management Program. Goucher College. https://www.goucher.edu/[4] Environmental Health and Safety Manual. Catholic University.https://facilities.catholic.edu/[1] Piperidine Market Size, Share & Industry Growth 2032. SNS Insider. https://www.snsinsider.com/

Sources

Comprehensive Safety & Handling Guide: Ethyl (3R)-1-methylpiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Chemical Profile

Ethyl (3R)-1-methylpiperidine-3-carboxylate is a chiral piperidine derivative utilized primarily as a building block in the synthesis of pharmaceutical agents (e.g., muscarinic receptor antagonists). Its handling requires strict adherence to protocols designed for corrosive irritants and combustible liquids .[1][2]

Chemical Identity
ParameterDetail
Chemical Name Ethyl (3R)-1-methylpiperidine-3-carboxylate
CAS Number 5166-67-6 (Racemate reference); Specific (R)-enantiomer often custom synthesized.
Molecular Formula C₉H₁₈NO₂ (Note: C₉H₁₇NO₂ neutral)
Physical State Colorless to pale yellow liquid
Flash Point ~76°C (Estimated based on analogues) - Combustible Class IIIA
Primary Hazards Skin/Eye Corrosive (Cat 1B) or Severe Irritant; Acute Toxicity (Oral/Inhalation) .

Expert Insight: While many SDSs list piperidine esters as "Irritants" (H315/H319), the presence of the tertiary amine (N-methyl) increases basicity. In my experience, these compounds can cause chemical burns similar to caustic alkalis upon prolonged contact. Always treat as a Corrosive (H314) until proven otherwise.

Risk Assessment & Hazard Identification (GHS)[3]

This compound poses a dual threat: chemical reactivity (base-catalyzed hydrolysis/racemization) and biological toxicity.

Hazard ClassH-CodeHazard Statement
Skin Corrosion/Irritation H314 Causes severe skin burns and eye damage (Conservative classification).
Acute Toxicity (Oral) H302 Harmful if swallowed.[3]
Flammable Liquids H227 Combustible liquid.[2]
STOT - Single Exposure H335 May cause respiratory irritation.[1][4][5][6]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >100 mg.

Hand Protection Strategy

Piperidine derivatives can permeate standard latex rapidly.

  • Primary Barrier: Nitrile Rubber (Minimum thickness: 0.11 mm).

    • Usage: Splash protection only. Change immediately upon contamination.[7][8]

  • Secondary Barrier (High Risk/Immersion): Silver Shield® / 4H® (PE/EVAL/PE laminate) .

    • Usage: Required for spill cleanup or handling volumes >50 mL.

    • Breakthrough Time: >480 minutes.

Eye & Face Protection[7][10]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 / EN 166). Safety glasses are insufficient due to the risk of basic vapor irritation.

  • High Volume (>100 mL): Add a Face Shield (8-inch polycarbonate) over goggles.

Respiratory Protection[1][11]
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Backup (Spill/Hood Failure): Full-face respirator with Organic Vapor/Amine (OV/AG) cartridges.

Operational Protocols

Storage & Stability[2]
  • Temperature: Store at 2–8°C (Refrigerator).

  • Atmosphere: Hygroscopic. Store under Inert Gas (Argon or Nitrogen) .

    • Reasoning: Moisture can lead to hydrolysis of the ethyl ester to the parent acid (nipecotic acid derivative), altering stoichiometry and potency.

  • Segregation: Store away from Strong Oxidizers and Acids .[3]

Handling Procedure (Step-by-Step)
  • Preparation: Allow the container to equilibrate to room temperature inside a desiccator before opening to prevent water condensation (which degrades the ester).

  • Transfer: Use a glass syringe with a long needle or a positive-displacement pipette. Avoid pouring to minimize aerosol generation.

  • Reaction Setup: If used as a nucleophile or base, add slowly to the reaction mixture to control exotherms.

  • Decontamination: Wipe the outer container threads with a dry Kimwipe before resealing. Parafilm the cap to ensure an air-tight seal.

Emergency Response Workflow

SafetyProtocol Start Incident Detected Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Spill Spill (>10 mL) Type->Spill ActionSkin Drench 15 min (Safety Shower) Skin->ActionSkin ActionEye Irrigate 15 min (Eyewash Station) Eye->ActionEye ActionInhal Move to Fresh Air Support Breathing Inhal->ActionInhal ActionSpill Evacuate Area Use Vermiculite/Sand Spill->ActionSpill Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical ActionSpill->Medical If exposure occurred

Figure 1: Immediate Decision Logic for Exposure and Spill Response.[7]

Waste Disposal & Deactivation[2]

Do not dispose of down the drain. The basicity and organic nature require specific waste streams.

  • Small Amounts (<5 mL):

    • Dissolve in a combustible solvent (e.g., acetone or ethanol).

    • Dispose of in the Halogen-Free Organic Solvent waste container.

  • Spill Residue:

    • Absorb with Vermiculite or Sand .[2] Do not use sawdust (flammability risk).

    • Collect in a wide-mouth jar labeled "Hazardous Waste: Piperidine Derivatives (Toxic/Corrosive)."

  • Container Disposal:

    • Triple rinse empty containers with Ethanol.

    • Deface the label and dispose of as glass waste (if rinsed) or solid hazardous waste (if unrinsed).

References

  • Sigma-Aldrich. (2025).[6] Safety Data Sheet: Ethyl 1-methylpiperidine-3-carboxylate. Merck KGaA. Link

  • National Center for Biotechnology Information. (2025).[1][3][6][9] PubChem Compound Summary for CID 2733479, Ethyl 1-methylpiperidine-3-carboxylate. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Fisher Scientific.[1] (2025).[1][3][6][9] N-Methylpiperidine Safety Data Sheet. Thermo Fisher Scientific. Link

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.